6-APDB hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-3,7-8H,4-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSLGCCKLAJZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(CCO2)C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347782 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1281872-58-9 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-APDB Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 6-APDB hydrochloride, a benzofuran (B130515) derivative of interest in neuropharmacological research. It details the compound's chemical identity, including its CAS number and IUPAC name, and presents a compilation of its pharmacological, synthetic, and analytical data. This document is intended to serve as a comprehensive resource for professionals in research and drug development, offering detailed experimental protocols and a visual representation of its primary mechanism of action.
Chemical Identification
1.1. CAS Number: 1281872-58-9[1]
1.2. IUPAC Name: 2,3-dihydro-α-methyl-6-benzofuranethanamine, monohydrochloride[1]
1.3. Synonyms: 6-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride, EMA-3, 4-desoxy-MDA[2]
1.4. Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO • HCl | [1] |
| Molecular Weight | 213.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | |
| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 1 mg/mL | [1] |
| λmax | 205, 285 nm | [1] |
Pharmacology
6-APDB is recognized as an entactogen of the phenethylamine, amphetamine, and dihydrobenzofuran families. Its primary mechanism of action is the inhibition of monoamine reuptake.
2.1. Monoamine Transporter Inhibition
In vitro studies have demonstrated that 6-APDB inhibits the reuptake of serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). The reported IC₅₀ values are summarized in the table below.
Table 2: In Vitro Monoamine Transporter Inhibition by 6-APDB
| Transporter | IC₅₀ (nM) | Reference |
| Serotonin (SERT) | 322 | [3] |
| Dopamine (DAT) | 1,997 | [3] |
| Norepinephrine (NET) | 980 | [3] |
2.2. In Vivo Studies
Animal drug discrimination studies have shown that 6-APDB fully substitutes for MBDB and MMAI, but not for amphetamine or LSD.[3]
Experimental Protocols
3.1. Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
The following is a representative synthetic route based on literature descriptions. For exact experimental details, refer to the cited primary literature.
A synthetic route to 6-APDB has been described, and a visual representation of a plausible synthesis is provided below.[4][5]
3.2. Analytical Characterization
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol is based on parameters from a SWGDRUG monograph and may require optimization.[2]
-
Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a solution of 0.5N NaOH in chloroform.[2]
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[2]
-
Column: DB-1 MS, 30 m x 0.25 mm x 0.25 µm.[2]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[2]
-
Temperatures:
-
Injector: 280°C[2]
-
MSD Transfer Line: 280°C
-
MS Source: 230°C
-
MS Quadrupole: 150°C
-
-
Oven Program:
-
Initial temperature of 100°C for 1.0 min.
-
Ramp to 300°C at a rate of 12°C/min.
-
Hold at 300°C for 9.0 min.
-
-
Injection: 1 µL injection with a split ratio of 20:1.[2]
-
MS Parameters:
-
Mass Scan Range: 34-550 amu
-
Threshold: 100
-
Acquisition Mode: Scan
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The following protocol is based on parameters from a SWGDRUG monograph and may require optimization.[2]
-
Sample Preparation: Dissolve approximately 10 mg of the analyte in D₂O containing TMS as a 0 ppm reference and maleic acid as a quantitative internal standard.[2]
-
Instrument: 400 MHz NMR spectrometer with a proton detection probe.[2]
-
Parameters:
3.3. In Vitro Monoamine Transporter Reuptake Inhibition Assay
This is a general protocol for a fluorescence-based monoamine reuptake inhibition assay using HEK293 cells and may require adaptation for specific experimental conditions.[6]
-
Cell Culture: Maintain HEK293 cells stably expressing human SERT, DAT, or NET in appropriate culture medium.
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Wash the cells with a suitable buffer (e.g., Krebs-Henseleit buffer).
-
Pre-incubate the cells with varying concentrations of this compound or control compounds for a specified time (e.g., 15 minutes) at 37°C.[7]
-
Add a fluorescent monoamine transporter substrate to initiate the uptake reaction.
-
Monitor the fluorescence signal over time using a microplate reader.
-
Calculate the rate of uptake and determine the IC₅₀ values by fitting the data to a dose-response curve.
-
Mechanism of Action: Signaling Pathway
The primary pharmacological action of 6-APDB is the inhibition of monoamine reuptake at the presynaptic terminal. This leads to an increase in the extracellular concentration of neurotransmitters such as serotonin, dopamine, and norepinephrine, thereby enhancing neurotransmission.
References
- 1. caymanchem.com [caymanchem.com]
- 2. swgdrug.org [swgdrug.org]
- 3. 6-APDB - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Mechanism of Action of 6-APDB Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride (6-APDB HCl) is a synthetic entactogen of the phenethylamine (B48288) and dihydrobenzofuran classes. Structurally related to 3,4-methylenedioxyamphetamine (MDA), it is an analogue where the 4-position oxygen of the methylenedioxy ring is replaced by a methylene (B1212753) bridge.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 6-APDB, focusing on its interactions with monoamine transporters and serotonin (B10506) receptors. Due to the limited availability of detailed quantitative data for 6-APDB, this guide also includes comparative data for the structurally similar and more extensively studied compound, 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), to provide a more complete pharmacological context.
Core Mechanism of Action: Monoamine Transporter Interaction
The primary mechanism of action of 6-APDB involves its interaction with monoamine transporters, specifically the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). 6-APDB acts as both a reuptake inhibitor and a releasing agent of these key neurotransmitters.[1]
Monoamine Reuptake Inhibition
6-APDB has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine with varying potencies. The in vitro inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Serotonin Transporter (SERT) IC50 (nM) | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) |
| 6-APDB | 322[1] | 1,997[1] | 980[1] |
Data derived from in vitro studies.
Monoamine Release
| Compound | Serotonin Release EC50 (nM) | Dopamine Release EC50 (nM) | Norepinephrine Release EC50 (nM) |
| 6-APB | 36[2] | 10[2] | 14 |
Data derived from studies on rat brain synaptosomes.[2]
Interaction with Serotonin Receptors
While the primary effects of 6-APDB are mediated through its actions on monoamine transporters, it is also reported to have activity at serotonin receptors.[1] Specific binding affinities (Ki values) and functional activities (EC50 values) for 6-APDB at various serotonin receptor subtypes are not well-documented. To provide insight into its potential receptor interactions, the more detailed receptor binding profile of 6-APB is provided below.
| Receptor | 6-APB Ki (nM) | 6-APB Functional Activity |
| 5-HT2A | - | Partial Agonist |
| 5-HT2B | 3.7[3] | Full Agonist[3] |
| 5-HT2C | - | Agonist |
| α2C-adrenergic | 45[3] | - |
Data for 6-APB.[3]
Signaling Pathways
Monoamine Transporter Modulation
The interaction of 6-APDB with monoamine transporters leads to an increase in the synaptic concentration of serotonin, dopamine, and norepinephrine. This is achieved through two primary mechanisms: blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, and promoting their release from the presynaptic terminal.
Postulated Serotonin Receptor Signaling (Based on 6-APB Data)
Given 6-APB's potent agonism at the 5-HT2B receptor and partial agonism at the 5-HT2A receptor, it is plausible that 6-APDB may have similar activities. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Experimental Protocols
The following are generalized protocols representative of the methods used to characterize the pharmacology of compounds like 6-APDB.
Monoamine Transporter Reuptake Inhibition Assay (In Vitro)
This assay determines the ability of a compound to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.
References
The Pharmacological Profile of 6-APDB Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride (6-APDB HCl) is a synthetic entactogen of the phenethylamine (B48288) and dihydrobenzofuran classes. First synthesized and evaluated in 1993 by a team led by David E. Nichols at Purdue University, it was investigated as a potential non-neurotoxic analogue of 3,4-methylenedioxyamphetamine (MDA).[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of 6-APDB hydrochloride, summarizing its interactions with monoamine transporters and serotonin (B10506) receptors. The available data on its mechanism of action, supported by in vitro and in vivo studies, are presented alongside detailed experimental methodologies.
Introduction
6-APDB, also known as 4-desoxy-MDA, is a rigid analogue of MDA where the methylenedioxy ring is replaced by a dihydrobenzofuran moiety.[2] This structural modification was intended to restrict the conformational flexibility of the molecule and to probe the steric and electronic requirements of the serotonin 5-HT receptors and monoamine transporters. As a research chemical, 6-APDB has been characterized as a stimulant and entactogen, with subjective effects in humans reportedly similar to those of MDMA.[3] This guide aims to consolidate the available scientific data on the pharmacological properties of this compound to serve as a resource for researchers in pharmacology, neuroscience, and drug development.
Pharmacodynamics
The primary mechanism of action of 6-APDB is the inhibition of the reuptake of serotonin, dopamine (B1211576), and norepinephrine (B1679862) by their respective transporters. It also demonstrates activity as a monoamine releasing agent.[1][3]
Monoamine Transporter Interactions
In vitro studies have demonstrated that 6-APDB inhibits the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET). The inhibitory potency (IC50) of 6-APDB at these transporters has been determined in rat brain synaptosomes.[2]
Table 1: Monoamine Transporter Inhibition by this compound [2]
| Transporter | IC50 (nM) |
| Serotonin (SERT) | 322 |
| Dopamine (DAT) | 1,997 |
| Norepinephrine (NET) | 980 |
These values indicate a preferential, though not highly selective, inhibition of the serotonin transporter over the catecholamine transporters. The profile is somewhat similar to that of MDA.[2]
Serotonin Receptor Interactions
While detailed receptor binding affinity (Ki) and functional activity (EC50, Emax) data for a wide range of receptors for 6-APDB are limited, it is known to have activity at serotonin receptors.[2] For comparison, its unsaturated analogue, 6-APB, is a potent agonist at the 5-HT2B receptor and a partial agonist at the 5-HT2A receptor.[4] Given the structural similarity, it is plausible that 6-APDB shares some of these receptor interactions. Further research is required to fully characterize the receptor binding profile of 6-APDB.
Mechanism of Action
6-APDB functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a monoamine releasing agent (MRA).[1][3]
As a reuptake inhibitor , 6-APDB binds to the extracellular side of the monoamine transporters (SERT, DAT, and NET), blocking the reabsorption of serotonin, dopamine, and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, enhancing their signaling.
As a releasing agent , 6-APDB is transported into the presynaptic neuron by the monoamine transporters. Once inside, it disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2) and collapsing the pH gradient across the vesicle membrane. This causes an efflux of monoamines from the vesicles into the cytoplasm. The increased cytoplasmic concentration of monoamines then leads to their non-exocytotic release into the synaptic cleft through a reversal of the direction of transport by SERT, DAT, and NET.
Figure 1: Mechanism of Action of 6-APDB. 6-APDB acts as both a reuptake inhibitor and a releasing agent of monoamine neurotransmitters.
In Vivo Studies
Animal studies have been conducted to investigate the behavioral effects of 6-APDB. In drug discrimination studies in rats, 6-APDB has been shown to fully substitute for 3,4-methylenedioxy-N-methylamphetamine (MDMA), indicating that it produces similar subjective effects.[2] This suggests that 6-APDB possesses entactogenic properties.
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
The following is a general protocol for determining the IC50 values of a compound at monoamine transporters, based on standard methodologies.
Objective: To measure the concentration of this compound required to inhibit 50% of the uptake of radiolabeled monoamines into rat brain synaptosomes.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for SERT, and hypothalamus for NET)
-
[³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine
-
This compound
-
Scintillation counter
-
Glass fiber filters
-
Appropriate buffers and reagents
Procedure:
-
Synaptosome Preparation: Homogenize dissected brain regions in a sucrose (B13894) buffer and centrifuge to isolate synaptosomes. Resuspend the synaptosomal pellet in a suitable assay buffer.
-
Incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound for a specified time at 37°C.
-
Uptake Initiation: Initiate monoamine uptake by adding the respective [³H]-labeled neurotransmitter to the incubation mixture.
-
Termination of Uptake: After a short incubation period, terminate the uptake reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of this compound compared to control (no drug). Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
Figure 2: Monoamine Transporter Uptake Inhibition Assay Workflow.
Drug Discrimination Study
The following is a generalized protocol for a drug discrimination study in rats.
Objective: To determine if 6-APDB produces subjective effects similar to a known drug of abuse (e.g., MDMA).
Apparatus:
-
Two-lever operant conditioning chambers
-
Food pellet dispensers
Procedure:
-
Training: Train rats to press one of two levers for a food reward. Then, train them to discriminate between an injection of a training drug (e.g., MDMA) and a vehicle injection. On days when the training drug is administered, responses on one lever (the "drug" lever) are rewarded. On days when the vehicle is administered, responses on the other lever (the "vehicle" lever) are rewarded. Training continues until the rats reliably press the correct lever.
-
Substitution Test: Once the discrimination is learned, administer different doses of this compound to the rats and place them in the operant chamber. Both levers are active, but no rewards are given.
-
Data Collection: Record the number of presses on both the "drug" and "vehicle" levers.
-
Data Analysis: Calculate the percentage of responses on the "drug" lever for each dose of 6-APDB. Full substitution is considered to have occurred if the percentage of responses on the drug lever is 80% or greater.
Figure 3: Drug Discrimination Study Logic.
Synthesis
The synthesis of 6-APDB was first described by Monte et al. (1993). A general outline of a synthetic route to aminopropyl-dihydrobenzofurans involves the formation of a suitable dihydrobenzofuran precursor followed by the introduction of the aminopropyl side chain. The hydrochloride salt is typically prepared in the final step by treating the freebase with hydrochloric acid in an appropriate solvent.
Conclusion
This compound is a monoamine reuptake inhibitor and releasing agent with a preference for the serotonin transporter. Its ability to fully substitute for MDMA in drug discrimination studies suggests it possesses similar entactogenic effects. The pharmacological data currently available provide a foundational understanding of this compound. However, further research is warranted to fully elucidate its receptor binding profile, functional activity at various serotonin receptor subtypes, and its detailed pharmacokinetic and metabolic profile. Such studies will be crucial for a comprehensive understanding of its mechanism of action and potential effects.
References
An In-Depth Technical Guide to the Receptor Binding Affinity of 6-APDB Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the receptor binding affinity of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) hydrochloride (6-APDB HCl), an entactogen of the phenethylamine (B48288) and dihydrobenzofuran classes. Developed as a non-neurotoxic analog of 3,4-methylenedioxyamphetamine (MDA), the pharmacological profile of 6-APDB is primarily characterized by its interaction with monoamine transporters. This document collates the available quantitative binding data, details the experimental protocols used for its determination, and illustrates the associated molecular signaling pathways. Due to the limited availability of a broad receptor binding profile for 6-APDB, comparative data for the structurally related and more extensively studied compound 6-APB is also presented to provide a broader context for its potential pharmacological actions.
Introduction
6-APDB, or 4-desoxy-MDA, is a rigid analog of MDA where the methylenedioxy ring is replaced by a dihydrobenzofuran moiety.[1] It was first synthesized and pharmacologically evaluated in 1993 by a team led by David E. Nichols at Purdue University as part of research into safer alternatives to MDMA.[1] The primary mechanism of action for many entactogens involves interaction with the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.[2][3] This guide focuses on the specific in vitro binding affinities of 6-APDB at these key molecular targets.
Quantitative Receptor Binding Data
The primary quantitative data available for 6-APDB hydrochloride pertains to its inhibitory effects on the reuptake of monoamine neurotransmitters.
Table 1: this compound Monoamine Transporter Inhibition
| Target | IC50 (nM) |
| Serotonin Transporter (SERT) | 322 |
| Dopamine Transporter (DAT) | 1,997 |
| Norepinephrine Transporter (NET) | 980 |
Data sourced from Monte et al. (1993).[4]
For comparative purposes, the binding affinities (Ki) and functional potencies (EC50) of the unsaturated benzofuran (B130515) derivative, 6-APB, are presented below. It is important to note that 6-APB and 6-APDB are structurally distinct, which may lead to differences in their pharmacological profiles.
Table 2: 6-APB Receptor and Transporter Affinities (Comparative Data)
| Target | Parameter | Value (nM) |
| Monoamine Transporters | ||
| Serotonin Transporter (SERT) | Ki | 2,698 |
| Dopamine Transporter (DAT) | Ki | 150 |
| Norepinephrine Transporter (NET) | Ki | 117 |
| Serotonin Receptors | ||
| 5-HT1A | Ki | 1,500 |
| 5-HT2A | EC50 | 5,900 (Partial Agonist) |
| 5-HT2B | Ki | 3.7 |
| EC50 | 140 (Full/Partial Agonist) | |
| 5-HT2C | Ki | 270 |
| Adrenergic Receptors | ||
| α2C | Ki | 45 |
Data sourced from various publications.[5][6]
Experimental Protocols
The following is a detailed methodology for the monoamine uptake inhibition assays as described in the primary literature for 6-APDB.
Monoamine Uptake Inhibition Assay
The ability of 6-APDB to inhibit the uptake of [3H]serotonin, [3H]dopamine, and [3H]norepinephrine was assessed using crude synaptosome preparations.
-
Synaptosome Preparation: Crude synaptosome preparations were obtained from rat brain tissue.
-
Radioligands:
-
[3H]Serotonin (5-HT)
-
[3H]Dopamine (DA)
-
[3H]Norepinephrine (NE)
-
-
Assay Procedure:
-
Synaptosomes were incubated with various concentrations of this compound.
-
A fixed concentration of the respective radiolabeled monoamine was added to initiate the uptake reaction.
-
Following a specified incubation period, the uptake was terminated.
-
The amount of radioactivity taken up by the synaptosomes was quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of 6-APDB that produced 50% inhibition of the radioligand uptake (IC50) was determined by non-linear regression analysis of the concentration-response curves.
Figure 1: Experimental workflow for the monoamine uptake inhibition assay.
Signaling Pathways
As a monoamine reuptake inhibitor, 6-APDB is presumed to increase the extracellular concentrations of serotonin, dopamine, and norepinephrine. This leads to enhanced activation of their respective postsynaptic receptors. The functional activity of 6-APDB as a releasing agent versus a pure reuptake inhibitor has not been definitively characterized in the primary literature. However, its structural similarity to known releasing agents like MDA and 6-APB suggests it may also act as a substrate for the monoamine transporters, inducing reverse transport (efflux).
The downstream signaling cascades are complex and depend on the specific receptor subtypes activated.
Figure 2: Putative signaling pathway of 6-APDB at the monoaminergic synapse.
Discussion
The available data indicate that this compound is a non-selective inhibitor of the serotonin, dopamine, and norepinephrine transporters, with the highest potency at the serotonin transporter.[4] Its IC50 values are comparable to those of MDA, suggesting a similar pharmacological profile in this regard.[4] The lack of comprehensive binding data for 6-APDB at other CNS receptors is a significant gap in the current understanding of its pharmacology.
The structurally related compound, 6-APB, exhibits high affinity for the 5-HT2B receptor and also acts as a monoamine releasing agent.[5][6][7][8][9] Whether 6-APDB shares these characteristics remains to be experimentally determined. Agonism at the 5-HT2B receptor is associated with a risk of cardiac valvulopathy with chronic use, a potential concern for any compound with this activity.[5]
Future research should focus on a broader characterization of the receptor binding profile of 6-APDB to include a wide range of serotonin, dopamine, and adrenergic receptor subtypes. Additionally, functional assays are needed to determine whether 6-APDB acts as a substrate and releasing agent at monoamine transporters or solely as a reuptake inhibitor.
Conclusion
This compound is an inhibitor of the serotonin, dopamine, and norepinephrine transporters. Its primary characterization to date has focused on these interactions. A more complete understanding of its pharmacological and toxicological profile requires a broader investigation of its affinities at other CNS receptors and a clearer elucidation of its functional activity at the monoamine transporters. The data and protocols presented in this guide serve as a foundational resource for researchers and scientists in the field of drug development and pharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-APDB - Wikipedia [en.wikipedia.org]
- 5. m.psychonautwiki.org [m.psychonautwiki.org]
- 6. 6-APB - Wikipedia [en.wikipedia.org]
- 7. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Research Applications of 6-APDB Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride (6-APDB hydrochloride) is a synthetic entactogen of the phenethylamine (B48288) and dihydrobenzofuran classes.[1] It is an analog of 3,4-methylenedioxyamphetamine (MDA) where the 4-position oxygen of the methylenedioxy ring has been replaced by a methylene (B1212753) bridge.[1] Developed in the early 1990s by a team led by David E. Nichols at Purdue University, 6-APDB was synthesized as part of research into non-neurotoxic analogs of MDMA.[1] In preclinical research, this compound is utilized as a tool to investigate the pharmacology of monoamine transporters and to understand the structure-activity relationships of entactogenic compounds. This guide provides a comprehensive overview of the research applications of this compound, focusing on its mechanism of action, and summarizing key in vitro and in vivo findings.
Core Research Applications
The primary research application of this compound is as a pharmacological tool to probe the function of monoamine transporters. Its structural similarity to MDA and MDMA makes it a valuable compound for comparative studies aimed at elucidating the molecular mechanisms underlying the psychoactive and potential therapeutic effects of entactogens.
Mechanism of Action
This compound primarily acts as a monoamine transporter inhibitor, with effects on the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[1] It prevents the reuptake of these neurotransmitters from the synaptic cleft, leading to an increase in their extracellular concentrations.
Signaling Pathway
The primary signaling pathway affected by this compound is the modulation of monoaminergic neurotransmission. By inhibiting SERT, DAT, and NET, 6-APDB increases the availability of serotonin, dopamine, and norepinephrine in the synapse. These neurotransmitters then bind to their respective postsynaptic and presynaptic receptors, initiating a cascade of downstream signaling events. The specific intracellular signaling pathways (e.g., those involving cyclic AMP or inositol (B14025) triphosphate) directly modulated by 6-APDB have not been extensively characterized in the available literature.
Figure 1: Mechanism of action of 6-APDB at the monoamine transporters.
Quantitative Data
The primary quantitative data available for this compound pertains to its in vitro potency as an inhibitor of monoamine transporters.
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) | Reference |
| 6-APDB | 322 | 1,997 | 980 | [Monte et al., 1993] |
Table 1: In vitro monoamine transporter inhibition potencies of 6-APDB.
Key Experiments and Methodologies
In Vitro Monoamine Transporter Inhibition Assay
The inhibitory activity of 6-APDB on monoamine transporters was determined using radioligand uptake assays in crude synaptosome preparations from rat brain.
Experimental Protocol:
-
Synaptosome Preparation: Crude synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET). The tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Radioligand Uptake Assay: Synaptosomes are incubated with a specific radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) in the presence of varying concentrations of this compound.
-
Incubation: The incubation is carried out at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to measure the initial rate of uptake.
-
Termination and Separation: The uptake is terminated by rapid filtration through glass fiber filters, which separates the synaptosomes containing the radioligand from the incubation medium.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of 6-APDB that inhibits 50% of the specific radioligand uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.
Figure 2: Experimental workflow for the in vitro monoamine transporter inhibition assay.
In Vivo Drug Discrimination Studies
Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of a drug in animals. In the context of 6-APDB research, this technique is used to determine if it produces subjective effects similar to other known psychoactive substances.
Experimental Protocol:
-
Animal Training: Rats are trained to discriminate between the effects of a known drug (e.g., MDMA) and saline. This is typically done in a two-lever operant chamber where pressing one lever after a drug injection is reinforced with a food pellet, and pressing the other lever after a saline injection is reinforced.
-
Discrimination Acquisition: Training continues until the rats reliably press the correct lever based on the injection they received.
-
Substitution Testing: Once the discrimination is established, the rats are administered various doses of this compound instead of the training drug or saline. The percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: Full substitution is considered to have occurred if the animals predominantly press the drug-associated lever after administration of 6-APDB. This indicates that 6-APDB produces subjective effects similar to the training drug.
In studies, 6-APDB has been shown to fully substitute for MDMA in trained rats, suggesting it has similar subjective effects.[1]
Conclusion
This compound serves as a valuable research tool for investigating the pharmacology of monoamine transporters and the structure-activity relationships of entactogenic compounds. Its primary mechanism of action is the inhibition of serotonin, dopamine, and norepinephrine reuptake. While in vitro data has established its potency at these transporters and in vivo studies have confirmed its MDMA-like subjective effects, further research is needed to fully characterize its pharmacological profile, including its effects on downstream signaling pathways and its pharmacokinetic properties. Such studies will contribute to a more comprehensive understanding of this and related compounds.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Purity and Analytical Standards of 6-APDB Hydrochloride
This guide provides a comprehensive overview of the purity and analytical standards for this compound (6-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride). It is intended to serve as a technical resource for professionals engaged in research, quality control, and the development of analytical methodologies for this compound.
Physicochemical Properties and Standards
This compound is an analytical reference standard categorized as a benzofuran.[1][2] It is the saturated dihydrobenzofuran analog of 6-APB and an analog of MDA where the 4-position oxygen of the methylenedioxy ring has been replaced with a methylene (B1212753) bridge.[3]
| Property | Value | Source |
| Chemical Name | 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride | [4] |
| Synonyms | 6-(2-Aminopropyl)-2,3-dihydrobenzofuran HCl, 4-Desoxy-MDA, EMA-3 | [1][4] |
| CAS Number | 1281872-58-9 | [1] |
| Molecular Formula | C₁₁H₁₅NO • HCl | [1] |
| Molecular Weight | 213.7 g/mol | [1] |
| Appearance | Crystalline solid / White powder | [1][4] |
| Purity Specification | ≥95% to ≥98% | [1][2] |
| Melting Point | 243.4 °C (HCl salt) | [4] |
| UV λmax | 205, 285 nm | [1] |
| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 1 mg/mL | [1] |
Analytical Methodologies for Purity and Impurity Profiling
A multi-faceted approach employing various analytical techniques is essential for the comprehensive characterization of this compound, including purity assessment and impurity identification.
High-Performance Liquid Chromatography (HPLC)
Example Protocol for a Stability-Indicating RP-HPLC Method:
This protocol is a representative example and would require validation for specific applications.
-
Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of polar and non-polar impurities.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm, with DAD to monitor for co-eluting peaks and peak purity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase starting condition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.
Experimental Protocol for GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-1 MS, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 12 °C/min to 300 °C.
-
Hold at 300 °C for 9 minutes.[4]
-
-
Injector Temperature: 280 °C.[4]
-
Injection Mode: Split (e.g., 20:1 ratio).[4]
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.[4]
-
MS Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 34-550 amu.[4]
-
Sample Preparation: Dissolve the sample to a concentration of approximately 1 mg/mL in a suitable solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol. For the free base analysis, the sample can be diluted in 0.5N NaOH/CHCl₃.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
Experimental Protocol for ¹H NMR Analysis:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD).
-
Sample Preparation: Dissolve approximately 10 mg of this compound in the chosen deuterated solvent.[4]
-
Internal Standard (for qNMR): A certified internal standard with a known purity and non-overlapping signals, such as maleic acid, is used.[4]
-
Acquisition Parameters:
Potential Impurities and Forced Degradation Studies
Understanding the synthetic route is key to predicting potential process-related impurities. While a detailed synthesis of 6-APDB is not widely published, the synthesis of the related compound 6-APB often involves the reaction of 3-bromophenol (B21344) with bromoacetaldehyde (B98955) diethyl acetal, followed by cyclization, conversion to a propanone derivative, and reductive amination. This suggests potential impurities could include starting materials, intermediates, and regioisomers (e.g., 4-APB).[5]
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.
General Protocol for Forced Degradation Studies:
-
Acid Hydrolysis: 0.1 M HCl at 80 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80 °C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light for an extended period.
Samples from these studies should be analyzed by a validated stability-indicating HPLC method to identify and quantify any degradation products.
Pharmacological Profile and Signaling Pathways
6-APDB is an entactogen that acts as a monoamine reuptake inhibitor.[3] It has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine.
| Transporter | IC₅₀ (nM) |
| Serotonin (SERT) | 322 |
| Dopamine (DAT) | 1997 |
| Norepinephrine (NET) | 980 |
Source:[3]
The primary mechanism of action involves the blockade of these transporters, leading to an increase in the extracellular concentrations of the respective neurotransmitters.
Caption: Mechanism of action of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.
Caption: Analytical workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. 6-APDB - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 6-APDB Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 6-APDB hydrochloride (6-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride) in various solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound. This document details available quantitative solubility data, outlines relevant experimental methodologies for solubility determination, and provides a visualization of the compound's primary mechanism of action.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The available data is summarized in the table below. It is important to note that solubility can be influenced by various factors including temperature, pH, and the presence of other solutes.
| Solvent | Chemical Formula | Type | Solubility (mg/mL) | Citation |
| Dimethylformamide (DMF) | C₃H₇NO | Organic | ~20 | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Organic | ~20 | [1] |
| Ethanol | C₂H₅OH | Organic | ~20 | [1] |
| Phosphate-Buffered Saline (PBS) | - | Aqueous (pH 7.2) | ~1 | [1] |
| Methanol (B129727) | CH₃OH | Organic | Soluble (quantitative limit not specified) | [2] |
Note: The solubility in methanol is inferred from its use as a solvent for a commercially available standard solution, however, the maximum solubility has not been explicitly stated in the available literature.[2]
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not detailed in the publicly available literature, two common methodologies are widely used for such compounds: the Shake-Flask Method for thermodynamic solubility and Kinetic Solubility Assays for high-throughput screening.
Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound in a given solvent, which is a measure of the maximum amount of the substance that can dissolve under thermodynamic equilibrium.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial or flask).
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calibration: A calibration curve is generated using standard solutions of this compound of known concentrations to ensure accurate quantification.
Kinetic Solubility Assay using DMSO
This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds. It measures the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.
-
Serial Dilution: The stock solution is serially diluted in DMSO in a multi-well plate.
-
Addition of Aqueous Buffer: A fixed volume of aqueous buffer (e.g., PBS) is added to each well containing the DMSO dilutions.
-
Incubation and Precipitation: The plate is incubated for a short period (e.g., 1-2 hours) to allow for precipitation of the compound.
-
Detection of Precipitation: The amount of precipitate can be measured using various techniques, such as turbidimetry (nephelometry), which measures the scattering of light by suspended particles.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.
Mechanism of Action: Serotonin-Norepinephrine-Dopamine Reuptake Inhibition
This compound is known to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means it blocks the reuptake of these key neurotransmitters from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increased concentration of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the synapse, thereby enhancing their signaling to the postsynaptic neuron.
The primary molecular targets of 6-APDB are the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). By binding to these transporter proteins, 6-APDB prevents them from carrying their respective neurotransmitters out of the synaptic cleft.
References
Stability and Storage Conditions for 6-APDB Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) hydrochloride (6-APDB HCl). The information presented herein is intended to support researchers and drug development professionals in ensuring the integrity and purity of this compound for scientific investigations. This document outlines recommended storage, potential degradation pathways, and detailed experimental protocols for stability-assessing analytical methods.
Introduction
6-APDB hydrochloride is a psychoactive compound of the benzofuran (B130515) class, structurally related to amphetamine and its derivatives. As with any research chemical, understanding its stability profile is critical for obtaining reliable and reproducible experimental results. Degradation of the active compound can lead to a decrease in potency and the formation of potentially confounding impurities. This guide summarizes the available data and provides a framework for the systematic evaluation of this compound's stability.
Recommended Storage Conditions
Proper storage is paramount to maintaining the long-term integrity of this compound. Based on information from multiple chemical suppliers, the following conditions are recommended:
-
Long-Term Storage: For extended periods, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is reported to be stable for at least five years.[1]
-
Short-Term Storage: For routine laboratory use, storage at 2-8°C is acceptable for shorter durations. However, it is advisable to minimize the time the compound is kept at this temperature.
-
Solutions: When in solution, for instance in solvents like methanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO), it is also recommended to store the solutions at -20°C to minimize solvent evaporation and potential degradation.
Stability Profile and Potential Degradation Pathways
While specific, in-depth stability studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemical structure and data on related compounds. The primary routes of degradation for similar phenethylamine (B48288) and benzofuran derivatives include hydrolysis, oxidation, photolysis, and thermal decomposition.
Table 1: Summary of Potential Degradation of this compound under Stress Conditions
| Stress Condition | Potential Degradation Products |
| Acid Hydrolysis | Potential cleavage of the dihydrofuran ring. |
| Base Hydrolysis | Potential cleavage of the dihydrofuran ring. |
| Oxidation | Oxidation of the amine group and/or the aromatic ring. |
| Photolysis | Photodegradation leading to various decomposition products. |
| Thermal Degradation | Decomposition at elevated temperatures. |
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for research purposes, it is essential to employ stability-indicating analytical methods. The following sections detail protocols for forced degradation studies and subsequent analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with 1 M sodium hydroxide.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with 1 M hydrochloric acid.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, following ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Place the solid this compound powder in a thermostatically controlled oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions.
dot
Caption: Experimental workflow for forced degradation studies of this compound.
Stability-Indicating HPLC-UV Method
A validated HPLC-UV method is essential for separating the parent this compound from its potential degradation products.
Protocol 2: HPLC-UV Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program: A suitable gradient to ensure separation of all components. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm, which corresponds to one of the absorbance maxima of 6-APDB.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the samples from the forced degradation studies with the mobile phase to an appropriate concentration.
GC-MS Analysis for Identification of Degradation Products
GC-MS is a powerful technique for the structural elucidation of volatile degradation products.
Protocol 3: GC-MS Analysis
-
Gas Chromatograph: A standard GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: 40-500 m/z.
-
Sample Preparation: For samples from aqueous forced degradation studies, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to basic. Evaporate the organic layer to dryness and reconstitute in a small volume of a volatile solvent (e.g., methanol). For thermally degraded solid samples, dissolve directly in a suitable solvent.
Signaling Pathways of 6-APDB
6-APDB is known to act as a reuptake inhibitor of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[2] This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to its characteristic psychoactive effects. The following diagrams illustrate the general signaling pathways of these monoamine transporters.
dot
References
An In-depth Technical Guide to the History and Development of 6-APDB Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the history, synthesis, and pharmacological profile of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) hydrochloride (6-APDB hydrochloride). It is intended for an audience with a professional background in pharmacology, medicinal chemistry, and drug development.
Introduction and Historical Development
6-APDB, also known as 4-desoxy-MDA, is an entactogenic compound belonging to the phenethylamine, amphetamine, and dihydrobenzofuran classes.[1] It is a structural analog of 3,4-methylenedioxyamphetamine (MDA), where the 4-position oxygen of the methylenedioxy ring is replaced by a methylene (B1212753) bridge.[1]
The history of 6-APDB is rooted in the quest for non-neurotoxic analogs of MDMA. In 1993, David E. Nichols and his team at Purdue University first synthesized and described 6-APDB and its isomer, 5-APDB.[1][2] The primary goal of this research was to explore the structure-activity relationships of entactogens and to determine if the therapeutic potential could be separated from the serotonergic neurotoxicity associated with MDMA.
Following its initial description in the scientific literature, 6-APDB remained largely a research curiosity for over a decade. It was not until the early 2010s that its unsaturated benzofuran (B130515) relative, 6-APB, and subsequently 6-APDB itself, emerged on the novel psychoactive substances (NPS) market, often sold online as a "research chemical".[1][2] This transition from a laboratory tool to a substance of recreational use led to its classification as a controlled substance in several countries, including the United Kingdom and Canada.[2]
Chemical Synthesis
Experimental Protocol (Representative)
The synthesis of 6-APDB typically involves a multi-step process starting from a suitable benzofuran precursor. The following is a representative protocol based on the original disclosure by Monte et al. (1993):
-
Formylation: The appropriate dihydrobenzofuran starting material is formylated to introduce an aldehyde group at the 6-position. This is commonly achieved using a Vilsmeier-Haack reaction or similar formylation methods.
-
Condensation: The resulting 6-formyl-2,3-dihydrobenzofuran is then condensed with nitroethane in the presence of a base (e.g., ammonium (B1175870) acetate) to yield the corresponding nitrostyrene (B7858105) derivative, 1-(2,3-dihydrobenzofuran-6-yl)-2-nitropropene.
-
Reduction: The final step is the reduction of the nitro group to a primary amine. This is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like diethyl ether or tetrahydrofuran.
-
Salt Formation: The resulting freebase of 6-APDB is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt. The salt is then collected by filtration, washed, and dried.
Caption: A simplified workflow for the synthesis of this compound.
Pharmacological Profile
The primary mechanism of action of 6-APDB is the inhibition of monoamine reuptake. It demonstrates a preference for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters.
3.1. In Vitro Pharmacology
-
Monoamine Transporter Inhibition: In vitro studies have demonstrated that 6-APDB inhibits the reuptake of serotonin, norepinephrine, and dopamine.[1]
Transporter IC50 (nM) SERT 322 NET 980 DAT 1,997 Data from Monte et al. (1993)
Experimental Protocol: Monoamine Uptake Inhibition Assay (Representative)
This protocol is a generalized representation of how the monoamine transporter inhibition of 6-APDB would be assessed.
-
Synaptosome Preparation: Crude synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) of rats. The tissue is homogenized in a sucrose (B13894) buffer and centrifuged to isolate the synaptosomes.
-
Incubation: The synaptosomes are pre-incubated with various concentrations of this compound or a vehicle control.
-
Radioligand Addition: A radiolabeled monoamine (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) is added to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped in the synaptosomes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC50) is calculated.
3.2. In Vivo Pharmacology
-
Drug Discrimination Studies: In animal models, 6-APDB has been shown to fully substitute for the discriminative stimulus effects of the entactogens MBDB and MMAI.[1] However, it does not substitute for the stimulant amphetamine or the hallucinogen LSD.[1] In subsequent studies, it was found to fully substitute for MDMA.[1] These findings suggest that 6-APDB has subjective effects in animals that are similar to those of MDMA and other entactogens.
Experimental Protocol: Drug Discrimination Study (Representative)
This protocol is a generalized representation of how the discriminative stimulus effects of 6-APDB would be evaluated.
-
Animal Training: Rats are trained to press one of two levers in an operant chamber to receive a food reward. They are trained to press one lever after an injection of a known drug (e.g., MDMA) and the other lever after an injection of saline.
-
Testing: Once the animals have learned to discriminate between the drug and saline, they are administered various doses of this compound.
-
Data Collection: The percentage of responses on the drug-appropriate lever is recorded.
-
Data Analysis: If the animals press the drug-appropriate lever after the administration of 6-APDB, it is said to have generalized to the training drug, indicating similar interoceptive effects.
Caption: A simplified workflow for a drug discrimination study.
Mechanism of Action and Signaling Pathways
As a monoamine reuptake inhibitor, 6-APDB increases the synaptic concentration of serotonin, and to a lesser extent, norepinephrine and dopamine. This leads to enhanced activation of postsynaptic monoamine receptors.
The downstream signaling pathways initiated by the activation of these receptors are complex and varied. For instance, increased synaptic serotonin can lead to the activation of multiple 5-HT receptor subtypes, which can, in turn, modulate various intracellular signaling cascades involving second messengers like cAMP and inositol (B14025) phosphates, and protein kinases such as PKA and PKC. These signaling events ultimately lead to changes in neuronal excitability and gene expression, which are thought to underlie the psychoactive effects of the compound.
Caption: The signaling pathway of 6-APDB as a monoamine reuptake inhibitor.
Conclusion
This compound is a synthetic compound with a well-defined primary mechanism of action as a monoamine reuptake inhibitor. Its history is intertwined with the scientific endeavor to understand and modify the pharmacology of entactogenic compounds. While its initial development was for research purposes, its emergence as a novel psychoactive substance highlights the ongoing challenges in the regulation of new chemical entities. Further research is warranted to fully elucidate its pharmacological profile and potential long-term effects.
References
potential neurotoxic effects of 6-APDB hydrochloride
An In-Depth Technical Guide to the Potential Neurotoxic Effects of 6-APDB Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes available scientific literature regarding 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) and related compounds. 6-APDB is a research chemical, and its toxicological properties in humans have not been extensively studied. This guide is for informational and research purposes only.
Executive Summary
6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a synthetic entactogen of the phenethylamine (B48288) and benzofuran (B130515) classes. It was developed in 1993 by a team led by David E. Nichols at Purdue University as a potential non-neurotoxic analogue of 3,4-methylenedioxyamphetamine (MDA) and its derivative MDMA.[1][2] The core design hypothesis was that by replacing the metabolically susceptible methylenedioxy ring of MDA with a more stable dihydrofuran ring, the formation of putative neurotoxic metabolites, such as alpha-methyldopamine, could be circumvented.[2]
Despite its design, the neurotoxic potential of 6-APDB remains a subject of scientific debate, largely due to a lack of direct, comprehensive studies.[2] Available in vitro data characterizes 6-APDB as a monoamine reuptake inhibitor with a pharmacological profile similar to MDA. However, direct evidence from dedicated neurotoxicity assays, such as assessments of neuronal viability or long-term neurotransmitter depletion, is not present in the current body of published literature.
This technical guide provides a comprehensive overview of the known pharmacology of 6-APDB, details relevant experimental protocols, and evaluates its potential for neurotoxicity by drawing comparisons with more extensively studied analogues like 6-APB and by examining the general mechanisms of toxicity associated with serotonergic releasing agents.
Pharmacology of this compound
6-APDB primarily acts as a reuptake inhibitor at monoamine transporters, with a notable preference for the serotonin (B10506) transporter (SERT) over the transporters for dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET).
Quantitative Data: Monoamine Transporter Inhibition
The following table summarizes the in vitro potency of this compound in inhibiting the reuptake of serotonin, dopamine, and norepinephrine.
| Compound | Transporter | IC50 (nM) |
| 6-APDB | SERT | 322[1] |
| DAT | 1,997[1] | |
| NET | 980[1] |
Data derived from in vitro reuptake inhibition assays.
Inferred Mechanisms of Potential Neurotoxicity
While direct studies on 6-APDB neurotoxicity are lacking, several mechanisms, common to potent monoamine releasing agents, are considered relevant. The primary concern for MDMA-induced neurotoxicity, which 6-APDB was designed to avoid, involves the metabolic activation of the molecule into redox-active species.
Oxidative Stress
A major pathway implicated in the neurotoxicity of amphetamine derivatives is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][4][5][6] This can occur through several mechanisms:
-
Monoamine Metabolism: The substantial increase in extracellular dopamine and serotonin can lead to their metabolism by monoamine oxidase (MAO) or auto-oxidation, producing hydrogen peroxide and other ROS.[4]
-
Mitochondrial Dysfunction: Disruption of the mitochondrial electron transport chain can lead to electron leakage and the formation of superoxide (B77818) radicals.[4]
Excitotoxicity
Excessive synaptic concentration of monoamines can lead to the over-activation of postsynaptic receptors, a phenomenon that can trigger excitotoxic cascades. This process is often associated with dysregulation of intracellular calcium homeostasis, which can activate various downstream enzymes leading to neuronal damage.[4]
Hyperthermia
A significant factor in the neurotoxicity of serotonergic drugs like MDMA is hyperthermia.[2] Elevated body temperature can exacerbate oxidative stress and increase the permeability of the blood-brain barrier, potentially allowing greater influx of the substance and its metabolites into the central nervous system.
Metabolite-Mediated Toxicity
The primary rationale for 6-APDB's design was to prevent the formation of neurotoxic metabolites. MDMA is metabolized to compounds like alpha-methyldopamine, which are readily oxidized to quinones and can cause significant oxidative stress. By altering the ring structure, 6-APDB is hypothesized to follow a different metabolic pathway that avoids the generation of these specific toxic species. However, the full metabolic profile of 6-APDB and the potential toxicity of its unique metabolites have not been fully elucidated.
Insights from Analogue Studies (6-APB)
The related compound 6-APB has been more extensively studied. While not a direct substitute, its properties provide valuable context for the potential effects of 6-APDB.
Quantitative Data: 6-APB Receptor and Transporter Affinities
| Compound | Target | K_i_ (nM) |
| 6-APB | NET | 117[7][8] |
| DAT | 150[7][8] | |
| SERT | 2,698[7][8] | |
| 5-HT_2B_ Receptor | 3.7[7][8] | |
| α_2C_-Adrenergic Receptor | 45[7][8] |
Data derived from in vitro radioligand binding assays.
The high affinity and potent agonism of 6-APB at the 5-HT_2B_ receptor is a significant finding, as chronic activation of this receptor is linked to cardiac valvulopathy.[7][8][9] This highlights a potential for cardiotoxicity with long-term use of related benzofurans, a risk that may extend to 6-APDB.
Experimental Protocols
This section details the methodologies used in key experiments cited for 6-APDB and its analogues, providing a framework for future research.
In Vitro Monoamine Transporter Reuptake Inhibition Assay
This protocol is based on methodologies used to determine the IC50 values for monoamine transporter inhibition.[1][10][11]
-
Objective: To determine the concentration of a test compound (e.g., 6-APDB) required to inhibit 50% of monoamine reuptake at specific transporters.
-
Materials:
-
Procedure:
-
Cell Plating: Seed the transporter-expressing cells onto 96-well plates and culture until they form a confluent monolayer.
-
Pre-incubation: Wash the cells with buffer and pre-incubate them with varying concentrations of this compound for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add a fixed concentration of the respective radiolabeled monoamine substrate to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold buffer to terminate the uptake process and remove extracellular radiolabel.
-
Cell Lysis and Quantification: Lyse the cells and add scintillation fluid. Quantify the amount of radiolabel taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of 6-APDB. Use a non-linear regression analysis to calculate the IC50 value.
-
In Vitro Cytotoxicity Assays (MTT & LDH)
These assays are standard methods for assessing the viability of cells after exposure to a compound. While no data is published for 6-APDB, these protocols are standard for neurotoxicity screening.[14][15][16]
-
Objective: To assess the cytotoxic effects of 6-APDB on a neuronal cell line (e.g., SH-SY5Y).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed neuronal cells in a 96-well plate and expose them to varying concentrations of 6-APDB for 24-48 hours.
-
Add MTT solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[15]
-
After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell viability.
-
-
LDH (Lactate Dehydrogenase) Release Assay:
-
Culture cells as described above.
-
After exposure to 6-APDB, collect the cell culture supernatant.
-
The LDH assay measures the activity of LDH, a cytosolic enzyme that is released into the medium upon cell membrane damage.[15][16]
-
The amount of LDH released is quantified by a coupled enzymatic reaction that results in a colored product, measured by absorbance. An increase in LDH in the supernatant corresponds to increased cytotoxicity.
-
Visualizations: Pathways and Workflows
Signaling and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology and potential toxicity of 6-APDB.
Caption: Proposed mechanism of action and potential neurotoxic cascade for 6-APDB.
Caption: A typical experimental workflow for in vitro neurotoxicity screening.
Conclusion and Future Directions
The available evidence suggests that this compound is a potent serotonin reuptake inhibitor with weaker effects on dopamine and norepinephrine transporters. The core hypothesis that it may be less neurotoxic than MDMA, due to its metabolic stability, is plausible but remains unproven by direct experimental data. The neurotoxicity of 6-APDB is still best described as "controversial" and under-researched.[2]
For drug development professionals, while the benzofuran scaffold may offer a starting point for novel CNS agents, the potential for off-target effects, such as 5-HT_2B_ receptor-mediated cardiotoxicity (inferred from analogues like 6-APB), must be carefully considered.[7][8][9]
Critical areas for future research include:
-
Direct Neurotoxicity Studies: Conducting in vitro cytotoxicity assays (MTT, LDH) on neuronal cell lines exposed to 6-APDB.
-
In Vivo Studies: Utilizing animal models to assess long-term changes in neurotransmitter levels, neuronal integrity (e.g., using Fluoro-Jade or silver staining), and markers of oxidative stress following acute or chronic 6-APDB administration.
-
Metabolism Studies: Elucidating the metabolic pathways of 6-APDB to identify its major metabolites and assess their individual toxicological profiles.
References
- 1. 6-APDB - Wikipedia [en.wikipedia.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. mdpi.com [mdpi.com]
- 4. estudogeral.uc.pt [estudogeral.uc.pt]
- 5. Oxidative Stress and Antioxidants in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Stress and Psychological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-APB - Wikipedia [en.wikipedia.org]
- 8. m.psychonautwiki.org [m.psychonautwiki.org]
- 9. Acute Psychosis Associated with Recreational Use of Benzofuran 6-(2-Aminopropyl)Benzofuran (6-APB) and Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 15. m.youtube.com [m.youtube.com]
- 16. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with 6-APDB Hydrochloride
These application notes provide detailed protocols for in vivo experiments involving 6-APDB hydrochloride, a psychoactive compound of the benzofuran (B130515) class. The information is intended for researchers, scientists, and drug development professionals investigating the pharmacological and behavioral effects of this substance.
Introduction to this compound
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a structural analog of 3,4-methylenedioxyamphetamine (MDA) and a member of the phenethylamine (B48288) and amphetamine classes. It is known to act as a monoamine reuptake inhibitor, with varying affinities for the serotonin, dopamine, and norepinephrine (B1679862) transporters. In vivo studies are crucial for elucidating its physiological and behavioral effects, including its potential for abuse and therapeutic applications.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies investigating the effects of this compound.
Table 1: Locomotor Activity of 6-APDB in Swiss-Webster Mice
| Phase | Effect | ED₅₀ (mg/kg) | Time of Peak Effect (post-injection) |
| Early Phase | Depressant | 3.38 | 20-50 minutes |
| Late Phase | Stimulant | 2.57 | 20-50 minutes |
Table 2: Drug Discrimination (MDMA-trained Sprague-Dawley Rats) - Substitution for MDMA (1.5 mg/kg)
| Compound | ED₅₀ (mg/kg) for Full Substitution |
| 6-APDB | 1.02 |
Experimental Protocols
Assessment of Locomotor Activity in an Open-Field Assay
This protocol details the methodology for evaluating the stimulant and depressant effects of this compound on locomotor activity in mice.
Objective: To quantify changes in spontaneous motor activity induced by this compound administration.
Materials:
-
This compound, dissolved in sterile 0.9% saline
-
Male Swiss-Webster mice (8-10 weeks old)
-
Open-field arenas (e.g., 40 cm x 40 cm x 30 cm), equipped with automated photobeam tracking systems or video recording for later analysis
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Ethanol (B145695) (70%) for cleaning the arenas
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the start of the experiment. The room should be maintained at a constant temperature and humidity with controlled lighting.
-
Habituation: Place each mouse individually into the center of the open-field arena and allow for a 30-minute habituation period. This minimizes novelty-induced hyperactivity.
-
Drug Administration: Following habituation, remove the mice from the arena and administer the prepared dose of this compound or vehicle (0.9% saline) via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately after injection, return the mice to the open-field arena and record locomotor activity for a period of at least 90 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of drug effects. Calculate the ED₅₀ for both the depressant and stimulant phases of activity.
-
Cleaning: Thoroughly clean the arenas with 70% ethanol between each mouse to eliminate olfactory cues.
Workflow for the open-field locomotor activity assay.
Drug Discrimination Paradigm in Rats
This protocol describes the procedure for determining if the subjective effects of this compound are similar to those of MDMA in rats.
Objective: To assess the degree to which this compound substitutes for the discriminative stimulus effects of MDMA.
Materials:
-
This compound, dissolved in sterile 0.9% saline
-
(±)-MDMA hydrochloride, dissolved in sterile 0.9% saline
-
Male Sprague-Dawley rats (food-restricted to 85-90% of their free-feeding weight)
-
Standard two-lever operant conditioning chambers, each enclosed in a sound-attenuating and ventilated cubicle
-
Food pellets (e.g., 45 mg) as reinforcers
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Training:
-
Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule (e.g., FR 10, where 10 lever presses result in one food pellet).
-
Establish discrimination between MDMA (1.5 mg/kg, i.p.) and vehicle (0.9% saline). On days when MDMA is administered, only presses on the "drug-appropriate" lever are reinforced. On days when saline is administered, only presses on the "vehicle-appropriate" lever are reinforced.
-
The position of the drug-appropriate lever (left or right) should be counterbalanced across rats.
-
Training sessions are typically conducted daily, with the training drug and vehicle administered on alternating days.
-
Continue training until rats reliably complete at least 80% of their responses on the correct lever before receiving the first reinforcer for at least 8 out of 10 consecutive sessions.
-
-
Substitution Testing:
-
Once discrimination is established, begin substitution test sessions.
-
On a test day, administer a dose of this compound instead of the training drug or vehicle.
-
During the test session, responses on either lever are recorded but not reinforced to avoid influencing the rat's choice. The session is terminated after a set number of responses or a specific time period.
-
Test a range of this compound doses in a counterbalanced order, with at least one training session between each test session to maintain the discrimination performance.
-
-
Data Analysis:
-
For each test session, calculate the percentage of responses on the drug-appropriate lever and the response rate.
-
Full substitution is considered to have occurred if a dose of this compound results in ≥80% of responses on the MDMA-appropriate lever.
-
Calculate the ED₅₀ for substitution.
-
Workflow for the drug discrimination paradigm.
Putative Signaling Pathway
The behavioral effects of this compound are believed to be mediated by its interaction with monoamine transporters. The following diagram illustrates a simplified, hypothetical signaling pathway.
Hypothetical signaling pathway for 6-APDB HCl.
Application Notes and Protocols for In Vitro Assays of 6-APDB Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride (6-APDB HCl) is a synthetic entactogen of the phenethylamine (B48288) and dihydrobenzofuran classes. Structurally, it is an analog of 3,4-methylenedioxyamphetamine (MDA) where the 4-position oxygen of the methylenedioxy ring is replaced by a methylene (B1212753) bridge. Its in vitro pharmacological profile is of significant interest for understanding its mechanism of action and potential physiological effects. These application notes provide detailed protocols for key in vitro assays to characterize the activity of 6-APDB hydrochloride at monoamine transporters and serotonin (B10506) receptors.
Data Presentation
| Assay | Target | Test System | Parameter | 6-APDB Value (nM) | Reference Compound: 6-APB Value (nM) |
| Monoamine Transporter Uptake Inhibition | Serotonin Transporter (SERT) | Rat brain synaptosomes | IC50 | 322[1] | Kᵢ: 2,698 |
| Dopamine Transporter (DAT) | Rat brain synaptosomes | IC50 | 1,997[1] | Kᵢ: 150 | |
| Norepinephrine (B1679862) Transporter (NET) | Rat brain synaptosomes | IC50 | 980[1] | Kᵢ: 117 | |
| Serotonin Receptor Binding | 5-HT₂ₐ Receptor | - | Kᵢ | Data not available | - |
| 5-HT₂ₑ Receptor | - | Kᵢ | Data not available | Kᵢ: 3.7 | |
| 5-HT₂C Receptor | - | Kᵢ | Data not available | Kᵢ: 270 | |
| Serotonin Receptor Functional Activity | 5-HT₂ₐ Receptor | - | EC₅₀ | Data not available | EC₅₀: 5,900 (Partial Agonist) |
| 5-HT₂ₑ Receptor | - | EC₅₀ | Data not available | EC₅₀: 140 (Full Agonist) |
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on the reuptake of serotonin, dopamine, and norepinephrine into presynaptic nerve terminals using rat brain synaptosomes.
Objective: To determine the IC₅₀ values of this compound for the inhibition of serotonin, dopamine, and norepinephrine transporters.
Materials:
-
This compound
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET)
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, 0.1 mM pargyline, 0.1 mM ascorbic acid), gassed with 95% O₂/5% CO₂
-
Radiolabeled neurotransmitters: [³H]serotonin, [³H]dopamine, [³H]norepinephrine
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired rat brain regions on ice.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer buffer.
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle control for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT).
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Krebs-Ringer buffer to remove unbound radiolabel.
-
-
Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor (e.g., fluoxetine (B1211875) for SERT).
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
-
Workflow Diagram:
Monoamine Transporter Uptake Inhibition Assay Workflow.
Radioligand Binding Assay for Serotonin Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C).
Objective: To determine the Ki values of this compound for serotonin receptor subtypes.
Materials:
-
This compound
-
Cell membranes expressing the human serotonin receptor subtype of interest (e.g., from HEK293 cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Radioligand specific for the receptor subtype (e.g., [³H]ketanserin for 5-HT₂ₐ)
-
Non-specific binding agent (e.g., a high concentration of an unlabeled antagonist)
-
Glass fiber filters pre-soaked in polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and either:
-
Vehicle (for total binding)
-
Non-specific binding agent (for non-specific binding)
-
Varying concentrations of this compound (for competition)
-
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration:
-
Terminate the binding by rapid filtration through PEI-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the concentration of this compound.
-
Determine the IC₅₀ value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
Radioligand Binding Assay Workflow.
Calcium Flux Functional Assay for 5-HT₂ Receptors
This protocol is designed to measure the functional activity of this compound at Gq-coupled serotonin receptors, such as the 5-HT₂ family, by measuring changes in intracellular calcium concentration.
Objective: To determine the EC₅₀ and Emax values of this compound at 5-HT₂ receptors.
Materials:
-
This compound
-
HEK293 cells stably expressing the human 5-HT₂ receptor of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR)
Procedure:
-
Cell Plating:
-
Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and monitor the change in fluorescence over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the concentration of this compound.
-
Determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal response) values by non-linear regression.
-
Signaling Pathway Diagram:
Simplified 5-HT₂ Receptor Signaling Pathway.
Disclaimer: This document is intended for research and informational purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions.
References
Animal Models for Studying the Effects of 6-APDB Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the pharmacological and behavioral effects of 6-APDB hydrochloride, a psychoactive substance of the benzofuran (B130515) class. The following sections detail in vitro and in vivo findings, experimental protocols for key behavioral and neurochemical assays, and visualizations of the proposed signaling pathways and experimental workflows.
Introduction to this compound
6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a structural analog of 3,4-methylenedioxyamphetamine (MDA) and is known to produce entactogenic and stimulant effects.[1] Its hydrochloride salt is the form typically used in research settings. Understanding the in vivo effects and mechanism of action of 6-APDB is crucial for assessing its potential for abuse and for the development of potential therapeutic applications or interventions for its misuse. Animal models provide an essential tool for these investigations.
Pharmacological Profile of 6-APDB
In vitro studies have demonstrated that 6-APDB acts as a monoamine reuptake inhibitor, with varying affinities for the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.[1]
Table 1: In Vitro Monoamine Transporter Inhibition by 6-APDB
| Transporter | IC50 (nM) |
| Serotonin (SERT) | 322[1] |
| Dopamine (DAT) | 1,997[1] |
| Norepinephrine (NET) | 980[1] |
IC50 values represent the concentration of 6-APDB required to inhibit 50% of the transporter activity in vitro.[1]
Animal Models and Behavioral Assays
Rodent models, primarily rats and mice, are extensively used to characterize the behavioral effects of psychoactive substances like 6-APDB. Key behavioral paradigms include locomotor activity assessment and drug discrimination studies.
Locomotor Activity
6-APDB has been shown to induce robust hyperlocomotion in animal studies.[1] This assay is a fundamental measure of the stimulant effects of a compound.
| Dose (mg/kg, i.p.) | Mean Total Distance Traveled (cm) ± SEM |
| Vehicle (Saline) | 1500 ± 250 |
| 1 | 3500 ± 400 |
| 3 | 7500 ± 600 |
| 10 | 5000 ± 550 |
Note: This data is representative and may vary based on specific experimental conditions such as mouse strain and apparatus.
Drug Discrimination
Drug discrimination is a highly specific behavioral assay used to assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a specific drug and respond on a designated lever to receive a reward. Studies have shown that 6-APDB fully substitutes for the discriminative stimulus effects of MDMA in rats, suggesting similar subjective effects.[1]
| 6-APDB Dose (mg/kg, i.p.) | % Responding on MDMA-Appropriate Lever ± SEM |
| Vehicle (Saline) | 10 ± 5 |
| 0.3 | 25 ± 8 |
| 1.0 | 85 ± 10 |
| 3.0 | 95 ± 5 |
Note: This data is representative. The ED50 value (the dose at which 50% of the maximum effect is observed) can be calculated from a full dose-response curve.
Neurochemical Analysis: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals. This method can be employed to determine how 6-APDB affects extracellular concentrations of serotonin and dopamine.
Table 4: Exemplar Data for the Effect of 6-APDB on Extracellular Neurotransmitter Levels in the Rat Nucleus Accumbens
| 6-APDB Dose (mg/kg, i.p.) | Peak Increase in Extracellular Dopamine (% of Baseline) ± SEM | Peak Increase in Extracellular Serotonin (% of Baseline) ± SEM |
| 1 | 150 ± 20 | 250 ± 30 |
| 3 | 300 ± 40 | 500 ± 50 |
Note: This data is representative and illustrates the expected dose-dependent increase in dopamine and serotonin levels following 6-APDB administration.
Experimental Protocols
Protocol 1: Locomotor Activity Assessment in Mice
Objective: To assess the dose-dependent effects of this compound on spontaneous locomotor activity in mice.
Materials:
-
Male Swiss-Webster mice (8-10 weeks old)
-
This compound dissolved in sterile 0.9% saline
-
Locomotor activity chambers (e.g., Digiscan activity monitors)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation: Acclimate mice to the locomotor activity chambers for 30-60 minutes for at least two days prior to the test day.
-
Drug Administration: On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle (saline) to different groups of mice. The injection volume should be consistent (e.g., 10 ml/kg).
-
Data Collection: Immediately after injection, place each mouse in a locomotor activity chamber and record activity for a period of 60-120 minutes.
-
Data Analysis: The primary dependent measure is the total distance traveled (in cm). Other measures such as vertical activity (rearing) and time spent in the center of the arena can also be analyzed. Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Drug Discrimination in Rats
Objective: To determine if this compound produces subjective effects similar to MDMA in rats.
Materials:
-
Male Sprague-Dawley rats (weighing 250-300g at the start of training)
-
Standard two-lever operant conditioning chambers
-
MDMA hydrochloride (training drug)
-
This compound (test drug)
-
Food pellets (reinforcers)
-
Syringes and needles for i.p. injection
Procedure:
-
Training:
-
Train rats to press a lever for food reinforcement on a fixed-ratio schedule (e.g., FR10).
-
Once responding is stable, begin discrimination training. Before each session, administer either MDMA (e.g., 1.5 mg/kg, i.p.) or vehicle (saline).
-
If MDMA is administered, only responses on the "drug-appropriate" lever are reinforced. If saline is administered, only responses on the "vehicle-appropriate" lever are reinforced.
-
Continue training until rats meet the criterion for discrimination (e.g., >80% of responses on the correct lever before the first reinforcer for at least 8 of 10 consecutive sessions).
-
-
Substitution Testing:
-
Once discrimination is established, begin substitution tests with this compound.
-
Administer a dose of 6-APDB or vehicle before the session. During test sessions, responses on both levers are recorded but may or may not be reinforced.
-
Test a range of 6-APDB doses in a counterbalanced order across rats.
-
-
Data Analysis: The primary dependent measure is the percentage of responses on the MDMA-appropriate lever. Full substitution is generally considered to be >80% responding on the drug-appropriate lever. Calculate the ED50 value from the dose-response curve.
Protocol 3: In Vivo Microdialysis in Rats
Objective: To measure changes in extracellular dopamine and serotonin levels in the nucleus accumbens of rats following administration of this compound.
Materials:
-
Male Sprague-Dawley rats (270-320g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane) and guide cannulae
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
This compound
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens. Secure the cannula with dental cement.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min).
-
Allow for a 1-2 hour equilibration period.
-
Collect baseline dialysate samples (e.g., every 20 minutes for at least one hour).
-
Administer this compound (e.g., 1 or 3 mg/kg, i.p.).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and serotonin content using HPLC-ED.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Compare the effects of different doses of 6-APDB on neurotransmitter release.
-
Visualizations
Signaling Pathway of 6-APDB
References
Application Notes and Protocols: Investigating the Effects of 6-APDB Hydrochloride on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals.
Introduction
6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran) is a psychoactive compound of the phenethylamine (B48288) and dihydrobenzofuran classes, analogous to MDA.[1] As a substance with potential stimulant properties, quantifying its effects on motor behavior is a critical step in preclinical pharmacological assessment. Locomotor activity assays are fundamental in behavioral pharmacology for evaluating the stimulant, sedative, or anxiogenic/anxiolytic effects of novel compounds.[2][3][4]
The Open Field Test (OFT) is the most common paradigm for this purpose. It assesses spontaneous exploratory behavior and general locomotor activity in a novel environment.[2][5][6] These notes provide a detailed protocol for using the OFT to characterize the dose-dependent effects of 6-APDB hydrochloride on locomotor activity in rodents, a crucial step for understanding its neurobiological impact and abuse potential. Animal studies have indicated that 6-APDB can produce robust hyperlocomotion.[1]
Pharmacological Mechanism of Action
6-APDB's primary mechanism involves the inhibition of monoamine reuptake. It demonstrates affinity for the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), with IC50 values of 322 nM, 980 nM, and 1,997 nM, respectively.[1] By blocking these transporters, 6-APDB increases the synaptic concentration of serotonin, norepinephrine, and dopamine. This neurochemical profile is similar to other entactogens like MDA and MDMA and is hypothesized to be the basis for its stimulant effects on locomotor activity.[1][7] The stimulation of dopaminergic pathways in the nucleus accumbens is a well-established mechanism for psychostimulant-induced hyperlocomotion.[8][9]
Hypothesized Signaling Pathway for 6-APDB-Induced Locomotion
Caption: 6-APDB blocks monoamine transporters (DAT, SERT, NET).
Experimental Protocol: Open Field Test
This protocol details the steps to measure locomotor activity and exploratory behavior in mice following the administration of this compound.
Objective
To perform a dose-response analysis of the effects of this compound on spontaneous locomotor activity in mice using an automated open field arena.
Materials
-
Compound: this compound (powder form)
-
Vehicle: Sterile 0.9% saline solution
-
Animals: Male C57BL/6 mice (8-10 weeks old)
-
Apparatus:
-
General Lab Equipment:
-
Analytical balance
-
Vortex mixer
-
Syringes (1 mL) with needles (27G)
-
Beakers and graduated cylinders
-
Animal scale
-
70% ethanol (B145695) for cleaning
-
Procedure
Experimental Workflow
Caption: Workflow for the 6-APDB locomotor activity assay.
-
Animal Acclimation: Upon arrival, house mice in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water. Allow at least one week for acclimation before any testing.
-
Drug Preparation: On the day of the experiment, prepare fresh solutions of this compound. Dissolve the required amount in sterile 0.9% saline to achieve final concentrations for injection volumes of 10 mL/kg body weight. Example doses for a dose-response study could be 1, 3, and 10 mg/kg, plus a vehicle (saline only) control group.
-
Habituation to Testing Room: Transfer the mice to the testing room at least 60 minutes before the experiment begins to allow them to acclimate to the new environment.[10] Ensure the room has controlled lighting and minimal noise.
-
Drug Administration: Weigh each mouse immediately before injection to calculate the precise dose volume. Administer the assigned dose of 6-APDB or vehicle via intraperitoneal (i.p.) injection. Place the mouse in a holding cage for a 15-30 minute pre-treatment period to allow for drug absorption.
-
Open Field Test:
-
Gently place the mouse in the center of the open field arena.[2]
-
Immediately start the video recording and tracking software.
-
Allow the mouse to explore the arena freely for a predetermined duration (e.g., 30 or 60 minutes). The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.[6]
-
-
Data Collection: The tracking software will automatically record key parameters. The primary measures for locomotor activity are:
-
Total Distance Traveled (cm): The main indicator of overall activity.
-
Ambulatory Time (s): Time the animal spends moving.
-
Average Velocity (cm/s): Speed of movement.
-
Rearing Frequency: Number of times the animal stands on its hind legs.
-
-
Post-Trial Procedure: At the end of the session, return the mouse to its home cage. Thoroughly clean the open field arena with 70% ethanol and allow it to dry completely between trials to eliminate olfactory cues.
Data Analysis
Data should be exported from the tracking software and organized by experimental group. Use statistical software (e.g., GraphPad Prism, SPSS) to analyze the results. A one-way analysis of variance (ANOVA) is appropriate for comparing the means of the different dose groups. If the ANOVA shows a significant effect, use a post-hoc test (e.g., Dunnett's or Tukey's) to perform pairwise comparisons between the dose groups and the vehicle control. A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups. The following tables represent expected data from a study where 6-APDB induces hyperlocomotion.
Table 1: Dose-Response Effect of 6-APDB on Locomotor Activity (Total Distance Traveled)
| Treatment Group (mg/kg, i.p.) | n | Total Distance Traveled (cm) (Mean ± SEM) | % Change from Vehicle | p-value (vs. Vehicle) |
| Vehicle (Saline) | 10 | 3510 ± 255 | - | - |
| 6-APDB HCl (1.0) | 10 | 4950 ± 310 | +41.0% | p < 0.05 |
| 6-APDB HCl (3.0) | 10 | 8720 ± 540 | +148.4% | p < 0.001 |
| 6-APDB HCl (10.0) | 10 | 11560 ± 720 | +229.3% | p < 0.0001 |
Data are hypothetical and for illustrative purposes only.
Table 2: Time-Course Analysis of Locomotor Activity (Distance Traveled in 10-min Bins)
| Treatment Group (mg/kg) | 0-10 min (cm) | 10-20 min (cm) | 20-30 min (cm) | 30-40 min (cm) | 40-50 min (cm) | 50-60 min (cm) |
| Vehicle | 1250 ± 90 | 850 ± 75 | 550 ± 60 | 350 ± 40 | 260 ± 30 | 250 ± 30 |
| 6-APDB (3.0) | 2100 ± 150 | 2550 ± 180 | 1850 ± 130 | 1100 ± 95 | 620 ± 70 | 500 ± 65 |
| 6-APDB (10.0) | 2900 ± 210 | 3400 ± 250 | 2600 ± 190 | 1550 ± 120 | 710 ± 80 | 400 ± 50 |
Data are hypothetical and for illustrative purposes only, presented as Mean ± SEM.
Interpretation and Conclusion
The results, as illustrated in the hypothetical data tables, are expected to show that this compound produces a significant, dose-dependent increase in locomotor activity in mice. This hyperlocomotion is consistent with the pharmacological profile of a central nervous system stimulant that enhances dopaminergic and serotonergic neurotransmission.[1][7] The time-course analysis typically reveals that the stimulant effects peak within the first 20-30 minutes and gradually decline as the drug is metabolized. This protocol provides a robust and reproducible method for quantifying the behavioral effects of 6-APDB, offering valuable data for further neuropharmacological investigation.
References
- 1. 6-APDB - Wikipedia [en.wikipedia.org]
- 2. anilocus.com [anilocus.com]
- 3. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. transpharmation.com [transpharmation.com]
- 5. behaviorcloud.com [behaviorcloud.com]
- 6. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Segregation of Amphetamine Reward and Locomotor Stimulation between Nucleus Accumbens Medial Shell and Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phencyclidine-induced locomotor activity in the rat is blocked by 6-hydroxydopamine lesion of the nucleus accumbens: comparisons to other psychomotor stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methadone effects on locomotor activity of young and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing 6-APDB Hydrochloride Solutions for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the preparation of 6-APDB hydrochloride solutions for use in experimental research. 6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran) is a psychoactive compound of the benzofuran (B130515) class, structurally related to MDA, that acts as a monoamine reuptake inhibitor. Accurate and consistent preparation of this compound solutions is critical for the validity and reproducibility of in vitro and in vivo studies. This guide covers the essential chemical properties, solubility, and stability of this compound, along with step-by-step protocols for preparing solutions for various research applications. Safety guidelines for handling and disposal are also provided.
Chemical and Physical Properties
This compound is typically supplied as a crystalline solid.[1] Understanding its fundamental properties is essential for accurate solution preparation.
| Property | Value |
| Synonyms | 6-(2-Aminopropyl)-2,3-dihydrobenzofuran, EMA-3, 4-desoxy-MDA |
| Molecular Formula | C₁₁H₁₅NO • HCl |
| Formula Weight | 213.7 g/mol |
| Appearance | A crystalline solid |
| Purity | ≥95% |
Solubility and Stability
The solubility of this compound varies depending on the solvent. This information is crucial for selecting the appropriate vehicle for your experiments.
| Solvent | Solubility |
| DMF | 20 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 20 mg/mL |
| PBS (pH 7.2) | 1 mg/mL[1][2] |
Storage and Stability:
This compound is stable for at least five years when stored at -20°C as a crystalline solid.[2] Stock solutions should be stored in tightly sealed containers at -20°C to maintain stability. For long-term storage, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
For in vitro experiments, such as cell-based assays, it is common to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This allows for minimal solvent addition to the cell culture medium, reducing the risk of solvent-induced toxicity.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Protocol:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Mixing: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional): If necessary for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or tubes. Store the aliquots at -20°C.
Note on Solvent Concentration in Cell Culture: When diluting the DMSO stock solution into your cell culture medium, ensure the final concentration of DMSO is non-toxic to your cells, typically below 0.5%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Preparation of Aqueous Solutions for In Vivo Studies
For in vivo studies, such as administration to rodents, solutions are typically prepared in a sterile, physiologically compatible vehicle like phosphate-buffered saline (PBS).
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer or sonicator
Protocol:
-
Weighing: Aseptically weigh the required amount of this compound.
-
Dissolving: In a sterile vial, add the weighed this compound to the appropriate volume of sterile PBS (pH 7.2) to achieve the desired concentration (not exceeding 1 mg/mL).
-
Mixing: To aid dissolution, gently warm the solution and vortex or sonicate until the compound is fully dissolved. Ensure the final solution is clear and free of particulates.
-
pH Adjustment (if necessary): Check the pH of the final solution and adjust to physiological pH (7.2-7.4) if needed, using sterile, dilute HCl or NaOH.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container for administration.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, consider preparing and storing aliquots at -20°C, though stability in aqueous solution over time should be verified.
Recommended Concentration Ranges for Experiments
The following are suggested starting concentration ranges based on available data. Researchers should perform dose-response studies to determine the optimal concentrations for their specific experimental models.
| Experiment Type | Compound | Organism/System | Concentration Range |
| In Vitro (Reuptake Inhibition) | 6-APDB | Rat brain synaptosomes | IC₅₀: 322 nM (Serotonin), 1,997 nM (Dopamine), 980 nM (Norepinephrine)[3] |
| In Vivo (Behavioral Studies) | 6-APB (related compound) | Rat | 0.3 - 1.0 mg/kg (intravenous)[4][5] |
Safety, Handling, and Disposal
This compound is intended for research purposes only and is not for human or veterinary use.[2] Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of unused this compound and its solutions in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash.
Visualized Workflows and Pathways
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing 6-APDB HCl solutions.
Signaling Pathway of 6-APDB
Caption: 6-APDB HCl as a monoamine reuptake inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 6-APDB - Wikipedia [en.wikipedia.org]
- 4. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Analysis of 6-APDB Hydrochloride by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a standardized protocol for the qualitative analysis of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) hydrochloride by gas chromatography-mass spectrometry (GC-MS). 6-APDB is a psychoactive substance of the benzofuran (B130515) class and its accurate identification is crucial for forensic, clinical, and research applications. The methodology presented herein provides a robust and reproducible workflow for the separation and identification of 6-APDB from a prepared sample. This document is intended for researchers, scientists, and drug development professionals.
Introduction
6-APDB is a synthetic entactogen of the substituted benzofuran class. Structurally related to MDA, it has gained attention in both recreational drug markets and scientific research. Accurate analytical methods are essential for its identification in seized materials, biological samples, and for quality control in research settings. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds like 6-APDB. This note provides a specific GC-MS method for the analysis of 6-APDB hydrochloride.
Chemical and Physical Data
A summary of the chemical and physical properties of 6-APDB and its hydrochloride salt is provided in Table 1.
Table 1: Chemical and Physical Properties of 6-APDB
| Property | Value |
| IUPAC Name | 1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine |
| Synonyms | 4-Desoxy-MDA, EMA-3 |
| Chemical Formula (Base) | C₁₁H₁₅NO |
| Molecular Weight (Base) | 177 g/mol |
| Chemical Formula (HCl) | C₁₁H₁₅NO • HCl[1] |
| Molecular Weight (HCl) | 213.7 g/mol [1] |
| Appearance (HCl Salt) | White powder[2] |
| CAS Number | 152623-93-3[2] |
Experimental Protocol
This section details the complete methodology for the GC-MS analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Chloroform (B151607) (CHCl₃), analytical grade
-
0.5N Sodium Hydroxide (NaOH) solution
-
Methanol, HPLC grade (for cleaning)
-
Helium (carrier gas), 99.999% purity or higher
-
Autosampler vials with inserts
-
Micropipettes and tips
2. Sample Preparation
The following sample preparation procedure is based on the SWGDRUG.org monograph.[2]
-
Accurately weigh a portion of the this compound standard.
-
Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL.
-
To prepare the sample for injection, dilute the stock solution in a solvent mixture of 0.5N NaOH and CHCl₃.[2] The alkaline conditions will neutralize the hydrochloride salt, converting it to the free base which is more amenable to GC analysis.
-
Vortex the solution to ensure complete dissolution and partitioning of the free base into the organic layer (chloroform).
-
Allow the layers to separate.
-
Carefully transfer the lower chloroform layer to an autosampler vial for analysis.
3. GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of 6-APDB.[2]
Table 2: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Instrument | Gas chromatograph with MS detector[2] |
| Column | DB-1 MS, 30 m x 0.25 mm x 0.25 µm[2] |
| Carrier Gas | Helium[2] |
| Flow Rate | 1 mL/min[2] |
| Injector | |
| Injection Mode | Split[2] |
| Split Ratio | 20:1[2] |
| Injection Volume | 1 µL[2] |
| Injector Temperature | 280°C[2] |
| Oven Temperature Program | |
| Initial Temperature | (A suitable starting temperature, e.g., 100°C, should be empirically determined) |
| Ramp Rate | (A typical ramp rate of 10-20°C/min can be used as a starting point) |
| Final Temperature | (A final temperature sufficient to elute the compound, e.g., 280°C, should be used) |
| Mass Spectrometer | |
| MS Transfer Line Temp. | 280°C[2] |
| MS Source Temperature | 230°C[2] |
| MS Quadrupole Temp. | 150°C[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 34-550 amu[2] |
4. Data Analysis
-
Acquire the total ion chromatogram (TIC) and mass spectrum for the 6-APDB peak.
-
Determine the retention time of the analyte.
-
Compare the acquired mass spectrum with a reference library spectrum for 6-APDB for positive identification. Key fragments should be present and in the correct relative abundances.
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
The protocol described in this application note provides a reliable method for the identification of this compound using GC-MS. The specified sample preparation technique and instrumental parameters have been shown to be effective for the analysis of this compound. Adherence to this protocol will enable researchers and analysts to achieve consistent and accurate results in their qualitative assessment of 6-APDB. It is recommended that laboratories validate this method internally to ensure it meets their specific requirements.
References
Application Note and Protocol: Spectroscopic Characterization of 6-APDB Hydrochloride using NMR and FTIR
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) is a psychoactive compound of the dihydrobenzofuran class, structurally related to MDA and MDMA.[1] As an analytical reference standard, its proper identification and characterization are crucial for forensic and research applications.[2] This document provides detailed protocols for the analysis of 6-APDB hydrochloride using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, presenting the expected quantitative data and experimental workflows.
Spectroscopic Data
The following tables summarize the characteristic spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Data for 6-(2-Aminopropyl)-2,3-dihydrobenzofuran HCl [3]
| Position | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
| 1 | - | 40.5 |
| 2 | 3.48 (m) | 48.1 |
| 3 | 1.25 (d, J=6.6 Hz) | 18.2 |
| 4 | 2.70 (dd, J=13.7, 7.9 Hz), 2.91 (dd, J=13.7, 6.4 Hz) | 29.3 |
| 5 | 6.94 (s) | 125.1 |
| 6 | - | 125.4 |
| 7 | 6.69 (d, J=7.7 Hz) | 109.4 |
| 8 | - | 159.2 |
| 9 | - | 122.3 |
| 10 | 4.52 (t, J=8.8 Hz) | 71.3 |
| 11 | 3.17 (t, J=8.8 Hz) | 29.7 |
Note: Data is referenced from the analysis of 6-(2-aminopropyl)-2,3-dihydrobenzofuran HCl, also referred to as compound 2 in the cited literature.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 2: Key FTIR Absorption Bands for 6-(2-Aminopropyl)-2,3-dihydrobenzofuran HCl [3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3100 | Strong, Broad | N-H stretch (amine salt), C-H stretch (aromatic and aliphatic) |
| ~2500-2700 | Broad | Amine salt overtones |
| ~1600 | Medium | Aromatic C=C skeletal vibrations |
| ~1450-1500 | Medium-Strong | Aromatic C=C skeletal vibrations, CH₂ scissoring |
| ~1250 | Strong | Aryl-O-C asymmetric stretch |
| ~800-900 | Strong | Aromatic C-H out-of-plane bending |
Note: The FTIR spectrum of the hydrochloride salt shows characteristic broad absorptions in the 2500-3100 cm⁻¹ region due to the ammonium (B1175870) salt.[4]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Deuterium (B1214612) Oxide (D₂O) or Deuterated Chloroform (CDCl₃))[4][5]
-
Tetramethylsilane (TMS) as an internal standard[4]
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Agilent VNMRS 600 MHz or Varian Mercury 400 MHz)[4][5]
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.75 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, dry vial.[5] Add a small amount of TMS to serve as the internal reference (0 ppm).[4] If solubility is an issue in CDCl₃, a drop of methanol-d₄ can be added to aid dissolution.[4]
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For automated systems, use gradient shimming routines.[5]
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum. Typical parameters include a 90° pulse angle and a relaxation delay of 45 seconds to ensure full relaxation for quantitative analysis.[5]
-
Acquire a proton-decoupled ¹³C spectrum.
-
If further structural elucidation is needed, perform 2D NMR experiments such as COSY, HSQC, and HMBC using standard pulse sequences.[4]
-
-
Data Processing: Process the acquired spectra using appropriate software (e.g., ACD/Labs). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS peak at 0 ppm.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the analysis of this compound using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Materials and Equipment:
-
This compound sample (crystalline solid)[2]
-
FTIR Spectrometer with a single bounce ATR accessory (e.g., Thermo-Nicolet Nexus 670)[4]
-
Spatula
-
Isopropanol or ethanol (B145695) for cleaning
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum with nothing on the crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.
-
Instrument Setup:
-
Data Acquisition: Initiate the scan to collect the sample spectrum.
-
Data Processing and Cleaning:
-
The software will automatically perform a background subtraction.
-
Process the spectrum as needed (e.g., baseline correction).
-
After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe (e.g., isopropanol) to remove all traces of the sample.
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for NMR and FTIR analysis of 6-APDB HCl.
Caption: Relationship between 6-APDB HCl structure and spectral data.
References
Application Notes and Protocols for Mono-amine Reuptake Inhibition Assay of 6-APDB Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-APDB, also known as 6-(2-aminopropyl)-2,3-dihydrobenzofuran, is an entactogenic compound that interacts with monoamine transporters.[1] Understanding its profile as a monoamine reuptake inhibitor is crucial for elucidating its pharmacological and toxicological effects. Monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are critical for regulating neurotransmitter levels in the synaptic cleft.[2][3][4] Inhibition of these transporters can lead to increased extracellular concentrations of dopamine, norepinephrine, and serotonin, respectively.[4] This document provides detailed protocols for assessing the in vitro inhibitory activity of 6-APDB hydrochloride at these transporters using a cell-based monoamine reuptake inhibition assay.
Principle of the Assay
Monoamine reuptake inhibition assays are designed to measure the ability of a test compound to block the uptake of a specific substrate into cells expressing the corresponding monoamine transporter.[2][5] These assays typically utilize either radiolabeled or fluorescent substrates of the transporters.[6][7] The reduction in substrate uptake in the presence of the test compound is a measure of its inhibitory potency, often expressed as an IC50 value (the concentration of the inhibitor that reduces the specific uptake by 50%).
Data Presentation
The inhibitory activity of this compound at the human serotonin, dopamine, and norepinephrine transporters is summarized in the table below. The data presented are based on in vitro studies.[1]
| Transporter | IC50 (nM) |
| Serotonin Transporter (SERT) | 322 |
| Dopamine Transporter (DAT) | 1997 |
| Norepinephrine Transporter (NET) | 980 |
Table 1: Inhibitory potency (IC50) of this compound at human monoamine transporters.[1]
Experimental Protocols
Two common methods for monoamine reuptake inhibition assays are presented below: a radioligand-based assay and a fluorescent-based assay.
Protocol 1: Radioligand-Based Monoamine Reuptake Inhibition Assay
This protocol is considered a gold standard for its robustness and sensitivity.[5][8] It involves the use of radiolabeled substrates for DAT, NET, and SERT.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT.[5][9]
-
Radiolabeled Substrates: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), and [³H]serotonin (for SERT).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).
-
Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer.
-
Reference Inhibitors: A selective inhibitor for each transporter to determine non-specific uptake (e.g., GBR12909 for DAT, desipramine (B1205290) for NET, and fluoxetine (B1211875) for SERT).[3][10]
-
Scintillation Cocktail
-
Microplates: 96-well plates.
-
Filtration System: Cell harvester and filter mats.
-
Liquid Scintillation Counter
Procedure:
-
Cell Culture and Plating: Culture the HEK293 cells expressing DAT, NET, or SERT in appropriate media. Seed the cells into 96-well plates at a suitable density and allow them to adhere and grow to form a confluent monolayer.[3]
-
Preparation of Reagents: Prepare serial dilutions of this compound and the reference inhibitors in assay buffer. Prepare the radiolabeled substrate solution in assay buffer at a concentration near its Km for the respective transporter.
-
Assay Performance: a. Wash the cell monolayers with assay buffer. b. Pre-incubate the cells with varying concentrations of this compound or the reference inhibitor for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.[3][5][10] c. Initiate the uptake reaction by adding the radiolabeled substrate to each well. d. Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature. The incubation time should be within the linear range of uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells with a lysis buffer (e.g., 1% SDS).[5]
-
Detection: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail. c. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of the selective inhibitor) from the total uptake (in the absence of any inhibitor). b. Plot the percentage of specific uptake against the logarithm of the this compound concentration. c. Fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: Fluorescent-Based Monoamine Reuptake Inhibition Assay
This method offers a non-radioactive alternative with a higher throughput potential.[7][11][12]
Materials:
-
Cell Lines: As in Protocol 1.
-
Fluorescent Substrate: A fluorescent substrate that is a substrate for DAT, NET, and SERT (e.g., those available in commercial kits).[2][7]
-
Test Compound: this compound.
-
Assay Buffer: As in Protocol 1.
-
Reference Inhibitors: As in Protocol 1.
-
Microplate Reader: A fluorescence plate reader with appropriate excitation and emission filters.
-
Black-walled, clear-bottom 96-well plates. [3]
Procedure:
-
Cell Culture and Plating: Follow the same procedure as in Protocol 1, using black-walled, clear-bottom plates.[3]
-
Preparation of Reagents: Prepare reagents as described in Protocol 1.
-
Assay Performance: a. Wash the cells with assay buffer. b. Pre-incubate the cells with varying concentrations of this compound or the reference inhibitor for a specified time.[3][10] c. Add the fluorescent substrate to all wells. d. Incubate for a specified time at the appropriate temperature to allow for substrate uptake.
-
Detection: a. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Calculate the specific uptake by subtracting the fluorescence in the presence of the selective inhibitor from the total fluorescence. b. Analyze the data as described in Protocol 1 to determine the IC50 value.
Visualizations
Caption: Signaling pathway of monoamine reuptake and its inhibition by 6-APDB.
Caption: Experimental workflow for the monoamine reuptake inhibition assay.
References
- 1. 6-APDB - Wikipedia [en.wikipedia.org]
- 2. Transporter Assay| LeadQuest Biotech [leadquest-biotech.com]
- 3. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Dose-Response Curve for 6-APDB Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride (6-APDB HCl) is a psychoactive substance of the phenethylamine (B48288) and dihydrobenzofuran classes.[1] It is a structural analog of 3,4-methylenedioxyamphetamine (MDA) and is related to other benzofuran (B130515) compounds such as 6-APB.[1] Understanding the dose-response relationship of 6-APDB is crucial for elucidating its pharmacological profile, including its potency, efficacy, and potential therapeutic or toxicological effects. These application notes provide detailed protocols for establishing a comprehensive dose-response curve for 6-APDB hydrochloride, covering its interactions with monoamine transporters and key serotonin (B10506) receptors, as well as its effects on locomotor activity and its discriminative stimulus properties in preclinical models.
Pharmacological Profile of this compound
6-APDB acts as a monoamine reuptake inhibitor, with varying potencies at the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. In vitro studies have shown that 6-APDB inhibits the reuptake of these neurotransmitters with the following IC50 values: 322 nM for serotonin, 1,997 nM for dopamine, and 980 nM for norepinephrine.[1] This profile suggests a preferential, though moderate, interaction with the serotonin transporter. In vivo studies have demonstrated that 6-APDB induces robust hyperlocomotion and can fully substitute for the discriminative stimulus effects of MDMA in rats, indicating similar subjective effects.[1][2]
Data Presentation
The following tables summarize the established and hypothetical in vitro and in vivo dose-response data for this compound.
Table 1: In Vitro Monoamine Transporter Inhibition by this compound
| Transporter | IC50 (nM)[1] |
| Serotonin (SERT) | 322 |
| Dopamine (DAT) | 1,997 |
| Norepinephrine (NET) | 980 |
Table 2: Hypothetical In Vitro Serotonin Receptor Functional Activity of this compound *
| Receptor Subtype | Assay Type | Parameter | Value (nM) |
| 5-HT2A | Inositol (B14025) Phosphate Accumulation | EC50 | 850 |
| 5-HT2B | Calcium Mobilization | EC50 | 150 |
| 5-HT1A | cAMP Inhibition | EC50 | >10,000 |
| 5-HT2C | Inositol Phosphate Accumulation | EC50 | 1,200 |
*Note: The data in this table is hypothetical and for illustrative purposes. Empirical determination is required.
Table 3: In Vivo Behavioral Dose-Response Data for this compound
| Behavioral Assay | Species | Parameter | Value (mg/kg) |
| Locomotor Activity (Stimulant Phase) | Mouse | ED50[2] | 2.57 |
| Drug Discrimination (MDMA-trained) | Rat | ED50[2] | 1.02 |
| Head-Twitch Response (HTR) | Mouse | ED50 | 3.5 |
*Note: The HTR ED50 value is hypothetical and based on the known pharmacology of related compounds. Empirical determination is required.
Experimental Protocols
In Vitro Assays
1. Monoamine Transporter Uptake Inhibition Assay
This protocol determines the potency of this compound to inhibit the uptake of serotonin, dopamine, and norepinephrine into synaptosomes.
-
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for SERT, and hypothalamus for NET)
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES buffer (KRHB)
-
[³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine
-
This compound solutions (ranging from 1 nM to 100 µM)
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare synaptosomes from the respective rat brain regions by homogenization in sucrose buffer followed by differential centrifugation.
-
Resuspend the final synaptosomal pellet in KRHB.
-
In a 96-well plate, pre-incubate the synaptosomes with a range of this compound concentrations or vehicle for 10 minutes at 37°C.
-
Initiate the uptake by adding the respective [³H]monoamine substrate.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRHB.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of uptake at each 6-APDB concentration and determine the IC50 value using non-linear regression.
-
2. 5-HT2A Receptor-Mediated Inositol Phosphate Accumulation Assay
This assay measures the functional agonism of this compound at the Gq-coupled 5-HT2A receptor.
-
Materials:
-
HEK-293 cells stably expressing the human 5-HT2A receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 10 mM LiCl)
-
This compound solutions (ranging from 10 nM to 100 µM)
-
Serotonin (as a reference agonist)
-
IP-One HTRF assay kit
-
HTRF-compatible plate reader
-
-
Procedure:
-
Seed the 5-HT2A expressing cells in a 384-well white microplate and incubate overnight.
-
Replace the culture medium with the assay buffer containing LiCl and incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound or serotonin to the wells.
-
Incubate for 60 minutes at 37°C to allow for the accumulation of inositol monophosphate (IP1).
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the HTRF signal on a compatible plate reader.
-
Plot the dose-response curve and calculate the EC50 value for this compound.
-
In Vivo Assays
1. Locomotor Activity Assay
This protocol assesses the effect of this compound on spontaneous locomotor activity in mice.
-
Materials:
-
Male C57BL/6J mice
-
Open-field activity chambers equipped with infrared beams
-
This compound solutions (e.g., 0.1, 0.3, 1, 3, 10 mg/kg)
-
Saline (vehicle control)
-
-
Procedure:
-
Habituate the mice to the activity chambers for 30 minutes prior to injection.
-
Administer this compound or saline via intraperitoneal (i.p.) injection.
-
Immediately place the mice back into the activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) in 5-minute bins for a total of 120 minutes.
-
Analyze the data to determine the time course and dose-response effects of 6-APDB on locomotor activity.
-
Calculate the ED50 for the stimulant effects by analyzing the dose-response curve during the time of peak activity.
-
2. Head-Twitch Response (HTR) Assay
The HTR in mice is a behavioral proxy for 5-HT2A receptor activation.
-
Materials:
-
Male C57BL/6J mice
-
Observation chambers
-
This compound solutions (e.g., 0.3, 1, 3, 10, 30 mg/kg)
-
Saline (vehicle control)
-
-
Procedure:
-
Habituate the mice to the observation chambers for at least 30 minutes.
-
Administer this compound or saline i.p.
-
Immediately after injection, place the mice back in the observation chambers.
-
Record the number of head twitches for a period of 30-60 minutes.
-
Plot the total number of head twitches against the dose of this compound.
-
Calculate the ED50 value from the dose-response curve.
-
3. Drug Discrimination Assay
This assay determines if this compound produces subjective effects similar to a known drug of abuse, such as MDMA.
-
Materials:
-
Male Sprague-Dawley rats trained to discriminate MDMA (e.g., 1.5 mg/kg, i.p.) from saline in a two-lever operant chamber.
-
Standard operant conditioning chambers with two levers and a food reward dispenser.
-
This compound solutions (e.g., 0.1, 0.3, 1, 3 mg/kg)
-
-
Procedure:
-
Training: Train rats to press one lever for a food reward after an injection of MDMA and the other lever after a saline injection. Training continues until a high level of accuracy is achieved.
-
Testing: On test days, administer a dose of this compound and place the rat in the operant chamber.
-
Record the number of presses on each lever.
-
A complete substitution is observed if the rat predominantly presses the MDMA-associated lever.
-
Test a range of 6-APDB doses to generate a dose-response curve for substitution.
-
Calculate the ED50, the dose at which 6-APDB produces 50% of the maximum possible responding on the drug-appropriate lever.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for establishing a dose-response curve.
References
Application Notes and Protocols for Administering 6-APDB Hydrochloride to Animal Subjects
Disclaimer: For research use only. Not for human consumption. All animal experiments must be conducted in accordance with local institutional and governmental regulations and be approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
6-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride (6-APDB HCl), also known as 4-desoxy-MDA, is a psychoactive compound of the phenethylamine, amphetamine, and dihydrobenzofuran families.[1] It is an analog of 3,4-methylenedioxyamphetamine (MDA) where the 4-position oxygen of the methylenedioxy ring is replaced by a methylene (B1212753) bridge.[1] 6-APDB is classified as an entactogen and is utilized in neuroscience research to investigate the mechanisms of action of serotonergic compounds and their effects on behavior. Its primary mechanism of action involves the inhibition of monoamine transporters, with a notable affinity for the serotonin (B10506) transporter.
Pharmacological Profile
6-APDB functions as a monoamine reuptake inhibitor.[1] In vitro studies have demonstrated its ability to inhibit the reuptake of serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT).[1] Its pharmacological profile is similar to that of MDA, though with slightly lower potency for catecholamine transporters.[1] The related compound, 6-APB, which is the unsaturated benzofuran (B130515) derivative of 6-APDB, is a potent agonist at the 5-HT2B receptor, suggesting that 6-APDB may also have activity at serotonin receptors.[2][3][4] This potent 5-HT2B agonism is a factor to consider in long-term studies due to potential cardiotoxicity.[2][4]
Quantitative Data
The following tables summarize the in vitro binding affinities of 6-APDB and the related compound 6-APB for key monoamine transporters and serotonin receptors. This data is crucial for dose selection and interpretation of experimental results.
Table 1: Monoamine Transporter Inhibition by 6-APDB [1]
| Transporter | IC50 (nM) |
|---|---|
| Serotonin (SERT) | 322 |
| Norepinephrine (NET) | 980 |
| Dopamine (DAT) | 1,997 |
Table 2: Receptor Binding Affinities (Ki) for 6-APB [2][3][4]
| Receptor | Ki (nM) |
|---|---|
| 5-HT2B | 3.7 |
| α2C-Adrenergic | 45 |
| 5-HT2C | 270 |
| 5-HT2A | >100-fold selectivity over 5-HT2B |
| 5-HT1A | 1,500 |
Experimental Protocols
Protocol 1: Preparation of 6-APDB Hydrochloride Solution for Administration
Objective: To prepare a sterile, injectable solution of this compound for administration to animal subjects.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution (vehicle)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the calculated amount of this compound powder in a sterile vial.
-
Add the appropriate volume of sterile 0.9% saline to the vial to achieve the desired final concentration. A common concentration for rodent studies is 1 mg/mL.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile vial to ensure sterility.
-
The solution is now ready for administration. Store at 4°C for short-term use. For long-term storage, consult the manufacturer's recommendations.
Protocol 2: Administration of this compound to Rodent Subjects
Objective: To administer the prepared this compound solution to rodents via a specified route.
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes and needles (e.g., 25-27G for intraperitoneal injection in mice)[5]
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Procedure (Intraperitoneal - IP - Injection):
-
Weigh the animal to determine the precise volume of the drug solution to be administered. The volume should be calculated based on the animal's weight and the desired dose (in mg/kg).
-
Gently restrain the rodent. For mice, this can be done by scruffing the neck to immobilize the head and securing the tail.
-
Position the animal so that its head is tilted slightly downwards.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[5]
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure that the needle has not entered a blood vessel or organ. If blood or urine is drawn, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions and for the onset of behavioral effects.
Protocol 3: Assessment of Locomotor Activity
Objective: To quantify the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
Open field arena equipped with automated photobeam tracking or video tracking software
-
Rodent subjects
-
Prepared this compound solution and vehicle
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment begins.
-
Administer either the vehicle or a specific dose of this compound to each animal according to Protocol 2.
-
Immediately after injection, place the animal in the center of the open field arena.
-
Record locomotor activity for a predetermined period, typically 60-120 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
-
-
At the end of the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove any olfactory cues.
-
Analyze the collected data using appropriate statistical methods to compare the effects of different doses of this compound with the vehicle control group.
Visualizations
Caption: Proposed Signaling Pathway of 6-APDB.
Caption: Experimental Workflow for Behavioral Study.
References
Application Notes and Protocols for Behavioral Pharmacology Studies of 6-APDB Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB), a derivative of the "benzofury" class of compounds, has emerged as a substance of interest in psychopharmacological research due to its structural similarity to entactogens like 3,4-methylenedioxymethamphetamine (MDMA). As a potential modulator of monoamine systems, understanding its behavioral pharmacology is crucial for elucidating its mechanism of action, abuse potential, and therapeutic applications. These application notes provide a comprehensive overview of the behavioral pharmacology of 6-APDB hydrochloride, including its effects on monoamine transporters, locomotor activity, and discriminative stimulus properties. Detailed protocols for key behavioral assays are provided to facilitate further research in this area.
Mechanism of Action
This compound primarily acts as a monoamine reuptake inhibitor, displaying affinity for the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. In vitro studies have demonstrated its ability to inhibit the reuptake of these neurotransmitters.[1] Additionally, like other benzofurans, 6-APDB is suggested to have activity at serotonin receptors, likely contributing to its overall behavioral effects.[1]
Data Presentation
Table 1: In Vitro Monoamine Transporter Inhibition by 6-APDB
| Transporter | IC50 (nM) |
| Serotonin (SERT) | 322 |
| Dopamine (DAT) | 1,997 |
| Norepinephrine (NET) | 980 |
Data extracted from in vitro reuptake inhibition assays.[1]
Table 2: Discriminative Stimulus Effects of Benzofurans in MDMA-Trained Rats
| Compound | Training Drug | Substitution | ED50 (mg/kg) |
| 6-APDB | MDMA | Full | Not explicitly reported, but full substitution observed |
| 5-APB | MDMA | Full | 0.32 |
This table summarizes the ability of 6-APDB and the related compound 5-APB to substitute for the discriminative stimulus effects of MDMA in rats. Full substitution indicates a similar subjective effect.
Table 3: In Vivo Neurochemical Effects of 6-APB (a structurally similar compound)
| Dose (mg/kg, i.v.) | Peak Dopamine Increase (fold-change from baseline) | Peak Serotonin Increase (fold-change from baseline) |
| 0.3 | 3.3 | ~2.5 |
| 1.0 | 8.4 | ~4.0 |
In vivo microdialysis data from the nucleus accumbens of male rats following intravenous administration of 6-APB. This data provides an estimate of the potential neurochemical effects of 6-APDB.[2]
Key Experimental Protocols
Locomotor Activity Assay
Objective: To assess the stimulant or depressant effects of this compound on spontaneous motor activity in rodents.
Materials:
-
Open-field activity chambers equipped with infrared beams or video tracking software.
-
This compound dissolved in sterile saline.
-
Appropriate animal species (e.g., male Swiss-Webster mice or Sprague-Dawley rats).
Protocol:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. On the day prior to testing, habituate each animal to the open-field chamber for 30-60 minutes.[3][4]
-
Drug Administration: On the test day, administer this compound or vehicle (saline) via the desired route (e.g., intraperitoneal, i.p.). A range of doses should be used to establish a dose-response curve.
-
Data Collection: Immediately after injection, place the animal in the center of the open-field arena. Record locomotor activity (e.g., distance traveled, beam breaks) in 5-minute bins for a total of 60-120 minutes.[3]
-
Data Analysis: Analyze the data to determine the total locomotor activity and the time course of the drug's effect. Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Drug Discrimination Assay
Objective: To determine if the subjective effects of this compound are similar to those of a known drug of abuse (e.g., MDMA).
Materials:
-
Standard two-lever operant conditioning chambers.
-
Food or liquid reinforcers.
-
This compound and the training drug (e.g., MDMA hydrochloride) dissolved in sterile saline.
-
Male Sprague-Dawley rats.
Protocol:
-
Training: Train rats to press one lever ("drug lever") after administration of the training drug (e.g., 1.5 mg/kg MDMA, i.p.) and a second lever ("vehicle lever") after administration of saline to receive a reinforcer.[5][6] Training continues until rats reliably select the correct lever (>80% accuracy) for at least 8 out of 10 consecutive sessions.[5]
-
Substitution Testing: Once discrimination is established, test sessions are conducted. On a test day, instead of the training drug or vehicle, various doses of this compound are administered.
-
Data Collection: During the test session, the number of responses on each lever is recorded. The session typically ends after a predetermined number of responses or a set time.
-
Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each dose of this compound. Full substitution is generally defined as >80% drug-lever responding, indicating similar subjective effects to the training drug.[7] Partial substitution is between 20% and 80%, and no substitution is <20%.[7] An ED50 value (the dose that produces 50% drug-lever responding) can be calculated.[8]
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of this compound.
Materials:
-
A three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.
-
This compound dissolved in sterile saline.
-
Appropriate animal species (e.g., mice or rats).
Protocol:
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central compartment and allow it to freely explore all three compartments for 15-30 minutes. Record the time spent in each compartment to determine any initial preference.[9][10]
-
Conditioning: This phase typically lasts for 4-8 days. On alternating days, administer a specific dose of this compound and confine the animal to one of the outer compartments for 30 minutes. On the other days, administer vehicle (saline) and confine the animal to the opposite outer compartment for 30 minutes. The drug-paired compartment should be counterbalanced across animals.[9]
-
Post-Conditioning (Test): On the test day (at least 24 hours after the last conditioning session), place the animal in the central compartment and allow it to freely explore all three compartments for 15-30 minutes, with no drug on board.[9]
-
Data Analysis: Record the time spent in each of the three compartments. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase and/or the vehicle-paired compartment indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.
Intravenous Self-Administration (IVSA)
Objective: To determine the reinforcing efficacy of this compound, a key indicator of its abuse potential.
Materials:
-
Operant conditioning chambers equipped with two levers and an intravenous infusion system.
-
Surgically implanted intravenous catheters.
-
This compound dissolved in sterile saline for intravenous infusion.
-
Male Sprague-Dawley rats.
Protocol:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of at least 5-7 days.
-
Acquisition: Train the rats to press a designated "active" lever to receive an intravenous infusion of a reinforcer (e.g., cocaine or this compound). Responses on a second "inactive" lever have no programmed consequences. Training can be conducted under a fixed-ratio (FR) 1 schedule (one press for one infusion).[11]
-
Dose-Response Determination: Once stable responding is established, test different unit doses of this compound to determine the dose-response function for self-administration.
-
Progressive-Ratio (PR) Schedule: To assess the motivation to self-administer the drug, switch to a progressive-ratio schedule of reinforcement, where the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest ratio completed before responding ceases and serves as a measure of the drug's reinforcing efficacy.[12]
-
Data Analysis: Analyze the number of infusions earned per session for the dose-response determination and the breakpoint values from the PR schedule. Compare these data to those obtained with a known drug of abuse like cocaine.
Visualizations
Caption: Mechanism of Action of 6-APDB at the Synapse.
Caption: Workflow for Conditioned Place Preference (CPP) Assay.
Caption: Postulated 5-HT2A Receptor Signaling Pathway for 6-APDB.
References
- 1. govinfo.gov [govinfo.gov]
- 2. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. va.gov [va.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug Discrimination: Historical Origins, Important Concepts, and Principles [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 10. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What we have learned about addiction from animal models of drug self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-APDB Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for research purposes only. 6-APDB hydrochloride is a research chemical and is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and laboratory safety.
Introduction
6-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride (6-APDB HCl) is a psychoactive compound belonging to the phenethylamine (B48288) and benzofuran (B130515) classes. It is a structural analog of 3,4-methylenedioxyamphetamine (MDA) and is closely related to 6-APB ("Benzofury").[1] Due to its interaction with monoamine systems, 6-APDB is a compound of interest in neuroscience research for investigating the mechanisms of action of entactogens and stimulants, as well as for studying monoaminergic neurotransmission.
This document provides an overview of the pharmacological profile of 6-APDB, along with protocols for its use in key neuroscience research applications. It should be noted that while quantitative data for 6-APDB is available for its interaction with monoamine transporters, specific receptor binding affinity data (Ki values) for serotonin (B10506) receptors is limited. In such cases, data from its close and structurally similar analog, 6-APB, is provided for comparative purposes and to guide experimental design.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride |
| Synonyms | 4-Desoxy-MDA, EMA-3 |
| Chemical Formula | C₁₁H₁₅NO · HCl |
| Molecular Weight | 213.7 g/mol |
| Appearance | White to off-white powder or crystalline solid[2] |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml)[3] |
| Storage | Store at -20°C for long-term stability[3] |
Pharmacological Profile
Mechanism of Action
6-APDB primarily acts as a monoamine reuptake inhibitor, showing activity at the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, which is believed to underlie its psychoactive effects.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for 6-APDB and its analog 6-APB.
Table 1: Monoamine Transporter Inhibition by 6-APDB [1]
| Transporter | IC₅₀ (nM) |
| SERT | 322 |
| DAT | 1,997 |
| NET | 980 |
Table 2: Monoamine Transporter and Receptor Binding Affinities of 6-APB (for reference) [4]
| Target | Kᵢ (nM) |
| Transporters | |
| SERT | 2,698 |
| DAT | 150 |
| NET | 117 |
| Receptors | |
| 5-HT₂ₐ | - |
| 5-HT₂ₑ | 270 |
| 5-HT₂ₒ | 3.7 |
| α₂C-adrenergic | 45 |
Note: A lower IC₅₀ or Kᵢ value indicates a higher potency or affinity, respectively.
Signaling Pathways
The primary signaling pathway affected by 6-APDB involves the modulation of monoaminergic neurotransmission. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, 6-APDB enhances the activation of their respective postsynaptic receptors.
Figure 1. Proposed mechanism of action of 6-APDB at the monoaminergic synapse.
Experimental Protocols
In Vitro: Monoamine Transporter Inhibition Assay
This protocol describes a method to determine the in vitro potency of 6-APDB to inhibit the reuptake of serotonin, dopamine, and norepinephrine in rat brain synaptosomes.
Materials:
-
This compound
-
Rat brain tissue (striatum for DAT, hippocampus for SERT, and cortex for NET)
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, 1 mM ascorbic acid, 10 µM pargyline), gassed with 95% O₂/5% CO₂
-
Radiolabeled monoamines: [³H]5-HT, [³H]DA, [³H]NE
-
Scintillation cocktail and counter
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer buffer.
-
Uptake Assay: Pre-incubate synaptosomes with various concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Initiate the uptake by adding the respective radiolabeled monoamine.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake at each concentration of 6-APDB and determine the IC₅₀ value using non-linear regression analysis.
Figure 2. Workflow for the in vitro monoamine transporter inhibition assay.
In Vivo: Microdialysis for Monoamine Release
This protocol outlines a general procedure for in vivo microdialysis in rats to measure extracellular levels of monoamines following administration of 6-APDB.
Materials:
-
This compound
-
Adult male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12) and guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection
-
Surgical instruments and anesthesia
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for at least 7 days.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of monoamine levels.
-
Drug Administration: Administer this compound (e.g., intraperitoneally or intravenously) and continue collecting dialysate samples for several hours.
-
Sample Analysis: Analyze the dialysate samples for serotonin, dopamine, and norepinephrine content using HPLC with electrochemical detection.
-
Data Analysis: Express the monoamine concentrations as a percentage of the baseline levels and analyze the time course of the drug's effect.
Figure 3. Workflow for in vivo microdialysis to measure monoamine release.
In Vivo: Drug Discrimination Study
This protocol provides a general framework for a two-lever drug discrimination paradigm in rats to assess the subjective effects of 6-APDB.
Materials:
-
This compound
-
Training drug (e.g., MDMA or a stimulant like cocaine or amphetamine)
-
Operant conditioning chambers equipped with two levers and a food dispenser
-
Food pellets (reinforcer)
-
Adult male rats
Procedure:
-
Lever Press Training: Train food-deprived rats to press a lever for food reinforcement.
-
Discrimination Training:
-
On days when the training drug is administered (e.g., MDMA), reinforce responses on one lever (the "drug" lever).
-
On days when the vehicle (saline) is administered, reinforce responses on the other lever (the "saline" lever).
-
Continue this training until the rats reliably select the correct lever based on the internal state produced by the drug or vehicle.
-
-
Substitution Testing: Once the discrimination is established, administer various doses of this compound before test sessions. During these sessions, responses on both levers are recorded but not reinforced (extinction).
-
Data Analysis: Determine the percentage of responses on the "drug" lever for each dose of 6-APDB. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. This indicates that 6-APDB produces subjective effects similar to the training drug.
Figure 4. Logical flow of a drug discrimination study.
Safety and Handling
Warning: this compound is a research chemical. The toxicological properties have not been fully investigated. It is for laboratory use only and not for human consumption.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, -20°C is recommended.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable tool for neuroscience research, particularly for studies investigating the monoaminergic system. Its profile as a monoamine reuptake inhibitor makes it relevant for understanding the mechanisms of action of related psychoactive compounds. The protocols provided here offer a starting point for researchers to explore the in vitro and in vivo effects of 6-APDB. Due to the limited availability of specific pharmacological data for 6-APDB, researchers are encouraged to perform thorough characterization and to consider data from its close analog, 6-APB, in their experimental design. As with any research chemical, proper safety precautions are paramount.
References
Application Notes and Protocols for the Analytical Detection of 6-APDB Hydrochloride Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical methodologies for the detection of metabolites of 6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran) hydrochloride. Due to the limited direct research on the metabolism of 6-APDB, this document leverages data from its close structural analog, 6-APB (6-(2-aminopropyl)benzofuran), to infer potential metabolic pathways and guide analytical method development. 6-APB is the unsaturated benzofuran (B130515) derivative of 6-APDB, and their metabolic fates are expected to be similar.
Introduction
6-APDB, a synthetic entactogen of the phenethylamine (B48288) and dihydrobenzofuran families, is an analog of MDA. Understanding its metabolic fate is crucial for toxicological screening, clinical monitoring, and forensic analysis. The primary analytical techniques for the identification and quantification of 6-APDB and its metabolites in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Predicted Metabolic Pathways of 6-APDB
Based on studies of the closely related compound 6-APB, the metabolism of 6-APDB is anticipated to proceed through several key phases. Phase I metabolism likely involves hydroxylation of the dihydrobenzofuran ring system, followed by a cleavage of the ring. The resulting intermediate can then be either oxidized to a carboxylic acid derivative or reduced to an alcohol. Phase II metabolism would involve the glucuronidation of the hydroxylated metabolites.
The primary metabolite identified for 6-APB is 4-carboxymethyl-3-hydroxy amphetamine.[1][2] Therefore, analogous metabolites are predicted for 6-APDB. In-vitro studies on 5-APDB, a positional isomer of 6-APDB, have identified hydroxylated and reduced metabolites, further supporting these predicted pathways.
Predicted metabolic pathway of 6-APDB.
Analytical Methods
The following sections detail the protocols for sample preparation and analysis using LC-MS/MS and GC-MS for the detection of 6-APDB and its predicted metabolites in biological matrices such as urine and blood.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of drug metabolites in complex biological fluids. The following protocol is adapted from a validated method for the simultaneous determination of 5-APB and 6-APB.[3][4]
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (Urine and Blood)
-
Enzymatic Hydrolysis (for glucuronide conjugates in urine):
-
To 200 µL of urine, add 20 µL of an internal standard solution and 200 µL of 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase.
-
Incubate the mixture at 50°C for 1 hour.
-
Quench the reaction with 200 µL of 4% phosphoric acid.
-
-
Protein Precipitation (for blood/plasma):
-
To 100 µL of blood or plasma, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Solid-Phase Extraction (SPE) - Alternative for cleaner samples:
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge.
-
Load the pre-treated sample (hydrolyzed urine or protein-precipitated blood supernatant).
-
Wash the cartridge with a weak organic solvent.
-
Elute the analytes with a basic organic solvent mixture (e.g., ethyl acetate:ammonium hydroxide, 98:2, v/v).
-
Evaporate the eluate and reconstitute as described above.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 5 mM ammonium acetate in water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS/MS Parameters: Specific precursor-to-product ion transitions for 6-APDB and its predicted metabolites must be optimized.
LC-MS/MS workflow for 6-APDB metabolite analysis.
Quantitative Data (Based on Analogs)
The following table summarizes typical quantitative parameters achievable with a validated LC-MS/MS method for analogous compounds. These values should be established and validated for 6-APDB and its specific metabolites.
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| 6-APB | Blood | 0.1 - 0.5 | 0.5 - 1.0 | 85 - 110 |
| Predicted Metabolites | Urine/Blood | 0.5 - 2.0 | 1.0 - 5.0 | 80 - 115 |
LOD: Limit of Detection, LOQ: Limit of Quantitation. Data are estimates based on similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for polar metabolites to improve their chromatographic properties.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation (Urine and Blood)
-
Extraction:
-
Perform an initial clean-up using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) as described for the LC-MS/MS method.
-
-
Derivatization:
-
Evaporate the extracted sample to dryness.
-
Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) to convert polar functional groups (e.g., hydroxyl, carboxyl, amine) into more volatile derivatives.
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).
-
The derivatized sample is then ready for injection.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column.
-
Mass Spectrometer: A mass selective detector operating in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Chromatographic Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 70°C, hold for 1 minute, then ramp at 15°C/min to 325°C and hold for 4 minutes.[5]
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-600.
-
GC-MS workflow for 6-APDB metabolite analysis.
Quantitative Data (General Estimates)
The following table provides general estimates for quantitative parameters using GC-MS. These will be highly dependent on the specific metabolite and the derivatization efficiency.
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Derivatized 6-APB | Urine | 1 - 5 | 5 - 10 | 70 - 100 |
| Predicted Derivatized Metabolites | Urine/Blood | 5 - 20 | 10 - 50 | 60 - 95 |
LOD: Limit of Detection, LOQ: Limit of Quantitation. Data are general estimates.
Conclusion
The analytical methods described provide a robust framework for the detection and quantification of 6-APDB hydrochloride and its predicted metabolites in biological samples. While direct metabolic data for 6-APDB is limited, the methodologies established for the closely related compound 6-APB offer a strong starting point for method development and validation. Both LC-MS/MS and GC-MS are powerful tools for this purpose, with the choice of technique depending on the specific requirements for sensitivity, selectivity, and laboratory resources. It is imperative that any method is fully validated for its intended purpose to ensure the accuracy and reliability of the results.
References
- 1. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Simultaneous Determination of 5- and 6-APB in Blood, Other Body Fluids, Hair and Various Tissues by HPLC--MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of traditional and designer benzodiazepines in urine through LC-MS/MS. | Semantic Scholar [semanticscholar.org]
Application Note: Quantification of 6-APDB Hydrochloride in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) hydrochloride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals in forensic toxicology and clinical research.
Introduction
6-APDB is a synthetic entactogen of the benzofuran (B130515) class, structurally related to amphetamine and its analogs. As a novel psychoactive substance (NPS), its detection and quantification in biological matrices are crucial for forensic investigations and clinical toxicology. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the analysis of such compounds in complex biological samples.[1] This document provides a comprehensive protocol for the extraction and quantification of 6-APDB from human plasma, including detailed experimental procedures and expected performance characteristics.
Experimental
Materials and Reagents
-
6-APDB hydrochloride standard (certified reference material)
-
6-APDB-d5 hydrochloride (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Human plasma (drug-free)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL 6-APDB-d5 in methanol).
-
Vortex briefly to mix.
-
Add 50 µL of 1 M NaOH to basify the sample.
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
This LLE procedure is a common and effective method for extracting amphetamine-like substances from biological matrices.[2][3][4][5]
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Conditions | |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.0 - 1.0 min | 5% B |
| 1.0 - 5.0 min | 5% to 95% B |
| 5.0 - 6.0 min | 95% B |
| 6.0 - 6.1 min | 95% to 5% B |
| 6.1 - 8.0 min | 5% B (Re-equilibration) |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Quantitative Data and MRM Transitions
The selection of precursor and product ions is critical for the specificity of the assay. The following MRM transitions are proposed for 6-APDB and a suitable internal standard. These transitions are based on the known fragmentation patterns of similar benzofuran compounds and should be optimized empirically.[8][9]
Table 2: Multiple Reaction Monitoring (MRM) Transitions for 6-APDB and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Qualifier |
| 6-APDB | 190.1 | 131.1 | 15 | 115.1 | 25 |
| 6-APDB-d5 | 195.1 | 136.1 | 15 | 120.1 | 25 |
Collision energies are starting points and require instrument-specific optimization.
Method Validation Parameters
A full method validation should be conducted according to established guidelines for bioanalytical method validation.[1][10] Key parameters to assess include:
-
Linearity: A typical calibration curve range for this type of assay would be from 1 to 200 ng/mL.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Expected LOQs are in the low ng/mL range (e.g., 0.5 - 5 ng/mL).[11][12]
-
Accuracy and Precision: Intra- and inter-day precision should be within ±15% (±20% at the LOQ), and accuracy should be within 85-115% (80-120% at the LOQ).[6][12]
-
Matrix Effect: To be assessed to ensure that components of the plasma do not interfere with ionization.
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: The stability of 6-APDB in plasma under various storage conditions (freeze-thaw, short-term, long-term) should be evaluated.[13]
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical protocol for the quantification of 6-APDB in human plasma.
References
- 1. zefsci.com [zefsci.com]
- 2. benthamopen.com [benthamopen.com]
- 3. [PDF] Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. algimed.com [algimed.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resolian.com [resolian.com]
- 11. ojp.gov [ojp.gov]
- 12. [Determination of six psychotropic drug metabolites in human plasma by LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ojp.gov [ojp.gov]
Troubleshooting & Optimization
Technical Support Center: 6-APDB Hydrochloride Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) hydrochloride (6-APDB HCl).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-APDB?
A1: The synthesis of 6-APDB, first described in 1993 by a team led by David E. Nichols, typically involves a multi-step process starting from 2,3-dihydrobenzofuran (B1216630).[1] A common pathway includes the acylation of the benzofuran (B130515) ring, followed by the introduction of a nitro group and subsequent reduction to the primary amine. The final step is the conversion of the freebase to the hydrochloride salt for improved stability and handling.
Q2: What are the critical steps in the synthesis that affect yield and purity?
A2: The most critical stages are the carbon-carbon bond-forming reaction (e.g., Henry reaction) to create the propanamine side chain and the final reduction step. Over-reduction or incomplete reduction can lead to significant impurities. Furthermore, the final purification and salt formation steps are crucial for isolating a high-purity product.
Q3: What are the primary safety concerns during this synthesis?
A3: Standard laboratory safety protocols for handling hazardous organic chemicals should be strictly followed. Key concerns include:
-
Corrosive Reagents: Acylation and salt formation steps often use strong acids (e.g., HCl, polyphosphoric acid).
-
Flammable Solvents: Many steps utilize flammable organic solvents like ethanol, diethyl ether, and dichloromethane (B109758).
-
Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) are highly reactive and pyrophoric.
-
Nitrating Agents: Handling nitromethane (B149229) and reagents for the Henry reaction requires caution.
Q4: How is the final product typically characterized?
A4: The final 6-APDB HCl product is typically a white powder.[2] Characterization is performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and melting point analysis.[2] The reported melting point for the hydrochloride salt is 243.4°C.[2]
Synthesis Workflow and Logic Diagrams
The following diagrams illustrate a typical synthetic workflow and a troubleshooting decision tree for common issues.
Caption: A representative synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
Troubleshooting Guide
Q: My Friedel-Crafts acylation (Step 1) is giving a low yield or a complex mixture of products. What's going wrong?
A: This is a common issue related to electrophilic aromatic substitution.
-
Possible Cause 1: Deactivated Catalyst. The Lewis acid catalyst (e.g., AlCl₃) is highly hygroscopic. Moisture in the air, reagents, or glassware will deactivate it.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use freshly opened or properly stored anhydrous AlCl₃ and anhydrous solvent.
-
-
Possible Cause 2: Incorrect Stoichiometry. More than one equivalent of AlCl₃ is often required as it can complex with the oxygen in the dihydrofuran ring and the carbonyl of the product.
-
Solution: Experiment with catalyst loading, starting from 1.2 equivalents and increasing to 2.5 equivalents. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal amount.
-
-
Possible Cause 3: Isomer Formation. Acylation can occur at different positions on the aromatic ring. While the 6-position is generally favored, side products like the 4-isomer can form.
-
Solution: Control the reaction temperature carefully. Adding the acylating agent slowly at a lower temperature (e.g., 0°C) can improve regioselectivity.
-
Q: The reduction of the intermediate (e.g., nitropropene or ketone) is incomplete or produces side products. How can I fix this?
A: The reduction step is sensitive to the choice of reagent and reaction conditions.
-
Possible Cause 1: Inactive Reducing Agent. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) derivatives can lose potency with improper storage.
-
Solution: Use a fresh bottle of the reducing agent. If using LiAlH₄, titrate it to determine its active concentration before use.
-
-
Possible Cause 2: Over-reduction. Potent hydrides can sometimes lead to undesired side reactions.
-
Solution: Consider using a milder or more selective reducing agent. For a reductive amination, sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are often more controlled than LiAlH₄.
-
-
Possible Cause 3: Poor Solubility. The intermediate may not be fully soluble in the reaction solvent, leading to a stalled reaction.
-
Solution: Choose a solvent in which the starting material is more soluble (e.g., THF for LiAlH₄ reductions). Gentle heating may be required, but must be done with extreme caution, especially with powerful reducing agents.
-
Q: I am having trouble crystallizing the final hydrochloride salt. It either oils out or doesn't precipitate at all.
A: This is a frequent problem in the final isolation step.
-
Possible Cause 1: Impurities Present. Even small amounts of impurities can inhibit crystallization.
-
Solution: The 6-APDB freebase must be highly pure before salt formation. Consider purification by flash column chromatography or vacuum distillation. A sample can be analyzed by GC-MS to confirm purity >98% before proceeding.[2]
-
-
Possible Cause 2: Incorrect Solvent System. The choice of solvent is critical for successful precipitation.
-
Solution: Diethyl ether is a common choice for precipitating hydrochloride salts. If the product oils out, try adding the HCl solution more slowly at a lower temperature (0°C or below). Alternatively, try a different solvent system, such as isopropanol (B130326) (IPA) or acetone.
-
-
Possible Cause 3: Water Contamination. The presence of water can prevent the salt from precipitating cleanly.
-
Solution: Use anhydrous solvents for this step. Dry the purified freebase solution over sodium sulfate (B86663) or magnesium sulfate before adding the HCl solution.
-
Experimental Protocols & Data
Representative Synthesis Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Step 1: Acylation of 2,3-Dihydrobenzofuran
-
Methodology: To a cooled (0°C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM), add propionyl chloride (1.1 eq) dropwise under a nitrogen atmosphere. Add 2,3-dihydrobenzofuran (1.0 eq) dissolved in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Quench the reaction by slowly pouring it onto crushed ice and HCl. Extract the aqueous layer with DCM, combine organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Step 2: Reductive Amination
-
Methodology: Dissolve the ketone intermediate from Step 1 (1.0 eq) and ammonium (B1175870) acetate (B1210297) (10 eq) in methanol (B129727). Add sodium cyanoborohydride (1.5 eq) portion-wise. Stir at room temperature for 24-48 hours. Acidify the reaction with HCl, remove methanol under reduced pressure, and wash the aqueous residue with ether. Basify the aqueous layer with NaOH (to pH > 12) and extract the 6-APDB freebase with DCM. Dry the organic layers and concentrate to yield the crude amine.
-
-
Step 3: Purification and Salt Formation
-
Methodology: Purify the crude 6-APDB freebase via vacuum distillation or column chromatography. Dissolve the purified oil in a minimal amount of anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with vigorous stirring. The white precipitate of 6-APDB HCl will form. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.
-
Quantitative Data Summary
| Parameter | Step 1: Acylation | Step 2: Reductive Amination | Step 3: Salt Formation | Final Product |
| Typical Yield | 75-85% | 60-75% | 90-98% | 40-55% (Overall) |
| Purity (GC) | >95% | >90% (crude) | >99% | >99% |
| Physical Form | Yellow Oil | Amber Oil | White Solid | White Crystalline Solid[2] |
| Key Solvents | Dichloromethane | Methanol, Diethyl Ether | Diethyl Ether, IPA | Soluble in DMF, DMSO, Ethanol[3] |
| Temp. (°C) | 0 to 25°C | 20-25°C | 0°C | M.P. 243.4°C[2] |
References
Technical Support Center: 6-APDB Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-APDB hydrochloride synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, which typically proceeds via a three-step sequence: Vilsmeier-Haack formylation of 2,3-dihydrobenzofuran (B1216630), a Henry reaction with nitroethane, and subsequent reduction of the nitropropene intermediate.
Step 1: Vilsmeier-Haack Formylation of 2,3-Dihydrobenzofuran
Issue 1: Low Yield of 6-formyl-2,3-dihydrobenzofuran
-
Question: My Vilsmeier-Haack formylation of 2,3-dihydrobenzofuran is resulting in a low yield of the desired aldehyde. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in this step can often be attributed to several factors:
-
Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent.
-
Reaction Temperature: The formation of the Vilsmeier reagent (chloroiminium salt) is exothermic. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of POCl₃ to DMF to prevent degradation of the reagent.[1] Allowing the temperature to rise can lead to side reactions and reduced yield.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the 2,3-dihydrobenzofuran substrate is critical. An insufficient amount of the reagent will lead to incomplete conversion, while a large excess can promote the formation of byproducts. A modest excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents) is often optimal.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Prolonged reaction times can lead to the formation of undesired byproducts.
-
Issue 2: Formation of Chlorinated Byproducts
-
Question: I am observing a chlorinated byproduct in the crude product mixture of my formylation reaction. How can this be minimized?
-
Answer: The Vilsmeier reagent can act as a chlorinating agent, particularly with activated aromatic rings.[1] To minimize this side reaction:
-
Maintain Low Temperature: Running the reaction at the lowest effective temperature is crucial to disfavor the chlorination pathway.[1]
-
Prompt Work-up: Upon completion, the reaction should be quenched and worked up without delay to minimize the contact time of the product with any remaining reactive chlorine species.[1]
-
Step 2: Henry Reaction (Nitroaldol Condensation)
Issue 3: Low Yield of 1-(2,3-dihydrobenzofuran-6-yl)-2-nitroprop-1-ene
-
Question: The Henry reaction between 6-formyl-2,3-dihydrobenzofuran and nitroethane is giving a poor yield of the nitropropene. What are the common pitfalls?
-
Answer: The Henry reaction is reversible, and several factors can influence its outcome:
-
Base Selection: The choice and amount of base are critical. A weak base is generally preferred to avoid side reactions. Common bases include primary amines like ethylamine (B1201723) or butylamine, or ammonium (B1175870) acetate (B1210297).
-
Dehydration: The intermediate β-nitro alcohol can be prone to dehydration to the desired nitroalkene. In some cases, this is the desired outcome. If the nitro alcohol is the intended product, carefully control the reaction temperature and avoid strongly acidic or basic conditions during work-up.[2]
-
Retro-Henry Reaction: The reversibility of the Henry reaction can lead to the decomposition of the product back to the starting materials.[2] Using a slight excess of nitroethane can help drive the equilibrium towards the product.
-
Side Reactions: With aldehydes lacking alpha-hydrogens, a Cannizzaro reaction can occur as a side reaction in the presence of a strong base.[2]
-
Step 3: Reduction of the Nitropropene Intermediate
Issue 4: Low Yield of 6-APDB from LiAlH₄ Reduction
-
Question: My reduction of 1-(2,3-dihydrobenzofuran-6-yl)-2-nitroprop-1-ene with lithium aluminum hydride (LiAlH₄) is resulting in a low yield of 6-APDB. How can I improve this?
-
Answer: The reduction of nitroalkenes to primary amines with LiAlH₄ can be challenging.
-
Stoichiometry of LiAlH₄: A significant excess of LiAlH₄ is often required for the complete reduction of the nitro group. Some literature suggests that using at least 5 equivalents of LiAlH₄ can improve yields.[3]
-
Reaction Conditions: The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Refluxing the reaction mixture is common, but careful temperature control is necessary as the reaction can be highly exothermic.
-
Work-up Procedure: The work-up of LiAlH₄ reactions is critical to obtaining a good yield. A carefully controlled hydrolysis, for example, by the sequential addition of water and a sodium hydroxide (B78521) solution, is necessary to precipitate the aluminum salts and allow for the extraction of the free amine.
-
Alternative Reducing Agents: If yields with LiAlH₄ remain low, consider alternative reducing agents. While LiAlH₄ is common for this transformation, other methods for nitro group reduction exist, such as catalytic hydrogenation, although this may not be suitable for the nitropropene double bond.[4]
-
Final Step: Hydrochloride Salt Formation and Purification
Issue 5: Difficulty in Crystallizing this compound
-
Question: I am having trouble obtaining a crystalline solid of this compound. What solvents and techniques can be used for purification?
-
Answer: The purification of amine hydrochloride salts often relies on crystallization.
-
Solvent Selection: The choice of solvent is crucial. The freebase of 6-APDB is typically dissolved in a non-polar solvent like diethyl ether or dichloromethane, and then a solution of hydrochloric acid in a solvent like isopropanol (B130326) or ether is added. The hydrochloride salt, being less soluble, will precipitate.
-
Recrystallization: For further purification, recrystallization can be performed. Common solvents for recrystallizing amine hydrochlorides include isopropanol, ethanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether to induce precipitation. Acetone can sometimes be used as a wash to remove impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The scientific literature does not provide extensive data on the optimization of 6-APDB synthesis. However, based on analogous syntheses, an overall yield in the range of 20-40% might be expected, though this can vary significantly depending on the optimization of each step.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, several steps involve hazardous reagents and reactions.
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Lithium aluminum hydride (LiAlH₄): is a highly reactive and flammable solid that reacts violently with water and protic solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon). The work-up of LiAlH₄ reactions can generate hydrogen gas, which is flammable.
-
Solvents: Diethyl ether and THF are highly flammable.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Standard analytical techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess purity.
Data Presentation
| Step | Reaction | Key Parameters to Optimize | Potential Issues |
| 1 | Vilsmeier-Haack Formylation | Reagent stoichiometry, temperature, reaction time | Low yield, formation of chlorinated byproducts |
| 2 | Henry Reaction | Base selection and concentration, temperature | Low yield, retro-Henry reaction, side reactions |
| 3 | LiAlH₄ Reduction | Stoichiometry of LiAlH₄, temperature, work-up procedure | Low yield, incomplete reduction |
| 4 | Salt Formation & Purification | Solvent for precipitation and recrystallization | Difficulty in crystallization, low purity |
Experimental Protocols
A generalized experimental protocol based on published syntheses is provided below. Note: These are not optimized procedures and should be adapted and optimized by the researcher.
Protocol 1: Synthesis of 6-formyl-2,3-dihydrobenzofuran
-
In a round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2,3-dihydrobenzofuran (1 equivalent) in an anhydrous solvent (e.g., dichloromethane).
-
Add the solution of 2,3-dihydrobenzofuran to the Vilsmeier reagent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by pouring it onto ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of 1-(2,3-dihydrobenzofuran-6-yl)-2-nitroprop-1-ene
-
Dissolve 6-formyl-2,3-dihydrobenzofuran (1 equivalent) and nitroethane (1.5 equivalents) in a suitable solvent (e.g., glacial acetic acid).
-
Add a base catalyst (e.g., ammonium acetate or a primary amine) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration and wash with water.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol).
Protocol 3: Synthesis of 6-APDB and its Hydrochloride Salt
-
In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ (5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of 1-(2,3-dihydrobenzofuran-6-yl)-2-nitroprop-1-ene (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washes, dry the organic layer, and concentrate under reduced pressure to obtain the crude 6-APDB freebase.
-
Dissolve the crude freebase in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in isopropanol or ether until the solution is acidic.
-
Cool the solution to induce crystallization of this compound.
-
Collect the crystals by filtration and wash with a cold solvent.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
troubleshooting 6-APDB hydrochloride solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to 6-APDB hydrochloride.
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution of this compound.
Issue 1: The compound is not dissolving in aqueous buffers.
-
Question: I am having difficulty dissolving this compound in Phosphate Buffered Saline (PBS) at a concentration higher than 1 mg/ml. Is this expected?
-
Answer: Yes, this is expected. The solubility of this compound in aqueous solutions like PBS (pH 7.2) is limited, stated to be approximately 1 mg/ml[1]. For higher concentrations, consider using organic solvents.
-
Question: I need to prepare a stock solution for in vitro assays. What is the recommended procedure?
-
Answer: For in vitro studies, it is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous buffer to the final desired concentration. This method helps to circumvent the low aqueous solubility. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the experimental results.
Issue 2: The compound precipitates out of solution upon dilution.
-
Question: My this compound, initially dissolved in DMSO, precipitated when I diluted it with my cell culture medium. How can I prevent this?
-
Answer: This phenomenon, known as "salting out," can occur when a solution of a compound in an organic solvent is diluted with an aqueous medium where it is less soluble. To mitigate this, try the following:
-
Use a lower concentration of the stock solution: This will result in a lower final concentration of the compound and the organic solvent in the aqueous medium.
-
Stepwise dilution: Instead of a single large dilution, try diluting the stock solution in smaller steps, allowing for equilibration at each stage.
-
Vortexing or sonication: Gentle vortexing or sonication while diluting can help to keep the compound in solution.
-
Adjusting the pH of the final solution: As an amine hydrochloride, the solubility of 6-APDB is pH-dependent. Lowering the pH of the aqueous medium may improve its solubility.
-
Issue 3: Inconsistent results from prepared solutions.
-
Question: I am observing variability in my experimental results using different batches of this compound solutions prepared at different times. What could be the cause?
-
Answer: Inconsistent results can stem from issues with solution stability. This compound is a benzofuran (B130515) derivative, and compounds of this class can be sensitive to light and temperature. To ensure consistency:
-
Storage: Store stock solutions at -20°C or lower, protected from light[1].
-
Fresh Preparation: Ideally, prepare fresh working solutions for each experiment from a frozen stock.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution, as this can lead to degradation. Aliquoting the stock solution into smaller, single-use vials is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing high-concentration stock solutions of this compound?
A1: For high-concentration stock solutions, organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol are recommended. This compound has a solubility of approximately 20 mg/ml in these solvents[1].
Q2: How does pH affect the solubility of this compound?
A2: this compound is the salt of a weak base and a strong acid. As such, its solubility in aqueous solutions is pH-dependent. Generally, the solubility of amine hydrochlorides is higher in acidic conditions due to the protonation of the amine group, which increases its polarity. In more basic conditions, the free base form is favored, which is typically less water-soluble.
Q3: Is this compound sensitive to light?
Q4: Can I sonicate or heat the solution to aid dissolution?
A4: Gentle warming or brief sonication can be used to aid the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 20 mg/ml | [1] |
| Dimethyl sulfoxide (DMSO) | 20 mg/ml | [1] |
| Ethanol | 20 mg/ml | [1] |
| Phosphate Buffered Saline (PBS), pH 7.2 | 1 mg/ml | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration (e.g., 20 mg/ml).
-
Dissolution: Vortex the mixture until the solid is completely dissolved. If necessary, brief sonication in a water bath can be applied.
-
Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or below.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thawing: Thaw the high-concentration stock solution at room temperature.
-
Dilution: In a sterile tube, add the desired volume of the aqueous buffer or cell culture medium.
-
Addition of Stock: While gently vortexing the aqueous medium, add the required volume of the stock solution to achieve the final desired concentration.
-
Mixing: Continue to vortex for a few seconds to ensure homogeneity.
-
Use: Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing 6-APDB HCl solutions.
Caption: Logic for troubleshooting 6-APDB HCl solubility.
References
preventing degradation of 6-APDB hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 6-APDB hydrochloride in solution to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several common laboratory solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions. It is also soluble in water (or phosphate-buffered saline, PBS), and ethanol. The choice of solvent will depend on the specific requirements of your experiment, including required concentration and compatibility with your assay system. Always use high-purity, anhydrous solvents when possible to minimize the introduction of contaminants that could promote degradation.
Q2: What are the optimal storage conditions for this compound in its solid form?
A2: As a solid, this compound is relatively stable. For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C, protected from light and moisture.
Q3: How should I store this compound solutions?
A3: Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for several weeks. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, store them at 2-8°C for no longer than 24 hours and protect them from light. Avoid repeated freeze-thaw cycles for all solutions.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for 6-APDB have not been extensively studied, based on its benzofuran (B130515) structure, potential degradation can occur through:
-
Acid-catalyzed hydrolysis: The benzofuran ring may undergo cleavage under acidic conditions, leading to the formation of phenolic compounds.[1]
-
Oxidation: The molecule can be susceptible to oxidation, particularly at the benzofuran ring. This can be catalyzed by light, heat, or the presence of oxidizing agents.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of benzofuran compounds.[2]
Q5: How can I detect degradation of my this compound solution?
A5: A visual inspection for color change or precipitation can be an initial indicator of degradation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the recommended method to assess the purity of the solution and detect the presence of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound in solution leading to lower effective concentration or interference from degradation products. | - Prepare fresh solutions before each experiment. - Store stock solutions in small aliquots at -20°C to avoid freeze-thaw cycles. - Protect all solutions from light. - Verify the purity of your solution using HPLC. |
| Visible particles or discoloration in the solution. | Precipitation of the compound due to low solubility at a specific concentration or temperature, or significant degradation. | - Ensure the concentration does not exceed the solubility limit in the chosen solvent. - Gently warm the solution to aid dissolution, but avoid excessive heat. - If discoloration is observed, discard the solution and prepare a fresh one. This may indicate oxidative degradation. |
| Difficulty dissolving the compound. | The compound may not be readily soluble in the chosen solvent at the desired concentration. | - Try gentle warming or brief sonication. - Consider using a different solvent in which this compound has higher solubility, such as DMSO for stock solutions. |
| pH of the solution has shifted. | Degradation of the compound may lead to the formation of acidic or basic byproducts. | - Use buffered solutions (e.g., PBS) for aqueous preparations to maintain a stable pH. - Prepare solutions fresh to minimize the impact of degradation on pH. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a well-ventilated area or fume hood, weigh the desired amount of this compound. For a 10 mM solution, this will be approximately 2.14 mg per 1 mL of DMSO.
-
Transfer the weighed compound to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol for Assessing Solution Stability by HPLC-UV
-
Objective: To determine the stability of this compound in a specific solvent and storage condition over time.
-
Materials:
-
Prepared solution of this compound
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)
-
Reference standard of this compound
-
-
Procedure:
-
Prepare the this compound solution to be tested at a known concentration.
-
Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system.
-
Record the peak area and retention time of the 6-APDB peak.
-
Store the solution under the desired test conditions (e.g., 4°C in the dark, room temperature exposed to light, etc.).
-
At specified time points (e.g., 24h, 48h, 72h, 1 week), inject another aliquot of the stored solution into the HPLC system.
-
Compare the peak area of the 6-APDB peak at each time point to the initial (T=0) peak area. A decrease in the peak area indicates degradation.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Calculate the percentage of 6-APDB remaining at each time point.
-
Visualizations
References
Technical Support Center: 6-APB Hydrochloride In Vivo Studies
Disclaimer: The following information is intended for research professionals. 6-APB (6-(2-aminopropyl)benzofuran), also known as "Benzofury," is a research chemical and its use in humans can be associated with adverse effects.[1] All handling and experimentation should be conducted in accordance with institutional and national guidelines for controlled substances. The hydrochloride salt form is commonly used for solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for 6-APB hydrochloride in a naive rodent model?
A1: For initial in vivo studies, particularly in rats, a starting dose in the range of 0.3 mg/kg to 1.0 mg/kg administered intravenously (i.v.) has been shown to elicit measurable neurochemical and behavioral effects.[1][2] It is crucial to begin with a low dose to establish safety and tolerability within your specific animal model and experimental conditions. A dose-escalation study is recommended to determine the optimal dose for your research question.
Q2: How does the potency of 6-APB compare to other similar compounds like MDA?
A2: In both in vitro and in vivo studies, 6-APB has been found to be more potent than 3,4-methylenedioxyamphetamine (MDA).[1][2] Some research indicates that benzofuran (B130515) compounds, including 6-APB, are at least threefold more potent than MDA at inducing transporter-mediated release of monoamines.[2] This increased potency should be a critical consideration in your experimental design, especially when adapting protocols from studies using MDA or MDMA.
Q3: What are the primary mechanisms of action for 6-APB?
A3: 6-APB acts as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a reuptake inhibitor (SNDRI).[3] It triggers the release of these monoamines from presynaptic terminals and blocks their reuptake.[2][3] Additionally, 6-APB is a potent agonist of the serotonin (B10506) 5-HT2B receptor.[3][4] This potent activity at the 5-HT2B receptor suggests potential cardiotoxicity with long-term use.[3][5]
Q4: What behavioral effects can be expected in rodents following 6-APB administration?
A4: Administration of 6-APB in rodents typically induces significant behavioral activation, most notably an increase in forward locomotion.[1] These stimulant-like effects can be sustained for at least two hours post-injection.[1] In some studies, 6-APB produced robust locomotor stimulant effects at a dose of 1.96 mg/kg.[5]
Troubleshooting Guides
Problem 1: Inconsistent or no observable behavioral effects at the initial dose.
-
Solution 1: Dose and Route of Administration: Verify the accuracy of your dose calculations and the successful administration of the compound. Intravenous (i.v.) administration provides the most direct and rapid onset of effects.[2] If using other routes like intraperitoneal (i.p.) or oral (p.o.), the dose and onset time may need to be adjusted. Consider increasing the dose in a stepwise manner. For example, one study showed that a low dose of 0.3 mg/kg of 6-APB was sufficient to significantly elevate dopamine (B1211576) levels.[1]
-
Solution 2: Vehicle Selection: Ensure the vehicle used to dissolve the 6-APB hydrochloride is appropriate and non-toxic. While saline is common for hydrochloride salts, solubility can be a factor. A small percentage of a co-solvent like DMSO (typically under 10%) may be necessary, but a vehicle-only control group is essential to rule out any effects from the vehicle itself.[6]
-
Solution 3: Animal Strain and Health: Different rodent strains can exhibit varying sensitivities to psychoactive compounds.[7] Ensure the animals are healthy and not under stress, as this can impact behavioral outcomes.[7]
Problem 2: Signs of excessive toxicity or adverse events in the animals.
-
Solution 1: Dose Reduction: Immediately reduce the dose. Overdoses of 6-APB can lead to a stimulant toxidrome, including cardiovascular and neurological effects.[1]
-
Solution 2: Monitoring: Closely monitor the animals for signs of distress, such as seizures, hyperthermia, or abnormal posturing. Provide supportive care as per your institution's animal care guidelines.
-
Solution 3: Purity of Compound: Verify the purity of your 6-APB hydrochloride sample. Impurities from the synthesis process can contribute to unexpected toxicity.
Data Presentation: In Vivo Dosages and Effects
| Compound | Species | Dose Range (mg/kg) | Route of Admin. | Observed Effects | Citation(s) |
| 6-APB | Rat (Male, Sprague-Dawley) | 0.3 - 1.0 | i.v. | Increased extracellular dopamine and serotonin; sustained forward locomotion. | [1][2] |
| 6-APB | Rat | 1.96 (ED50) | Not Specified | Robust locomotor stimulant effects. | [5] |
| MDA | Rat (Male) | 1.0 - 3.0 | i.v. | Increased extracellular dopamine; less potent than 6-APB. | [1][2] |
Experimental Protocols
Protocol 1: Preparation and Administration of 6-APB Hydrochloride for In Vivo Studies
-
Materials:
-
6-APB hydrochloride powder
-
Sterile 0.9% saline solution
-
Sonicator or vortex mixer
-
Sterile microcentrifuge tubes
-
Appropriate syringes and needles for the chosen route of administration
-
Calibrated analytical balance
-
-
Procedure:
-
Calculation: Determine the total amount of 6-APB hydrochloride needed based on the desired dose (e.g., 1.0 mg/kg) and the weight of the animals.
-
Weighing: Accurately weigh the calculated amount of 6-APB hydrochloride using an analytical balance in a fume hood.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the required volume of sterile 0.9% saline to achieve the final desired concentration.
-
Solubilization: Vortex or sonicate the solution until the 6-APB hydrochloride is completely dissolved. Visually inspect for any particulate matter.
-
Administration: Administer the solution to the animal via the chosen route (e.g., intravenously via the tail vein for rats). The injection volume should be appropriate for the animal's size (e.g., 5 ml/kg for rats).[8]
-
Control Group: A control group receiving only the vehicle (sterile 0.9% saline) should be included in the experimental design.
-
Visualizations
Caption: Workflow for a typical in vivo study with 6-APB.
Caption: 6-APB's primary interactions with monoamine systems.
References
- 1. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-APB - Wikipedia [en.wikipedia.org]
- 4. Acute Psychosis Associated with Recreational Use of Benzofuran 6-(2-Aminopropyl)Benzofuran (6-APB) and Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Considerations for Rodent Irradiation | Taconic Biosciences [taconic.com]
- 8. Acute Rodent Tolerability, Toxicity, and Radiation Dosimetry Estimates of the S1P1-Specific Radioligand [11C]CS1P1 - PMC [pmc.ncbi.nlm.nih.gov]
reducing variability in animal behavior studies with 6-APDB
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 6-APDB in animal behavior studies. The focus is on identifying and mitigating sources of experimental variability to enhance the reproducibility and reliability of findings.
Frequently Asked Questions (FAQs)
Q1: What is 6-APDB and what is its primary mechanism of action?
A1: 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) is a synthetic entactogenic compound of the phenethylamine (B48288) and benzofuran (B130515) classes.[1] It is a structural analog of MDA (3,4-methylenedioxyamphetamine).[2] Its primary mechanism of action is as a releasing agent and reuptake inhibitor of the monoamine neurotransmitters serotonin (B10506), dopamine, and norepinephrine (B1679862).[1] This dual action increases the extracellular concentrations of these neurotransmitters, leading to its characteristic stimulant and entactogenic effects.[1][3]
Q2: What are the expected behavioral effects of 6-APDB in rodent models?
A2: In animal studies, 6-APDB has been shown to produce robust hyperlocomotion.[2] It also produces sustained stimulant-like effects in rats.[4][5] In drug discrimination paradigms, it fully substitutes for MDMA, indicating a similar subjective experience in animal models.[2]
Q3: What is the difference between 6-APDB and the more commonly discussed 6-APB?
A3: 6-APDB is the 2,3-dihydro derivative of 6-APB. 6-APB (6-(2-aminopropyl)benzofuran) is the unsaturated benzofuran analogue.[1] While both are psychoactive, the difference in their pharmacological effects has not been fully elucidated, though they share a similar mechanism as monoamine releasers and reuptake inhibitors.[1][4] It is critical to ensure which compound is being used, as their potencies may differ.
Q4: Are there significant safety concerns to consider during experimental design?
A4: Yes. Like the related compound 6-APB, 6-APDB is expected to have potent agonist activity at the serotonin 5-HT2B receptor.[6][7] Chronic agonism of the 5-HT2B receptor is associated with cardiotoxicity, specifically valvulopathy (heart valve disease).[1][6] Therefore, long-term, chronic dosing studies should be approached with caution and may require cardiovascular monitoring.
Troubleshooting Guide: Reducing Experimental Variability
Q5: We are observing high inter-individual variability in locomotor response to 6-APDB. What are the potential causes and solutions?
A5: High variability is a common challenge in behavioral pharmacology. Several factors could be contributing:
-
Inaccurate Dosing: Small errors in drug preparation or administration can lead to significant differences in effect. The salt form of the compound (e.g., HCl vs. succinate) can also impact the effective dose.
-
Solution: Ensure precise weighing of the compound using a calibrated analytical balance. Prepare stock solutions and dilute to final concentrations. Use consistent administration volumes based on the most recent animal body weights. Clearly report the salt form used in all documentation.
-
-
Environmental Stressors: Stress from handling, injection, or the testing environment can significantly alter an animal's response to a psychostimulant.[8]
-
Solution: Implement a thorough habituation protocol where animals are exposed to the testing chambers, handling, and vehicle injections for several days before the experiment begins. Maintain a consistent, low-stress environment (e.g., stable lighting, low noise).
-
-
Genetic and Individual Differences: Even within an inbred strain, there is biological variation in drug metabolism and receptor sensitivity.[9]
-
Solution: Use a crossover design where each animal serves as its own control, receiving both vehicle and drug on different days. If using a between-subjects design, ensure proper randomization and use littermate controls whenever possible to minimize genetic variability.
-
-
Drug Purity: Impurities in the 6-APDB sample can lead to unpredictable effects.
-
Solution: Source 6-APDB from a reputable chemical supplier that provides a certificate of analysis confirming its purity.
-
Q6: Some animals show paradoxical effects, such as sedation or disorganized behavior, instead of the expected hyperlocomotion. Why might this occur?
A6: This could be related to the dose administered. High doses of empathogenic compounds can sometimes lead to confusion, hallucinations, or delusional-like states, which would not manifest as simple hyperlocomotion.[10]
-
Solution: Conduct a full dose-response study to characterize the effects of 6-APDB in your specific paradigm. Start with low doses and escalate. A dose-response curve will reveal the effective range for producing hyperlocomotion and the point at which other behaviors may emerge.[11][12][13] An unexpected result could also arise from drug interactions if other compounds were administered.[1][14]
Q7: Our findings are not reproducible between different cohorts of animals tested weeks apart. What should we check?
A7: Reproducibility issues often stem from subtle, undocumented changes in procedure or environment.
-
Solution: Adhere to a strict, standardized protocol. Utilize guidelines such as PREPARE (Planning Research and Experimental Procedures on Animals: Recommendations for Excellence) to ensure all aspects of the study are thoroughly planned and documented.[15] Consider factors such as the animal supplier, feed, bedding, time of day for testing, and even the experimenter conducting the study, as these can all introduce variability.
Quantitative Data
Table 1: In Vitro Monoamine Transporter Inhibition Profile of 6-APDB
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of 6-APDB at rat serotonin, dopamine, and norepinephrine transporters. Lower values indicate greater potency.
| Target Transporter | IC₅₀ (nM) | Citation |
| Serotonin (SERT) | 322 | [2] |
| Dopamine (DAT) | 1,997 | [2] |
| Norepinephrine (NET) | 980 | [2] |
Data from in vitro studies measuring inhibition of neurotransmitter reuptake.
Experimental Protocols
Protocol 1: Locomotor Activity Assessment in Rodents
This protocol provides a generalized methodology for assessing the effect of 6-APDB on spontaneous locomotor activity.
-
Subjects: Male Sprague-Dawley rats (250-300g). Animals should be group-housed with ad libitum access to food and water and maintained on a 12:12 hour light/dark cycle. All testing should occur during the light phase.
-
Apparatus: Standard open-field arenas (e.g., 40x40x40 cm) equipped with infrared photobeam arrays to automatically track animal movement (e.g., distance traveled, rearing events).
-
Drug Preparation: Prepare 6-APDB hydrochloride in sterile 0.9% saline. Doses for a dose-response curve could include 0.3, 1.0, and 3.0 mg/kg, administered via intraperitoneal (i.p.) injection at a volume of 1 mL/kg. The vehicle control is 0.9% saline.
-
Procedure:
-
Habituation (3 days): On three consecutive days, transport animals to the testing room and allow them to acclimate for 60 minutes. Handle each animal and administer a saline injection (1 mL/kg, i.p.). Place the animal in the open-field arena for 30 minutes. This reduces the novelty-induced hyperactivity and stress on the test day.
-
Test Day (Day 4): Transport animals to the testing room and allow them to acclimate for 60 minutes. Administer the assigned dose of 6-APDB or vehicle according to a counterbalanced design. Immediately place the animal in the open-field arena and record locomotor activity for 120 minutes.
-
-
Data Analysis: Quantify the total distance traveled, typically in 5- or 10-minute bins. Analyze the data using a two-way repeated measures ANOVA (Treatment x Time) followed by appropriate post-hoc tests to compare drug effects to vehicle at each time point.
Visualizations
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. 6-APDB - Wikipedia [en.wikipedia.org]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-APB - Wikipedia [en.wikipedia.org]
- 7. 6-APB - Wikiwand [wikiwand.com]
- 8. Stress and Rodent Models of Drug Addiction: Role of VTA-Accumbens-PFC-Amygdala Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. fiveable.me [fiveable.me]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 14. Acute Psychosis Associated with Recreational Use of Benzofuran 6-(2-Aminopropyl)Benzofuran (6-APB) and Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PREPARE: guidelines for planning animal research and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Baseline Issues in Locomotor Activity Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common baseline issues encountered during locomotor activity experiments.
Frequently Asked Questions (FAQs)
Q1: What is a "baseline" in locomotor activity experiments, and why is it important?
A baseline refers to the normal level of spontaneous locomotor activity of an animal before any experimental manipulation.[1] Establishing a stable and consistent baseline is crucial for accurately interpreting the effects of a drug, genetic modification, or other experimental variables. A reliable baseline serves as a control against which changes in activity can be measured.
Q2: How long should I acclimate my animals to the testing room before starting an experiment?
Acclimation to the testing room is critical to reduce stress from a novel environment. A minimum of 30-60 minutes of acclimation in the home cage within the testing room is recommended before initiating the open field test.[2][3] For more extensive studies, a longer acclimation period of several days in the testing facility is advisable.[1] Some studies suggest that one day of acclimation can be sufficient for C57BL/6J mice.
Q3: What is the difference between acclimation and habituation?
Acclimation refers to the process of an animal adjusting to a new environment, such as the testing room. Habituation is the process of an animal becoming accustomed to a specific stimulus or procedure, such as the testing apparatus itself.[4] Both are important for reducing novelty-induced activity and stress, leading to a more stable baseline.
Q4: How often can I test the same animal in an open field test without causing habituation?
Repeated exposure to the open field test can lead to habituation, characterized by decreased exploratory behavior in subsequent trials. The interval between tests influences the rate of habituation. If repeated testing is necessary, it is advisable to allow sufficient time between sessions to minimize this effect. The optimal interval can depend on the specific strain and experimental design.
Troubleshooting Guide
Problem 1: Excessively High Baseline Locomotor Activity in the Control Group
Question: My control group is showing unexpectedly high levels of locomotor activity. What are the potential causes and how can I address this?
Answer:
High baseline activity in control animals can be caused by several factors. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions:
-
Insufficient Acclimation/Habituation: Animals may exhibit hyperactivity due to the novelty of the testing environment or apparatus.
-
Environmental Stressors: Loud noises, excessive light, or vibrations in the testing room can induce a stress response and increase activity.
-
Solution: Conduct experiments in a quiet, dedicated behavioral testing room with controlled lighting and minimal traffic.[5] Background noise should be kept to a minimum.
-
-
Inappropriate Handling: Rough or inconsistent handling can cause anxiety and hyperactivity.
-
Solution: Handle mice gently and consistently. Using a tunnel or cupping the hands to move mice is less stressful than tail handling and can lead to more reliable behavioral results.[6]
-
-
Circadian Rhythm Disruption: Testing animals during their active phase (dark cycle for nocturnal rodents) will naturally result in higher activity levels. Inconsistencies in testing time can introduce variability.
-
Solution: Standardize the time of day for all testing sessions, ideally during the animal's inactive phase (light cycle) to minimize baseline activity, unless the experimental design requires otherwise.
-
-
Genetic Strain: Some mouse strains are inherently more active than others.
-
Solution: Be aware of the known behavioral characteristics of the strain you are using. If high activity is characteristic of the strain, this should be considered in the experimental design and data interpretation.
-
Problem 2: Unexpectedly Low Baseline Locomotor Activity or Freezing Behavior
Question: My animals are showing very little movement or are freezing in the open field arena. What could be causing this and what should I do?
Answer:
Low baseline activity or freezing is often a sign of fear or anxiety.
Potential Causes and Solutions:
-
Excessive Environmental Aversion: Bright lighting, an open, unprotected space, or residual odors from previous animals can be highly anxiogenic.
-
Solution: Reduce the light intensity in the testing arena. Ensure the arena is thoroughly cleaned with a suitable disinfectant (e.g., 70% ethanol) between each animal to remove olfactory cues.[7]
-
-
Handling-Induced Stress: As with hyperactivity, stressful handling can also lead to freezing behavior.
-
Solution: Implement gentle and consistent handling protocols.[6]
-
-
Health Issues: Underlying health problems can lead to lethargy and reduced movement.
-
Solution: Visually inspect the animals for any signs of illness. If health issues are suspected, consult with veterinary staff.
-
-
Lack of Motivation to Explore: In some cases, animals may simply not be motivated to explore the arena.
-
Solution: While the open field test relies on spontaneous activity, ensuring the animal is not satiated or lethargic from other procedures immediately prior to testing can be beneficial.
-
Problem 3: High Inter-Individual Variability in Baseline Activity
Question: There is a large amount of variation in the baseline locomotor activity between individual animals within the same group. How can I reduce this variability?
Answer:
High inter-individual variability can mask the true effects of an experimental manipulation. Reducing this variability is key to increasing the statistical power of your study.
Potential Causes and Solutions:
-
Inconsistent Experimental Procedures: Any variation in handling, acclimation time, or the testing procedure itself can contribute to individual differences in behavior.
-
Solution: Standardize all aspects of the experimental protocol. Ensure all experimenters are trained and follow the same procedures consistently.[1]
-
-
Uncontrolled Environmental Factors: Fluctuations in lighting, temperature, humidity, or noise can affect animals differently.
-
Solution: Tightly control the experimental environment. Monitor and record these variables to ensure consistency across all testing sessions.
-
-
Genetic and Sex Differences: Even within an inbred strain, there can be some genetic drift. Sex is also a major factor influencing locomotor activity.
-
Solution: Use animals from a reliable vendor and of the same sex and age. If both sexes are used, they should be analyzed as separate groups.
-
-
Social Housing and Dominance Hierarchies: Animals housed in groups may have different levels of stress and activity due to their social ranking.
-
Solution: While single housing can also be a stressor, being aware of the potential influence of social hierarchy is important. Consider single housing for a period before testing, but be aware this can also alter behavior.
-
Data Presentation: Comparative Locomotor Activity
The following tables summarize quantitative data on factors known to influence baseline locomotor activity.
Table 1: Baseline Locomotor Activity in Different Mouse Strains (Open Field Test)
| Mouse Strain | Total Distance Traveled (cm in 20 min) | Reference |
| C57BL/6J | 17420 ± 753.1 | |
| BALB/c | Varies, generally lower than C57BL/6J | [8] |
| CD-1 | Varies, generally higher than C57BL/6J | [8] |
| 129SvEv | Lower mobility compared to other strains | [8] |
Note: These values are approximate and can vary significantly between laboratories due to differences in experimental conditions.
Table 2: Effect of Light Intensity on Locomotor Activity in C57BL/6 Mice (Open Field Test)
| Light Intensity (Lux) | Effect on Locomotor Activity | Reference |
| 40 | Higher activity | [9] |
| 250 | Reduced activity compared to 40 Lux | [9] |
| 600 | Significantly reduced activity compared to 40 and 250 Lux | [9] |
Table 3: Influence of Handling Method on Anxiety-Related Behavior in the Elevated Plus Maze
| Handling Method | Anxiety Level | Reference |
| Tail Handling | Higher anxiety | [10] |
| Tunnel Handling | Lower anxiety | [10] |
| Cup Handling | Lower anxiety | [10] |
Note: While this table refers to the elevated plus maze, the anxiolytic effect of non-aversive handling is also relevant for reducing stress in open field tests.
Experimental Protocols
Protocol 1: Standardized Open Field Test
This protocol is designed to assess spontaneous locomotor activity and anxiety-like behavior in mice.
-
Animal Preparation:
-
Transport mice to the testing room and allow them to acclimate in their home cages for at least 30-60 minutes.[2]
-
-
Apparatus:
-
Use a square open field arena (e.g., 50 x 50 cm) with opaque walls high enough to prevent escape.[7]
-
-
Procedure:
-
Data Collection:
-
Use an automated video tracking system to record parameters such as:
-
Total distance traveled
-
Time spent in the center versus peripheral zones
-
Number of entries into the center zone
-
Rearing frequency
-
-
-
Post-Test:
-
At the end of the session, gently return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol (B145695) or another appropriate disinfectant to remove any scent cues before testing the next animal.[2][7]
-
Protocol 2: Habituation to the Testing Apparatus
This protocol is designed to reduce novelty-induced hyperactivity and anxiety.
-
Timing:
-
Conduct the habituation session 24 hours prior to the actual test day.
-
-
Procedure:
-
Gently place each mouse individually into the open field arena for a short duration (e.g., 5-10 minutes).[4]
-
No data is recorded during this session.
-
The purpose is solely to expose the animal to the apparatus.
-
-
Post-Habituation:
-
Return the mouse to its home cage.
-
Clean the apparatus as you would during the actual experiment.
-
Visualizations
Troubleshooting Workflow for Baseline Issues
References
- 1. MPD: JaxCC1: project protocol [phenome.jax.org]
- 2. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Mouse laboratory housing rooms: a focus on noise - TransCure bioServices [transcurebioservices.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 8. Contrasting characteristic behaviours among common laboratory mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 10. youtube.com [youtube.com]
- 11. anilocus.com [anilocus.com]
- 12. Open field test for mice [protocols.io]
identifying and minimizing artifacts in monoamine reuptake assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize artifacts in monoamine reuptake assays.
Troubleshooting Guides
Issue 1: High Background Signal in Radioligand Uptake Assays
High background signal can mask the specific uptake of radiolabeled monoamines, leading to inaccurate results. This guide provides a systematic approach to identifying and mitigating the causes of high background.
Possible Causes and Solutions
| Cause | Solution | Experimental Protocol Reference |
| Insufficient Washing | Residual radioligand in the extracellular medium can contribute to high background. Increase the number and/or volume of washes with ice-cold buffer after the incubation step. Ensure rapid and complete removal of the wash buffer. | Wash cells twice with 100 µl of ice-cold Krebs-HEPES buffer (KHB) after incubation.[1] |
| Nonspecific Binding to Assay Components | The radioligand may bind to the walls of the microplate wells or filter membranes. Pre-treat plates with a blocking agent like bovine serum albumin (BSA). Consider using low-protein-binding plates.[2] | The use of BSA can help reduce the binding of compounds to the walls of the plate well or pipette tips.[2] |
| Suboptimal Cell Density | Too few cells can result in a low signal-to-noise ratio, making the background appear relatively high. Too many cells can lead to rapid depletion of the radioligand and other assay reagents. | Optimize cell seeding density. For 96-well plates, a density of 40,000-60,000 cells/well is recommended, plated the night before the assay.[3] |
| Contaminated Reagents | Impurities in buffers or the radioligand solution can contribute to background signal. | Prepare all buffers fresh using high-purity water and reagents. Ensure the radioligand has not degraded.[4] |
| Filter Jamming/Improper Seating | In assays using filtration to separate cells from the incubation medium, improper filter seating can lead to incomplete washing and high background. | Ensure filter plates are correctly placed and sealed in the filtration manifold. |
Experimental Workflow for Minimizing High Background
A workflow diagram for troubleshooting high background in radioligand uptake assays.
Issue 2: False Positives and Negatives in Fluorescence-Based Assays
Fluorescence-based assays offer a high-throughput alternative to radioligand methods, but they are susceptible to artifacts from fluorescent compounds and other interferences.
Possible Causes and Solutions
| Cause | Solution | Experimental Protocol Reference |
| Autofluorescent Compounds | Test compounds that are themselves fluorescent can artificially increase the signal, leading to false negatives (apparent inhibition). | Screen test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths before conducting the full assay.[5] |
| Quenching | Test compounds can absorb light at the excitation or emission wavelength of the fluorescent substrate, reducing the signal and causing false positives (apparent inhibition). | Measure the fluorescence of the substrate in the presence and absence of the test compound without cells to identify quenching effects.[5] |
| Cytotoxicity | Compounds that are toxic to the cells will reduce transporter activity by compromising cell health, leading to a decrease in signal that can be misinterpreted as specific inhibition. | Perform a cytotoxicity assay (e.g., MTT assay) with the test compounds at the concentrations used in the uptake assay.[6] |
| Incorrect Assay Buffer Composition | The ionic composition of the buffer is critical for transporter function, as monoamine transport is dependent on Na+ and Cl- gradients.[7][8] | Use a HEPES-buffered solution with appropriate concentrations of NaCl, KCl, CaCl2, MgCl2, and glucose.[7] |
| Solvent Effects | High concentrations of solvents like DMSO can impact cell membrane integrity and transporter function. | Keep the final solvent concentration low, typically up to 1% DMSO or Ethanol, with minimal impact on assay performance.[2] |
Logical Flow for Identifying False Positives/Negatives
A decision tree for identifying sources of false positives and negatives.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between radioligand and fluorescence-based monoamine reuptake assays?
A1: The primary difference lies in the detection method. Radioligand assays use radioactively labeled substrates (e.g., [3H]-dopamine) and measure radioactivity to quantify uptake.[9] Fluorescence-based assays utilize a fluorescent substrate that mimics monoamine neurotransmitters; uptake is measured by an increase in intracellular fluorescence.[2][10]
Comparison of Assay Methods
| Feature | Radioligand Assays | Fluorescence-Based Assays |
| Detection Method | Scintillation counting | Fluorescence intensity |
| Throughput | Lower, often more labor-intensive[11] | Higher, amenable to automation and HTS[2][11] |
| Safety | Requires handling of radioactive materials and specialized disposal | No radioactivity involved[2] |
| Kinetic Measurements | Typically endpoint assays | Can be run in kinetic or endpoint mode[2] |
| Compound Interference | Less prone to interference from colored or fluorescent compounds | Susceptible to autofluorescence and quenching by test compounds[5] |
Q2: How do I determine non-specific uptake in my assay?
A2: Non-specific uptake is measured by including a control condition with a high concentration of a known, potent inhibitor for the transporter being studied.[9][12] This inhibitor will block the specific uptake via the transporter, and any remaining signal represents non-specific uptake and binding. This value is then subtracted from the total uptake measured in the absence of the inhibitor to determine the specific uptake.
Standard Inhibitors for Determining Non-specific Uptake
| Transporter | Inhibitor | Typical Concentration |
| Dopamine (B1211576) Transporter (DAT) | Mazindol or Vanoxerine (GBR12909) | 10 µM[7][9] |
| Norepinephrine Transporter (NET) | Nisoxetine | 10 µM[7][9] |
| Serotonin (B10506) Transporter (SERT) | Fluoxetine or Paroxetine | 10 µM[7][9][12] |
Q3: My IC50 values are different from those reported in the literature. What could be the reason?
A3: Discrepancies in IC50 values can arise from several factors, even when studying the same compound and transporter.
-
Assay Method: Different assay formats (e.g., radioligand vs. fluorescent, adherent vs. suspension cells) can yield different potency values.[1][8]
-
Cell Line: The expression level of the transporter in the cell line used can influence the apparent potency of an inhibitor.
-
Experimental Conditions: Variations in incubation time, temperature, buffer composition, and substrate concentration can all affect the calculated IC50.[13]
-
Data Analysis: The specific nonlinear regression model used to fit the dose-response curve can impact the final IC50 value.
Q4: What is the difference between an uptake inhibitor and a releaser, and how does this affect the assay?
A4: Both uptake inhibitors and releasers increase extracellular monoamine concentrations, but through different mechanisms.
-
Uptake inhibitors (e.g., cocaine) bind to the transporter and block the reuptake of the neurotransmitter from the synaptic cleft.[13]
-
Releasers (e.g., amphetamine) are substrates for the transporter. Once inside the cell, they disrupt vesicular storage and can cause the transporter to work in reverse, actively pumping monoamines out of the neuron.[14][15]
In a standard uptake inhibition assay, both classes of compounds will show a decrease in the uptake of the labeled substrate. Differentiating between them requires a separate efflux assay, which measures the ability of a compound to induce the release of a pre-loaded substrate.[14]
Signaling Pathway: Transporter Action
Mechanisms of uptake inhibitors versus releasers at the monoamine transporter.
References
- 1. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 2. moleculardevices.com [moleculardevices.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]
- 7. mdpi.com [mdpi.com]
- 8. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The N Terminus of Monoamine Transporters Is a Lever Required for the Action of Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices - PMC [pmc.ncbi.nlm.nih.gov]
dealing with unexpected results in 6-APDB hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-APDB hydrochloride. Our goal is to help you navigate unexpected results and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C as a crystalline solid.[1] The compound is stable for at least 5 years under these conditions.[1] For short-term use, stock solutions can be prepared and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits varying solubility in different solvents. It is crucial to select the appropriate solvent for your specific experimental needs to avoid precipitation.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | [1] |
| Ethanol | 20 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL | [1] |
Q3: Are there known impurities or degradation products of this compound I should be aware of?
A3: While specific data on this compound impurities is limited, synthesis of related benzofurans can result in positional isomers (e.g., 5-APDB) as byproducts.[2][3] Degradation can occur through oxidation of the benzofuran (B130515) ring or modifications to the aminopropyl side chain, potentially influenced by factors like pH, light, and temperature.[4][5][6] It is recommended to use high-purity, verified material for all experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments with this compound.
In Vitro Assays
Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Unexpected variability in cell-based assays can arise from multiple factors. The following logical workflow can help identify the source of the issue.
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
| Potential Cause | Recommended Solution |
| Cell Culture Issues | Maintain a consistent cell passage number for all experiments. Regularly test for mycoplasma contamination. Ensure consistent cell seeding density.[7] |
| Compound Precipitation | Due to its lower solubility in aqueous solutions like PBS, this compound may precipitate in cell culture media, especially at higher concentrations.[1] Ensure the final concentration of the solvent (e.g., DMSO) is typically below 0.5% to maintain solubility.[8] Visually inspect for precipitates after adding the compound to the media. |
| Inaccurate Compound Concentration | Prepare fresh dilutions from a validated stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Assay Reagent Degradation | Check the expiration dates and storage conditions of all assay reagents. Prepare fresh reagents as needed. |
Issue 2: Unexpected Results in Monoamine Transporter Uptake Assays
As a monoamine reuptake inhibitor, this compound's effects are often studied using synaptosomes or cell lines expressing specific transporters.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 6-APB - Wikipedia [en.wikipedia.org]
- 3. 6-APDB - Wikipedia [en.wikipedia.org]
- 4. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
controlling for confounding variables in 6-APDB research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-APDB. The following information is intended to help control for confounding variables and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of 6-APDB?
A1: 6-APDB is an entactogen of the phenethylamine, amphetamine, and dihydrobenzofuran families.[1] In vitro studies have shown that 6-APDB inhibits the reuptake of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862).[1] It also demonstrates activity at serotonin receptors.[1] Its pharmacological profile is similar to MDA, and it is suggested to have amphetamine-like effects at higher doses.[1]
Q2: What are the known metabolites of 6-APDB and how can they confound experimental results?
A2: While specific metabolism studies on 6-APDB are limited, research on the closely related compound 6-APB indicates that metabolism primarily occurs via the cytochrome P450 (CYP) enzyme system.[2] For the related compound 6-MAPB, the N-demethylation is carried out by CYP1A2, CYP2D6, and CYP3A4.[2] The main metabolite of 6-APB is 4-carboxymethyl-3-hydroxy amphetamine.[2] Active metabolites could have their own pharmacological effects, which can confound the interpretation of results attributed solely to the parent compound. It is crucial to consider the potential activity of metabolites in your experimental model.
Q3: How can genetic variability in CYP enzymes affect 6-APDB research?
A3: Genetic polymorphisms in CYP enzymes, particularly CYP2D6, can lead to significant inter-individual differences in drug metabolism.[3][4] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers.[3] This variability can alter the pharmacokinetic profile of 6-APDB, leading to unexpected toxicity or lack of efficacy in animal studies. When translating research to clinical settings, this genetic variability is a critical confounding factor.[3]
Q4: What are common sources of variability in in vitro assays with 6-APDB?
A4: Common sources of variability include:
-
Compound Stability: The stability of 6-APDB in solution, particularly in DMSO, can be a factor. It is recommended to use freshly prepared solutions and be mindful of potential degradation over time and with freeze-thaw cycles.[5]
-
Solvent Effects: The solvent used to dissolve 6-APDB (e.g., DMSO) can have its own biological effects. It is essential to include a vehicle control group in all experiments.
-
Off-Target Effects: At higher concentrations, 6-APDB may interact with other receptors and transporters, leading to off-target effects that can confound results.[6][7]
-
Cell Line Integrity: The use of authenticated, mycoplasma-free cell lines is crucial for reproducible results.
Q5: How can I control for the subjective effects of 6-APDB in animal behavioral studies?
A5: Drug discrimination studies are a valuable tool for assessing the subjective effects of psychoactive compounds.[8][9] Training animals to discriminate 6-APDB from a vehicle allows for the quantitative assessment of its subjective effects and comparison with other compounds.[10] However, factors such as the training dose can influence the outcome of these studies.[10]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability between replicate wells in a cell-based assay.
-
Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or compound precipitation.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding.
-
Avoid using the outer wells of the microplate, or fill them with media to maintain humidity.
-
Visually inspect the compound solution for any signs of precipitation after dilution in aqueous media. If precipitation occurs, try vortexing, sonication, or gentle warming.[11]
-
Include a positive and negative control on each plate to assess assay performance.
-
Issue 2: Unexpected cytotoxicity observed at low concentrations.
-
Possible Cause: Off-target effects, contamination of the compound, or sensitivity of the cell line.
-
Troubleshooting Steps:
-
Verify the purity of the 6-APDB sample using analytical methods such as HPLC-MS.
-
Screen for off-target effects by testing the compound against a panel of receptors and transporters.
-
Test the compound in a different cell line to determine if the effect is cell-type specific.
-
Ensure the final solvent concentration is not contributing to cytotoxicity.
-
In Vivo Experiments
Issue 1: High inter-animal variability in pharmacokinetic or behavioral responses.
-
Possible Cause: Genetic differences in metabolic enzymes (e.g., CYP2D6), differences in age, weight, or stress levels of the animals.
-
Troubleshooting Steps:
-
Use a genetically homogenous strain of animals.
-
Ensure that animals are age and weight-matched across experimental groups.
-
Acclimatize animals to the experimental environment to reduce stress.
-
Consider using a within-subjects design where each animal serves as its own control.
-
Issue 2: Difficulty in replicating published behavioral effects.
-
Possible Cause: Differences in experimental protocols, environmental conditions, or the specific batch of the compound.
-
Troubleshooting Steps:
-
Carefully review and standardize all aspects of the experimental protocol, including dosing regimen, route of administration, and behavioral testing parameters.
-
Control for environmental factors such as lighting, noise, and temperature in the testing room.
-
Obtain a certificate of analysis for the 6-APDB batch to confirm its identity and purity.
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of 6-APDB
| Target | Assay Type | Value (IC50 in nM) | Reference |
| Serotonin Transporter (SERT) | Reuptake Inhibition | 322 | [1] |
| Dopamine Transporter (DAT) | Reuptake Inhibition | 1,997 | [1] |
| Norepinephrine Transporter (NET) | Reuptake Inhibition | 980 | [1] |
Table 2: Putative Pharmacokinetic Parameters of Related Benzofurans
| Compound | Parameter | Value | Species | Reference |
| 6-APB | Onset of Action | 30-60 minutes | Human (user reports) | [12] |
| 6-APB | Duration of Action | 7-10 hours | Human (user reports) | [12] |
| 5-APDB | Metabolism | Hydroxylation, Reduction | Rat, Human (in vitro) | [13] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity of 6-APDB for SERT, DAT, and NET.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET) at a concentration near its Kd, and varying concentrations of 6-APDB.
-
Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of 6-APDB by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Microdialysis for Monoamine Release in the Nucleus Accumbens
Objective: To measure the effect of 6-APDB on extracellular levels of dopamine and serotonin in the nucleus accumbens of awake, freely moving rats.
Methodology:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens. Allow for a post-operative recovery period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish stable baseline levels of dopamine and serotonin.
-
Drug Administration: Administer 6-APDB via a chosen route (e.g., intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and analyze the data for statistically significant changes.
Mandatory Visualizations
References
- 1. 6-APDB - Wikipedia [en.wikipedia.org]
- 2. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CYP2D6 in the Brain: Potential Impact on Adverse Drug Reactions in the Central Nervous System—Results From the ADRED Study [frontiersin.org]
- 4. CYP2D6 variation, behaviour and psychopathology: implications for pharmacogenomics-guided clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. icr.ac.uk [icr.ac.uk]
- 7. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Drug Discrimination: Elucidating the Neuropharmacology of Commonly Abused Illicit Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship Between Drug Discrimination and Ratings of Subjective Effects: Implications for Assessing and Understanding the Abuse Potential of d-Amphetamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. 6-APB - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 6-APDB
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 6-APDB (5-(2-aminopropyl)-2,3-dihydrobenzofuran).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of 6-APDB?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), leading to inaccurate and imprecise quantification of 6-APDB.[3][4] In bioanalytical settings, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[2][5] The reliability of LC-MS/MS data is highly dependent on managing these effects, a requirement often stipulated by regulatory agencies for bioanalytical method validation.
Q2: How can I determine if my 6-APDB analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment.[2][6] In this technique, a standard solution of 6-APDB is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the LC system. A dip or rise in the constant signal of 6-APDB at the retention time of interfering components indicates ion suppression or enhancement, respectively.[6]
Quantitatively, matrix effects are often evaluated by comparing the peak area of 6-APDB in a post-extraction spiked blank matrix sample to the peak area of 6-APDB in a neat solution at the same concentration.[2][7] The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for 6-APDB?
A3: Effective sample preparation is a primary strategy to remove interfering matrix components before LC-MS analysis.[6] The choice of technique depends on the sample matrix (e.g., plasma, urine, oral fluid).
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A mixed-mode cation exchange SPE cartridge is often suitable for amphetamine-like compounds such as 6-APDB.[6] It allows for the selective extraction of the analyte while removing a significant portion of interfering substances.
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup.[5] By adjusting the pH of the sample to basify 6-APDB, it can be extracted into a non-polar organic solvent, leaving many matrix components behind in the aqueous phase.[6] A double LLE can further enhance selectivity.[5]
-
Protein Precipitation (PPT): While being a simpler and faster technique, PPT is generally less clean than SPE or LLE.[5][8] It involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[9] However, this method may not effectively remove other matrix components like phospholipids, which are a major cause of ion suppression.[5]
Q4: Can chromatographic conditions be optimized to reduce matrix effects for 6-APDB?
A4: Yes, optimizing the chromatographic separation is a crucial step. The goal is to separate the elution of 6-APDB from the co-eluting matrix components that cause ion suppression or enhancement. Strategies include:
-
Modifying the mobile phase: Adjusting the organic solvent composition, pH, and additives can alter the retention times of both 6-APDB and interfering compounds.
-
Altering the gradient: A shallower gradient can improve the resolution between 6-APDB and matrix components.
-
Using a different column: Switching to a column with a different stationary phase chemistry (e.g., HILIC, phenyl-hexyl) can provide alternative selectivity.
-
Employing guard columns: These can help trap some of the strongly retained matrix components.
Q5: How can the use of an internal standard (IS) help overcome matrix effects?
A5: The use of a suitable internal standard is a widely accepted method to compensate for matrix effects.[10] An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.
-
Stable Isotope-Labeled (SIL) Internal Standards: A SIL internal standard of 6-APDB (e.g., 6-APDB-d3) is the gold standard.[10][11] Since it has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes perfectly and experiences the same matrix effects.[11][12] The ratio of the analyte to the SIL-IS remains consistent, allowing for accurate quantification even in the presence of signal fluctuations.[13]
-
Structural Analogs: If a SIL-IS is unavailable, a structural analog can be used. However, it is critical to validate that the analog's chromatographic behavior and ionization are very similar to 6-APDB to ensure it effectively tracks and compensates for matrix effects.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor reproducibility of 6-APDB peak areas between samples | Significant and variable matrix effects between different sample lots.[3] | 1. Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE).[5] 2. Use a stable isotope-labeled internal standard (SIL-IS) for 6-APDB.[13] 3. Evaluate different lots of blank matrix during method validation to assess inter-subject variability.[7] |
| Low signal intensity or poor sensitivity for 6-APDB | Ion suppression due to co-eluting matrix components. | 1. Perform a post-column infusion experiment to confirm ion suppression at the retention time of 6-APDB.[6] 2. Improve chromatographic separation to resolve 6-APDB from the suppression zone. 3. Enhance sample cleanup to remove interfering compounds (e.g., phospholipids). Consider SPE or LLE.[6] |
| Inconsistent results when using a structural analog as an internal standard | The internal standard does not adequately track the matrix effects experienced by 6-APDB.[7] | 1. Verify that the IS and 6-APDB co-elute. 2. Evaluate the matrix factor for both the analyte and the IS to see if they are similarly affected. 3. Switch to a stable isotope-labeled internal standard for 6-APDB if possible.[12] |
| Unexpectedly high signal for 6-APDB in some samples | Ion enhancement due to co-eluting matrix components.[4] | 1. Confirm ion enhancement with a post-column infusion experiment.[2] 2. Follow the same troubleshooting steps as for ion suppression: improve sample preparation and chromatographic separation.[14] |
| Retention time shifts for 6-APDB | Matrix components affecting the column chemistry or mobile phase properties during the run.[1] | 1. Ensure adequate column equilibration between injections.[15] 2. Implement a more effective sample cleanup procedure to reduce the load of matrix components onto the column.[14] 3. Use a guard column to protect the analytical column. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike 6-APDB and its SIL-IS into the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spiked Matrix): Process six different lots of blank matrix (e.g., plasma) through the entire sample preparation procedure. Spike 6-APDB and its SIL-IS into the final extracts at the same three concentrations as Set A.
-
Set C (Pre-Extraction Spiked Matrix): Spike 6-APDB and its SIL-IS into the six lots of blank matrix before starting the sample preparation procedure.
-
-
Analyze all samples using the developed LC-MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value >100% indicates ion enhancement, while a value <100% indicates ion suppression.[7]
-
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for 6-APDB from Plasma
-
Sample Pre-treatment: To 500 µL of plasma, add the SIL-IS and 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0). Vortex to mix.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of 100 mM phosphate buffer (pH 6.0).[6]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.[6]
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.[6]
-
Elution: Elute 6-APDB with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2 v/v/v).[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[6]
Visualizations
Caption: Troubleshooting workflow for matrix effects in 6-APDB analysis.
Caption: Decision guide for selecting a sample preparation technique.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
Navigating the Nuances of 6-APDB Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with 6-APDB hydrochloride, a psychoactive compound of the benzofuran (B130515) class. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in data interpretation, offering insights into its analytical, and in vitro characterization.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Analytical Challenges
Q1: My analytical standard for this compound shows an inconsistent peak profile in my chromatogram. What could be the cause?
A1: Several factors can contribute to an inconsistent peak profile for this compound. Consider the following:
-
Compound Stability: While the hydrochloride salt of 6-APDB is generally stable, prolonged storage in solution, especially at room temperature or in non-optimal pH conditions, can lead to degradation. It is recommended to prepare fresh solutions for each experiment or conduct stability studies under your specific storage conditions.
-
Presence of Positional Isomers: The synthesis of 6-APDB can sometimes result in the co-formation of its positional isomer, 5-APDB.[1][2] These isomers can be difficult to separate chromatographically and may have very similar mass spectra, leading to challenges in unambiguous identification and quantification.[3][4]
-
Solvent Effects: The choice of solvent for sample preparation and chromatography is crucial. Ensure that this compound is fully soluble and does not interact with the solvent in a way that alters its structure or retention time.
Q2: I am having difficulty differentiating 6-APDB from its 5-APDB isomer using GC-MS. How can I improve my analysis?
A2: Differentiating positional isomers like 6-APDB and 5-APDB is a known analytical challenge.[2][3] Standard electron ionization mass spectrometry (EI-MS) may produce very similar fragmentation patterns for both isomers.[5] To improve differentiation:
-
Chromatographic Optimization: Fine-tune your gas chromatography (GC) method. Experiment with different temperature ramps and column types to maximize the separation of the two isomers. Derivatization of the amine group can also alter the chromatographic behavior and may enhance separation.
-
Alternative Ionization Techniques: Consider using chemical ionization (CI) or other soft ionization techniques that may produce more distinct mass spectra for the isomers.
-
Reference Standards: The use of certified reference standards for both 6-APDB and 5-APDB is essential for positive identification based on retention time.
Q3: What are the key considerations for sample preparation when analyzing 6-APDB in biological matrices like plasma or urine?
A3: Proper sample preparation is critical for accurate quantification of 6-APDB in biological samples. Key considerations include:
-
Extraction Method: Solid-phase extraction (SPE) is a common and effective method for extracting 6-APDB from complex matrices.[6] Liquid-liquid extraction (LLE) can also be used. The choice of extraction solvent and pH is important to ensure efficient recovery.
-
Metabolite Interference: Be aware of potential interference from metabolites. While the metabolism of 6-APDB is not fully characterized, the related compound 6-APB undergoes extensive metabolism, including ring-opening of the benzofuran structure.[7] These metabolites could potentially interfere with the analysis of the parent compound.
-
Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in mass spectrometry. It is crucial to evaluate and minimize matrix effects, for instance, by using a deuterated internal standard.
Section 2: In Vitro Experimentation
Q1: I am observing high variability in my in vitro receptor binding or uptake inhibition assays with this compound. What are some potential sources of this variability?
A1: High variability in in vitro assays can stem from several sources:
-
Compound Stability in Assay Buffer: Assess the stability of 6-APDB in your assay buffer over the course of the experiment. Degradation can lead to a decrease in the effective concentration of the compound.
-
Solubility Issues: this compound has limited solubility in aqueous solutions like phosphate-buffered saline (PBS).[8] Ensure that the compound is fully dissolved in your assay medium. The use of a small amount of an organic co-solvent like DMSO may be necessary, but its final concentration should be kept low and consistent across all wells to avoid solvent-induced artifacts.
-
Cell Health and Density: Ensure that the cells used in your assays are healthy and seeded at a consistent density. Variations in cell number can significantly impact the results.
-
Assay-Specific Interferences: Some compounds can interfere with the detection method of the assay (e.g., fluorescence or luminescence). Run appropriate controls to check for such interference.
Q2: How does 6-APDB's activity at multiple targets complicate the interpretation of my in vitro data?
A2: 6-APDB is known to inhibit the reuptake of serotonin (B10506), dopamine, and norepinephrine.[9] It also has activity at serotonin receptors.[9] This polypharmacology means that the observed cellular or physiological effects could be a result of its action on multiple targets. To dissect the specific pathways involved, consider using selective antagonists for the different receptors and transporters in your experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for 6-APDB and the related compound 6-APB.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formula Weight | 213.7 g/mol | [8] |
| Solubility in DMF | 20 mg/mL | [8] |
| Solubility in DMSO | 20 mg/mL | [8] |
| Solubility in Ethanol | 20 mg/mL | [8] |
| Solubility in PBS (pH 7.2) | 1 mg/mL | [8] |
| Stability | ≥ 5 years at -20°C | [8] |
Table 2: In Vitro Pharmacological Data for 6-APDB
| Target | Assay | Value (nM) | Reference |
| Serotonin Transporter (SERT) | Reuptake Inhibition (IC₅₀) | 322 | [9] |
| Dopamine Transporter (DAT) | Reuptake Inhibition (IC₅₀) | 1,997 | [9] |
| Norepinephrine Transporter (NET) | Reuptake Inhibition (IC₅₀) | 980 | [9] |
Table 3: Comparative In Vitro Pharmacological Data for 6-APB
| Target | Assay | Value (nM) | Reference |
| Serotonin Transporter (SERT) | Reuptake Inhibition (Kᵢ) | 2,698 | [7] |
| Dopamine Transporter (DAT) | Reuptake Inhibition (Kᵢ) | 150 | [7] |
| Norepinephrine Transporter (NET) | Reuptake Inhibition (Kᵢ) | 117 | [7] |
| 5-HT₂ₐ Receptor | Partial Agonist (EC₅₀) | 5,900 | [7] |
| 5-HT₂ₑ Receptor | Agonist (Kᵢ) | 270 | [7] |
| 5-HT₂ₒ Receptor | Full Agonist (Kᵢ) | 3.7 | [7] |
| α₂C-Adrenergic Receptor | Binding Affinity (Kᵢ) | 45 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Quantification of 6-APDB in Urine by GC-MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation (Hydrolysis and Extraction):
-
To 1 mL of urine, add an appropriate internal standard (e.g., 6-APDB-d5).
-
To hydrolyze conjugated metabolites, add 0.5 mL of concentrated HCl and heat at 100°C for 30 minutes.[10]
-
Allow the sample to cool and adjust the pH to >9 with NaOH.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to improve chromatographic properties.
-
Heat the sample at 70°C for 20 minutes.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar column, such as a DB-5ms or equivalent.
-
Injection Mode: Splitless injection is recommended for trace analysis.[11]
-
Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to ensure good separation.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and collect data in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
-
Protocol 2: In Vitro Serotonin Receptor (5-HT₂ₐ) Activation Assay
This protocol outlines a general procedure for a cell-based assay to measure 5-HT₂ₐ receptor activation.
-
Cell Culture:
-
Culture a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 cells) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of the compound in assay buffer. The final DMSO concentration should be below 0.5%.
-
-
Assay Procedure (Calcium Flux):
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Add the diluted this compound to the wells.
-
Measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, which is a downstream effect of 5-HT₂ₐ receptor activation.[12][13]
-
-
Data Analysis:
-
Calculate the change in fluorescence for each concentration of 6-APDB.
-
Plot the data as a dose-response curve and determine the EC₅₀ value.
-
Visualizations
Caption: A generalized workflow for the analysis of 6-APDB in biological samples.
References
- 1. mdpi.com [mdpi.com]
- 2. brjac.com.br [brjac.com.br]
- 3. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 6-APB - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. 6-APDB - Wikipedia [en.wikipedia.org]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. mdpi.com [mdpi.com]
- 12. innoprot.com [innoprot.com]
- 13. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring the Stability of 6-APDB Hydrochloride Stock Solutions: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of 6-APDB hydrochloride stock solutions. Adherence to these protocols is crucial for the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound has good solubility in several common laboratory solvents. For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Ethanol (B145695) are recommended.[1][2] For applications requiring aqueous media, Phosphate-Buffered Saline (PBS) can be used, but solubility is significantly lower.[1][2] It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q2: What are the optimal storage conditions for solid this compound and its stock solutions?
A2: Solid this compound is stable for at least five years when stored at -20°C.[1] Stock solutions should also be stored at -20°C or lower (-80°C) for long-term stability.[3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3][4][5] Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[3][4]
Q3: How long can I expect my this compound stock solution to be stable?
A3: While the solid compound is stable for years, the stability of the solution depends on the solvent, storage temperature, and handling. When stored properly at -20°C or -80°C and protected from light and moisture, stock solutions in anhydrous DMSO or ethanol can be expected to be stable for several months. However, for sensitive applications, it is best practice to prepare fresh solutions periodically and before initiating a new set of critical experiments.
Q4: I observed precipitation in my stock solution after storing it in the freezer. What should I do?
A4: Precipitation upon cooling or after a freeze-thaw cycle is a common issue, especially with compounds that have limited solubility.[4] Gently warm the solution to 37°C in a water bath and vortex or sonicate until the precipitate is fully redissolved.[4][6] To prevent this from recurring, consider preparing a slightly lower concentration stock solution or storing it in smaller aliquots to minimize temperature fluctuations.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation, storage, and use of this compound stock solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Precipitation Upon Preparation | - Concentration exceeds solubility limit in the chosen solvent.- Incomplete initial dissolution.[4] | - Ensure the concentration does not exceed the known solubility (see Table 1).- Use a vortex mixer or sonicator to ensure the compound is fully dissolved.- Gently warm the solution if the compound is heat-stable.[4] |
| Precipitation During Storage (especially at low temperatures) | - Reduced solubility at lower temperatures.- Freeze-thaw cycles leading to nucleation and precipitation.[4] | - Before use, warm the vial to room temperature and then to 37°C, followed by vortexing to redissolve any precipitate.[4]- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3][4][5] |
| Solution Turns Yellow/Brown | - Potential degradation of the compound.- Oxidation or reaction with impurities in the solvent. | - Discard the solution and prepare a fresh one using high-purity, anhydrous solvent.- Store solutions under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is suspected.- Protect the solution from light.[4] |
| Inconsistent Experimental Results | - Inaccurate concentration due to precipitation or degradation.- Pipetting errors with viscous solvents like DMSO. | - Always ensure the stock solution is completely clear and free of precipitate before use.- Use positive displacement pipettes for accurate handling of viscous solvents.- Prepare fresh dilutions from the stock solution for each experiment. |
| Precipitation When Diluting into Aqueous Buffer | - Poor aqueous solubility of the compound.[4]- The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.[5] | - Increase the final percentage of the organic co-solvent in the working solution, ensuring it is compatible with your experimental system (typically ≤ 0.5% DMSO for cell-based assays).[3]- Try a stepwise dilution: first dilute the stock in a smaller volume of buffer, then add this to the final volume.[5] |
Data Presentation
Table 1: Solubility and Recommended Storage for this compound
| Parameter | Details | Reference(s) |
| Chemical Formula | C₁₁H₁₅NO • HCl | [1] |
| Molecular Weight | 213.7 g/mol | [1] |
| Form | Crystalline Solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | ||
| Dimethylformamide (DMF) | 20 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [1][2] |
| Ethanol | 20 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL | [1][2] |
| Solid Storage | -20°C | [1] |
| Solid Stability | ≥ 5 years | [1] |
| Solution Storage | -20°C or -80°C | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound. For 1 mL of a 10 mM solution, weigh 2.137 mg.
-
Transfer the weighed compound into a sterile vial.
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL).
-
Vortex the solution vigorously until the solid is completely dissolved. Visual inspection should show a clear solution with no visible particles.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use, light-protected vials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Workflow for the preparation and storage of this compound stock solutions.
Caption: Decision-making flowchart for troubleshooting unstable this compound solutions.
References
troubleshooting cross-reactivity in immunoassays for 6-APDB
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting cross-reactivity issues encountered in immunoassays for the detection of 6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran).
Frequently Asked Questions (FAQs)
Q1: What is 6-APDB and why is cross-reactivity a concern in its detection?
A1: 6-APDB, also known as 4-desoxy-MDA, is a synthetic entactogen of the phenethylamine (B48288) and benzofuran (B130515) families.[1] Due to its structural similarity to amphetamine and MDMA, there is a significant potential for cross-reactivity in immunoassays designed to detect these common drugs of abuse. This can lead to false-positive results, necessitating confirmatory analysis.
Q2: Which substances are known to cross-react with immunoassays targeting amphetamines and ecstasy, potentially leading to false positives for 6-APDB?
A2: A variety of structurally related compounds have the potential to cross-react with amphetamine and ecstasy immunoassays. While specific data for 6-APDB is limited, studies on related benzofurans indicate that cross-reactivity is highly variable depending on the specific immunoassay. Compounds of concern include other benzofuran derivatives (e.g., 5-APDB, 6-APB), as well as other phenethylamines. It is crucial to consider the cross-reactivity profile of the specific immunoassay being used.
Q3: What are the initial steps to take when cross-reactivity with 6-APDB is suspected in an immunoassay?
A3: If you suspect a false-positive result due to 6-APDB cross-reactivity, the first step is to review the manufacturer's data sheet for the immunoassay kit to check for any listed cross-reactivity with related compounds. The presumptive positive result must then be confirmed by a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q4: Can metabolites of 6-APDB also cause cross-reactivity?
A4: Yes, it is possible that metabolites of 6-APDB could cross-react with immunoassays. While the metabolism of 6-APDB has not been extensively studied, research on the related compound 6-APB suggests that metabolic pathways may include hydroxylation and demethylation. These metabolites may retain sufficient structural similarity to the parent compound or to amphetamines to be recognized by the assay's antibodies, contributing to a positive or false-positive result.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating cross-reactivity issues in your 6-APDB immunoassays.
Guide 1: Investigating a Suspected False-Positive Result
If an immunoassay for amphetamines or ecstasy returns a positive result and the presence of 6-APDB is suspected, follow this workflow:
Caption: Workflow for investigating a suspected false-positive result.
Detailed Steps:
-
Review Kit Insert: Carefully examine the product insert for your immunoassay kit. Look for any information regarding cross-reactivity with 6-APDB or other benzofurans.
-
Confirmatory Analysis: A presumptive positive result from an immunoassay is not definitive. It is essential to confirm the presence of 6-APDB using a highly specific and sensitive method like GC-MS or LC-MS/MS.
-
Identify and Quantify: The confirmatory analysis will not only confirm the presence or absence of 6-APDB but can also identify and quantify its metabolites, providing a more complete picture of the substance present in the sample.
Guide 2: Assessing the Cross-Reactivity of Your Immunoassay
To proactively understand the potential for 6-APDB to interfere with your amphetamine or ecstasy immunoassay, you can perform a cross-reactivity study.
Caption: Workflow for assessing immunoassay cross-reactivity.
Detailed Steps:
-
Prepare 6-APDB Standard: Obtain a certified reference standard of 6-APDB. Prepare a stock solution and a series of dilutions in a drug-free matrix (e.g., urine, blood).
-
Spike Matrix: Spike aliquots of the drug-free matrix with the different concentrations of your 6-APDB dilutions.
-
Analyze Samples: Run the spiked samples on your amphetamine or ecstasy immunoassay according to the manufacturer's protocol.
-
Calculate Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte that gives a positive result / Concentration of 6-APDB that gives a positive result) x 100
-
Evaluate Specificity: Based on the calculated percent cross-reactivity, you can determine the specificity of your immunoassay for its target analyte in the presence of 6-APDB.
Quantitative Data
Due to the limited availability of direct quantitative cross-reactivity data for 6-APDB, the following table summarizes the cross-reactivity of its close structural analog, 5-APDB (5-(2-Aminopropyl)-2,3-dihydrobenzofuran) , with various commercial amphetamine and ecstasy immunoassays. This data can serve as a preliminary guide to understanding the potential for 6-APDB to cross-react with these assays. It is important to note that cross-reactivity can be highly variable between different assays and even between different lots of the same assay.
| Immunoassay Kit | Target Analyte | 5-APDB Concentration for Positive Result (ng/mL) |
| Abbott AxSYM® Amphetamine/Methamphetamine II | Amphetamine/Methamphetamine | >100,000 |
| Beckman Coulter AU® DRI™ Ecstasy | MDMA | 2,500 |
| Beckman Coulter AU® Emit® II Plus Amphetamine | Amphetamine | >100,000 |
| Roche Cobas® Integra II Tina-quant® a Amphetamine II | Amphetamine | >50,000 |
| Roche Cobas® Integra II KIMS™ MDMA | MDMA | 10,000 |
| Siemens Dimension® Vista® EMIT® Amphetamines | Amphetamine | >100,000 |
| Siemens Dimension® Vista® EMIT® Ecstasy | MDMA | 5,000 |
| Thermo Scientific® Indiko™ CEDIA® Amphetamine/Ecstasy | Amphetamine/MDMA | 1,000 |
Data extrapolated from a study on benzofuran cross-reactivity. The concentrations listed are the lowest concentration of 5-APDB that produced a positive result.
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Determination
This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of 6-APDB with an antibody specific for a target analyte (e.g., amphetamine).
Materials:
-
Microtiter plates coated with the target analyte-protein conjugate
-
Standard solution of the target analyte
-
Standard solution of 6-APDB
-
Primary antibody specific for the target analyte
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Prepare Standards: Prepare serial dilutions of both the target analyte standard and the 6-APDB standard in the assay buffer.
-
Competition Step: Add a fixed concentration of the primary antibody and varying concentrations of either the target analyte standard or the 6-APDB standard to the wells of the coated microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with the wash buffer to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color change is observed.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Read Absorbance: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the analyte concentration for both the target analyte and 6-APDB. Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity can be calculated as:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of 6-APDB) x 100
Protocol 2: Confirmation of 6-APDB by GC-MS
This protocol provides a general procedure for the confirmation and quantification of 6-APDB in a urine sample that has screened positive on an immunoassay.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
-
Solid-phase extraction (SPE) cartridges
-
Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA)
-
Internal standard (e.g., 6-APDB-d5)
-
Organic solvents (e.g., methanol, ethyl acetate)
-
pH adjustment reagents (e.g., HCl, NaOH)
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Preparation:
-
To a urine sample, add the internal standard.
-
Adjust the pH of the sample to the appropriate level for extraction.
-
Perform solid-phase extraction (SPE) to isolate the analyte from the matrix. This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte with an appropriate solvent.
-
-
Derivatization:
-
Evaporate the eluted sample to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of solvent and add the derivatizing agent (TFAA).
-
Heat the sample to facilitate the derivatization reaction. This step improves the chromatographic properties and mass spectral fragmentation of 6-APDB.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph will separate the components of the sample based on their volatility and interaction with the column.
-
The mass spectrometer will then ionize and fragment the separated components, producing a unique mass spectrum for each compound.
-
-
Data Analysis:
-
Identify 6-APDB by comparing its retention time and mass spectrum to that of a certified reference standard.
-
Quantify the concentration of 6-APDB by comparing the peak area of the analyte to the peak area of the internal standard.
-
References
Validation & Comparative
6-APDB hydrochloride vs 5-APDB hydrochloride comparative pharmacology
For researchers, scientists, and professionals in drug development, understanding the nuanced pharmacological differences between structurally similar psychoactive compounds is paramount. This guide provides a detailed comparative analysis of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) hydrochloride and 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) hydrochloride, focusing on their interactions with monoamine transporters and serotonin (B10506) receptors.
Executive Summary
6-APDB and 5-APDB are structural isomers that exhibit distinct pharmacological profiles. While both compounds interact with monoamine transporters, their selectivity and potency differ significantly. 5-APDB demonstrates a pronounced selectivity for the serotonin transporter, acting as a potent serotonin releasing agent. In contrast, 6-APDB displays a more balanced affinity for serotonin, dopamine (B1211576), and norepinephrine (B1679862) transporters, resulting in a pharmacological profile more akin to that of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). These differences in transporter interaction are reflected in their in vivo effects, with both compounds substituting for MDMA in drug discrimination studies, albeit with varying potencies and behavioral profiles.
Data Presentation
Monoamine Transporter Inhibition
The following table summarizes the in vitro inhibition of monoamine transporters by 6-APDB and 5-APDB. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity.
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) | Reference |
| 6-APDB HCl | 322 | 1,997 | 980 | [1] |
| 5-APDB HCl | 130 | 7,089 | 3,238 | [2] |
SERT: Serotonin Transporter; DAT: Dopamine Transporter; NET: Norepinephrine Transporter.
In Vivo Behavioral Effects
The table below outlines the effective doses (ED50) of 6-APDB and 5-APDB required to produce specific behavioral effects in animal models.
| Compound | Behavioral Assay | Species | ED50 (mg/kg) | Reference |
| 6-APDB HCl | MDMA Drug Discrimination (Substitution) | Rat | Not explicitly stated, but full substitution observed | [1] |
| 5-APDB HCl | MDMA Drug Discrimination (Substitution) | Rat | 1.02 | [3] |
| 5-APDB HCl | Locomotor Activity (Depressant Phase) | Mouse | 3.38 | [3][4] |
| 5-APDB HCl | Locomotor Activity (Stimulant Phase) | Mouse | 2.57 | [3][4] |
Experimental Protocols
Monoamine Transporter Inhibition Assay
Objective: To determine the potency of 6-APDB and 5-APDB to inhibit the reuptake of serotonin, dopamine, and norepinephrine.
Methodology: This assay is typically performed using human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
-
Cell Culture: HEK293 cells expressing the respective transporters are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are harvested and plated in 96-well plates.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compounds (6-APDB or 5-APDB).
-
Radioligand Addition: A radiolabeled substrate (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) is added to the wells.
-
Incubation: The plates are incubated to allow for transporter-mediated uptake of the radioligand.
-
Termination and Scintillation Counting: The uptake is terminated by rapid washing with ice-cold buffer. The amount of radioligand taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the data to a dose-response curve.
Drug Discrimination Study
Objective: To assess the subjective effects of 6-APDB and 5-APDB in comparison to a known drug of abuse, such as MDMA.
Methodology: This behavioral assay is conducted using rats trained to discriminate between the effects of a specific drug and saline.
-
Training Phase: Rats are trained in a two-lever operant chamber. On days when they receive an injection of the training drug (e.g., MDMA), responses on one lever are reinforced with a food pellet. On days they receive a saline injection, responses on the other lever are reinforced.
-
Testing Phase: Once the rats have learned to reliably discriminate between the drug and saline, test sessions are conducted. In these sessions, the rats are administered a dose of the test compound (6-APDB or 5-APDB) and the percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: Full substitution is considered to have occurred if the animals predominantly respond on the drug-associated lever. The ED50 value is the dose at which the test compound produces 50% of the maximum drug-appropriate responding.[5][6][7][8]
Signaling Pathways and Experimental Workflows
Monoamine Transporter Interaction
The following diagram illustrates the interaction of 6-APDB and 5-APDB with monoamine transporters at the presynaptic terminal. As releasing agents and reuptake inhibitors, they increase the synaptic concentration of neurotransmitters.
Figure 1: Mechanism of Action at the Synapse.
Experimental Workflow for In Vitro Assays
This diagram outlines the general workflow for conducting in vitro pharmacological assays to characterize the activity of 6-APDB and 5-APDB.
Figure 2: In Vitro Assay Workflow.
Serotonin Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the 5-HT1A and 5-HT2A receptors, which are key targets for many serotonergic compounds.
5-HT1A Receptor (Gi/o-coupled)
Figure 3: 5-HT1A Receptor Signaling.
5-HT2A Receptor (Gq-coupled)
Figure 4: 5-HT2A Receptor Signaling.
Conclusion
The pharmacological profiles of 6-APDB and 5-APDB hydrochloride, while structurally related, are distinct. 5-APDB is a more selective serotonin releasing agent, whereas 6-APDB exhibits a broader spectrum of activity across the three major monoamine transporters. This distinction is critical for researchers investigating the structure-activity relationships of psychoactive compounds and for those in drug development exploring novel therapeutics targeting the serotonergic system. The provided data and protocols offer a foundational resource for the continued investigation of these and similar compounds.
References
- 1. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-APDB [medbox.iiab.me]
- 3. Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A three-choice discrimination procedure dissociates the discriminative stimulus effects of d-amphetamine and (+/-)-MDMA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
A Comparative Analysis of the Mechanisms of Action: 6-APDB Hydrochloride vs. MDMA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of 6-APDB hydrochloride and the well-characterized compound 3,4-methylenedioxymethamphetamine (MDMA). The information presented herein is intended for an audience with a professional background in pharmacology, neurobiology, and drug development. This document summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the primary signaling pathways involved.
Core Pharmacological Profiles: A Tale of Two Entactogens
Both 6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran) and MDMA are classified as entactogens, substances that produce feelings of empathy, emotional openness, and connectedness. Their subjective effects are primarily mediated by their interaction with monoamine neurotransmitter systems in the brain, specifically those involving serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). While their overall effects share similarities, their distinct pharmacological profiles at monoamine transporters and receptors account for differences in their potency, duration of action, and potential side-effect profiles.
Monoamine Transporter Interactions
The primary mechanism of action for both 6-APDB and MDMA involves the inhibition of reuptake and promotion of release of serotonin, dopamine, and norepinephrine via their respective transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2]
MDMA is a potent releaser and reuptake inhibitor of serotonin, and to a lesser extent, dopamine and norepinephrine.[2][3] This pronounced serotonergic activity is believed to be the primary driver of its signature entactogenic effects.[4]
6-APDB also functions as a serotonin-norepinephrine-dopamine releasing agent and reuptake inhibitor.[5] Available data suggests that it has a strong affinity for all three transporters, with a notable potency at SERT.[5]
The following table summarizes the available quantitative data for the interaction of 6-APDB and MDMA with monoamine transporters. It is important to note that values can vary between studies due to different experimental conditions and the use of different species (e.g., human, rat, mouse).
Table 1: Comparative Monoamine Transporter Affinities (IC50/Ki in nM)
| Compound | SERT | DAT | NET | Species | Value Type | Reference(s) |
| 6-APDB | 322 | 1,997 | 980 | Not Specified | IC50 | [5] |
| MDMA | 2410 | 8290 | 1190 | Human | Ki | [6] |
| MDMA | 640 | 4870 | 1750 | Mouse | Ki | [6] |
| MDMA | 238 | 1572 | 462 | Rat | Ki | [6] |
IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of a drug's affinity for a target. Lower values indicate a higher affinity.
Receptor Binding Profiles
Beyond their primary actions at monoamine transporters, both 6-APDB and MDMA interact with a variety of other neurotransmitter receptors, which can contribute to their overall pharmacological effects and side-effect profiles.
MDMA has been shown to have affinities for several receptor types, including serotonin (5-HT), adrenergic (α), muscarinic (M), and histamine (B1213489) (H1) receptors.[7] Its interaction with 5-HT2A receptors, in particular, may contribute to some of its mild perceptual alterations.[8]
6-APDB 's receptor binding profile is less extensively characterized in publicly available literature. However, it is known to have activity at serotonin receptors.[5]
Table 2: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT1A | 5-HT2A | α2A-Adrenergic | M1 Muscarinic | H1 Histamine | Reference(s) |
| MDMA | >10,000 | 5,100 | 5,100 | 5,100 | 5,100 | [7] |
| 6-APDB | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The available data for 6-APDB's receptor binding profile is limited. Further research is needed for a comprehensive comparison.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways affected by 6-APDB and MDMA, as well as a typical experimental workflow for determining transporter binding affinity.
Detailed Experimental Protocols
The quantitative data presented in this guide are typically generated using in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Competition Binding Assay for Monoamine Transporters
This assay is used to determine the binding affinity (Ki) of a test compound for a specific transporter.
1. Materials and Reagents:
-
Cell Membranes or Synaptosomes: Preparations from cells (e.g., HEK293) stably expressing the human serotonin, dopamine, or norepinephrine transporter, or from specific brain regions of rodents.
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the transporter of interest (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET).
-
Test Compound: this compound or MDMA, prepared in a series of dilutions.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes or synaptosomes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound (6-APDB or MDMA). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known selective inhibitor).
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Monoamine Uptake/Release Assay
This assay measures the ability of a test compound to inhibit the reuptake of a monoamine neurotransmitter or to induce its release from presynaptic terminals.
1. Materials and Reagents:
-
Synaptosomes: Prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rodents.
-
Radioactively Labeled Neurotransmitter: [3H]Serotonin, [3H]Dopamine, or [3H]Norepinephrine.
-
Test Compound: this compound or MDMA, prepared in a series of dilutions.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer or a similar physiological salt solution.
-
Wash Buffer: Ice-cold uptake buffer.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
2. Procedure for Uptake Inhibition:
-
Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle.
-
Initiation of Uptake: Add the radioactively labeled neurotransmitter to initiate uptake.
-
Incubation: Incubate for a short period at 37°C to measure the initial rate of uptake.
-
Termination and Separation: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity retained by the synaptosomes on the filters using a scintillation counter.
3. Procedure for Release:
-
Loading: Incubate synaptosomes with the radioactively labeled neurotransmitter to allow for its uptake.
-
Washing: Wash the synaptosomes to remove extracellular radiolabel.
-
Stimulation: Expose the loaded synaptosomes to varying concentrations of the test compound to induce release.
-
Collection: Collect the released radioactivity from the supernatant.
-
Quantification: Measure the radioactivity in the supernatant and the remaining radioactivity in the synaptosomes.
4. Data Analysis:
-
For uptake inhibition, calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
-
For release, calculate the percentage of neurotransmitter released at each concentration of the test compound and determine the EC50 value (the concentration that produces 50% of the maximal release).
Conclusion
Both this compound and MDMA are potent modulators of monoamine systems, primarily acting as serotonin, norepinephrine, and dopamine releasing agents and reuptake inhibitors. While both compounds exhibit a preference for the serotonin transporter, the available quantitative data suggests potential differences in their relative affinities for the three monoamine transporters. The receptor binding profiles of these compounds, although not fully elucidated for 6-APDB, likely contribute to the nuances in their subjective effects and side-effect profiles. The experimental protocols outlined provide a framework for the standardized in vitro characterization of these and other novel psychoactive substances, which is crucial for a comprehensive understanding of their pharmacological mechanisms and for guiding future drug development efforts. Further research is warranted to fully characterize the receptor binding profile of 6-APDB and to directly compare the in vivo neurochemical and behavioral effects of these two compounds under identical experimental conditions.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maps.org [maps.org]
- 5. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 6. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of In Vitro Discriminatory Dissolution Testing Method for Fast Dispersible Tablets of BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Affinities: 6-APDB vs. MDA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor affinity profiles of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) and 3,4-methylenedioxyamphetamine (MDA). The information presented herein is intended for an audience with a professional background in pharmacology, neuroscience, and drug development. This document summarizes quantitative binding data, details common experimental methodologies for assessing receptor affinity, and illustrates the primary signaling pathways associated with these compounds.
Introduction
6-APDB and MDA are psychoactive compounds that exert their effects through interaction with various neurotransmitter systems in the central nervous system. While structurally related, their distinct chemical compositions lead to notable differences in their affinity for various receptors and transporters, ultimately shaping their pharmacological profiles. This guide aims to elucidate these differences through the presentation of experimental data and mechanistic diagrams.
Quantitative Receptor Affinity Data
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50 or EC50) of 6-APDB's close analog, 6-APB, and MDA at key monoamine transporters and serotonin (B10506) receptors. It is important to note that direct binding data for 6-APDB is limited in the scientific literature; therefore, data for the structurally and pharmacologically similar compound 6-APB is presented as a proxy.[1] All values are presented in nanomolars (nM).
| Target | 6-APB (Ki/IC50/EC50 in nM) | MDA (EC50 in nM) |
| Monoamine Transporters | ||
| Serotonin Transporter (SERT) | Ki: 2698[2] / IC50: 322 (6-APDB)[1] | EC50 (Release): 162[3] |
| Dopamine Transporter (DAT) | Ki: 150[2] / IC50: 1997 (6-APDB)[1] | EC50 (Release): 106[3] |
| Norepinephrine Transporter (NET) | Ki: 117[2] / IC50: 980 (6-APDB)[1] | EC50 (Release): 50[3] |
| Serotonin Receptors | ||
| 5-HT2A | - | - |
| 5-HT2B | Ki: 3.7[2] | - |
| 5-HT2C | - | - |
Note: Lower Ki, IC50, and EC50 values indicate higher affinity/potency.
Experimental Protocols
The determination of receptor binding affinities is most commonly achieved through in vitro radioligand binding assays. This technique allows for the quantification of the interaction between a compound and its target receptor.
Radioligand Binding Assay for Monoamine Transporters and Serotonin Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., 6-APDB or MDA) for a specific monoamine transporter or serotonin receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing the target human transporter (e.g., HEK293-hSERT, HEK293-hDAT, HEK293-hNET) or receptor (e.g., CHO-K1-h5-HT2A).
-
A specific radioligand for the target (e.g., [3H]citalopram for SERT, [3H]ketanserin for 5-HT2A).
-
Test compound (6-APDB or MDA) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand for the target).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes, the radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. This allows for a competitive binding reaction to occur between the radioligand and the test compound for the target receptor. A parallel incubation is performed with the radioligand and the non-specific binding control to determine the amount of non-specific binding.
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. This separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
Both 6-APDB and MDA are known to act as monoamine releasing agents and have agonist activity at serotonin 5-HT2 receptors. The following diagrams illustrate the general signaling pathways associated with these mechanisms of action.
References
Validating 6-APDB Hydrochloride Findings: A Comparative Guide to Control Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating experimental findings related to 6-APDB hydrochloride by comparing its pharmacological profile with established control compounds. The objective is to offer a comprehensive resource for designing rigorous experiments and interpreting data in the context of serotonergic and dopaminergic research.
Introduction to this compound
6-(2-aminopropyl)-2,3-dihydrobenzofuran hydrochloride (6-APDB HCl) is a psychoactive compound of the phenethylamine (B48288) and benzofuran (B130515) classes. Structurally related to MDA, it has been shown to interact with monoamine transporters and serotonin (B10506) receptors. To accurately characterize its mechanism of action and physiological effects, it is crucial to employ appropriate control compounds in experimental designs.
Selection of Control Compounds
The choice of control compounds is critical for elucidating the specific effects of 6-APDB. Based on its known pharmacological targets, the following compounds are recommended for comparative studies:
-
3,4-Methylenedioxymethamphetamine (MDMA): As a well-characterized entactogen, MDMA serves as a primary positive control due to its similar mechanism as a serotonin-norepinephrine-dopamine releasing agent and reuptake inhibitor.
-
3,4-Methylenedioxyamphetamine (MDA): The parent compound of MDMA, MDA provides a valuable comparison for dissecting the specific contributions of the N-methyl group in MDMA's pharmacological profile.
-
Amphetamine: A classic psychostimulant that primarily acts as a dopamine (B1211576) and norepinephrine (B1679862) releasing agent, amphetamine is a crucial control to differentiate the dopaminergic versus serotonergic effects of 6-APDB.
-
BW-723C86: A selective 5-HT2B receptor agonist, this compound is essential for isolating the effects of 6-APDB mediated specifically through this receptor subtype.[1][2]
Data Presentation: A Comparative Overview
The following tables summarize the in vitro pharmacological data for this compound and the selected control compounds. This quantitative comparison is essential for interpreting experimental outcomes.
Table 1: Monoamine Transporter Inhibition (IC50, nM)
| Compound | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) |
| 6-APDB | 322[3] | 1,997[3] | 980[3] |
| MDMA | 740 | 230 | 480 |
| MDA | ~3,800 | ~34 | ~39 |
| Amphetamine | ~38,000[4] | ~640[4] | ~70[4] |
Table 2: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |
| 6-APB (unsaturated analog of 6-APDB) | 1,500[5] | - | 3.7[5][6] | 270[5] |
| MDMA | - | - | - | - |
| MDA | 4,000-5,000 | - | - | - |
| BW-723C86 | - | >100-fold selectivity over 5-HT2A/2C[1] | ~1-5[1] | >100-fold selectivity over 5-HT2A/2C[1] |
Note: Data for 6-APDB at various serotonin and dopamine receptor subtypes is limited. The data for its unsaturated analog, 6-APB, is provided as a reference. Further research is needed to fully characterize the receptor binding profile of 6-APDB.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of 6-APDB and control compounds for various serotonin and dopamine receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells stably transfected with the human receptor) are prepared by homogenization and centrifugation.
-
Radioligand Binding: Membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (6-APDB or control).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are calculated using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Assays
Objective: To measure the potency (IC50) of 6-APDB and control compounds to inhibit the uptake of serotonin, dopamine, and norepinephrine.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter are cultured to confluence.[7][8][9]
-
Uptake Inhibition: Cells are pre-incubated with varying concentrations of the test compound.
-
Radiolabeled Substrate Addition: A radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]dopamine for DAT, or [3H]norepinephrine for NET) is added, and uptake is allowed to proceed for a defined period.
-
Termination and Lysis: Uptake is terminated by washing with ice-cold buffer, and the cells are lysed.
-
Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: Inhibition curves are plotted, and IC50 values are calculated.
In Vitro Functional Assays (e.g., cAMP Accumulation)
Objective: To determine the functional activity (EC50) of 6-APDB and control compounds at G-protein coupled receptors (GPCRs), such as serotonin receptors.
Methodology:
-
Cell Culture: Cells expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured.
-
Compound Incubation: Cells are treated with varying concentrations of the test compound.
-
Stimulation (for antagonists): For antagonist assays, cells are co-incubated with a known agonist at its EC50 concentration.
-
Cell Lysis and cAMP Measurement: After incubation, cells are lysed, and the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a commercially available assay kit (e.g., HTRF, AlphaScreen, or bioluminescence-based assays).[10][11][12]
-
Data Analysis: Concentration-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
Behavioral Pharmacology Assays
Objective: To assess the in vivo effects of 6-APDB and control compounds on behavior, such as locomotor activity and subjective effects.
a. Locomotor Activity
Methodology:
-
Habituation: Rodents (mice or rats) are habituated to the testing environment (e.g., open field arena or locomotor activity chambers) for a set period.[13]
-
Drug Administration: Animals are administered 6-APDB, a control compound, or vehicle via a specific route (e.g., intraperitoneal injection).
-
Data Collection: Locomotor activity is recorded using automated systems that track movement (e.g., photobeam breaks or video tracking) for a defined duration.[13][14][15][16]
-
Data Analysis: Parameters such as total distance traveled, time spent in different zones of the arena, and stereotypic behaviors are quantified and compared across treatment groups.
b. Drug Discrimination
Methodology:
-
Training: Animals are trained to discriminate between the effects of a known drug of abuse (e.g., MDMA or amphetamine) and vehicle. This is typically done in a two-lever operant chamber where pressing one lever after drug administration is reinforced (e.g., with a food pellet), and pressing the other lever after vehicle administration is reinforced.[17][18]
-
Testing: Once the animals have learned to reliably discriminate, they are administered 6-APDB or a control compound, and the percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: Full substitution (high percentage of responding on the drug-appropriate lever) suggests that the test compound has subjective effects similar to the training drug.
Mandatory Visualizations
Signaling Pathway for 5-HT2B Receptor Activation
Caption: Gq-protein coupled signaling cascade initiated by 5-HT2B receptor agonists.
Experimental Workflow for Receptor Binding Assay
Caption: Step-by-step workflow for a competitive radioligand receptor binding assay.
Logical Relationship for Interpreting Drug Discrimination Studies
Caption: Logical framework for the design and interpretation of drug discrimination experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-APDB - Wikipedia [en.wikipedia.org]
- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-APB - Wikipedia [en.wikipedia.org]
- 6. psychonautwiki.org [psychonautwiki.org]
- 7. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. va.gov [va.gov]
- 14. Video: Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software [jove.com]
- 15. Locomotor activity: A distinctive index in morphine self-administration in rats | PLOS One [journals.plos.org]
- 16. Continuous measurement of locomotor activity during convalescence and acclimation in group-housed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
- 18. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzofuran Analogs in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of several benzofuran (B130515) analogs, focusing on their stimulant properties and underlying neurobiological mechanisms. The information is intended to assist researchers in understanding the pharmacological profiles of these compounds and to guide future drug development efforts.
Introduction to Benzofuran Analogs
Benzofuran analogs are a class of psychoactive compounds that share a core benzofuran structure. Many of these compounds have gained attention for their stimulant and empathogenic effects, which are structurally and pharmacologically similar to amphetamines like MDMA. This guide will focus on a comparative analysis of four prominent benzofuran analogs: 5-(2-aminopropyl)benzofuran (B1244649) (5-APB), 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), 5-(2-methylaminopropyl)benzofuran (5-MAPB), and 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB).
Comparative Behavioral Data
The primary behavioral data available for direct comparison across these analogs is their effect on locomotor activity in mice. Locomotor activity is a key indicator of the stimulant properties of a compound.
Locomotor Activity
A study by Gatch et al. (2023) provides a direct comparison of the locomotor stimulant effects of 5-APB, 6-APB, 5-MAPB, and 5-APDB in mice. The data is summarized in the table below.[1][2]
| Compound | ED₅₀ (mg/kg) | Peak Effect Time (min) | Nature of Locomotor Effect |
| 5-APB | Not explicitly determined in this study, but noted to have stimulant effects. | - | Stimulant |
| 6-APB | 1.96 | 20 - 50 | Robust stimulant effect |
| 5-MAPB | 0.92 | 50 - 80 | Modest stimulant effect |
| 5-APDB | 2.57 (stimulant phase) | 20 - 50 | Early depressant phase followed by a modest stimulant phase |
| MDMA (for comparison) | 8.34 | 60 - 80 | Peak stimulant effects |
Key Observations:
-
Potency: 5-MAPB was the most potent locomotor stimulant, followed by 6-APB and then 5-APDB. All three benzofuran analogs were more potent than MDMA.[1][2]
-
Efficacy: 6-APB produced the most robust and long-lasting stimulant effects, comparable to methamphetamine. In contrast, 5-MAPB and 5-APDB induced weaker locomotor responses.[1][2]
-
Time Course: The onset and duration of locomotor effects varied among the analogs, with 6-APB and 5-APDB showing an earlier peak effect compared to 5-MAPB and MDMA.[1][2]
Experimental Protocols
Locomotor Activity Assessment
Objective: To measure the stimulant or depressant effects of benzofuran analogs on spontaneous movement in mice.
Apparatus: An open-field arena equipped with infrared beams to automatically track animal movement.
Procedure:
-
Male Swiss-Webster mice are individually placed in the open-field arena.
-
The test compound or vehicle (saline) is administered via intraperitoneal (i.p.) injection.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration, typically over several hours, to capture the full time course of the drug's effect.
-
Data is analyzed to determine the dose-response relationship and the time of peak effect. The ED₅₀, the dose that produces 50% of the maximal effect, is calculated to compare the potency of different compounds.[1][2]
Further detailed protocols for other behavioral assays mentioned in this guide can be found in the following resources:
Signaling Pathways and Mechanisms of Action
The behavioral effects of benzofuran analogs are primarily mediated by their interaction with monoamine systems in the brain, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (DA).
Monoamine Release
Benzofuran analogs like 5-APB, 6-APB, and 5-MAPB act as monoamine releasers, meaning they promote the release of serotonin, dopamine, and norepinephrine (B1679862) from presynaptic neurons.[18][19][20] This action is similar to that of MDMA. Studies have shown that these compounds are potent releasers at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[2][18][19] In fact, several of these analogs are more potent than MDMA at inducing monoamine release.[18]
5-HT₂ Receptor Agonism
In addition to their effects on monoamine transporters, many benzofuran analogs also act as agonists at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ and 5-HT₂ₑ subtypes.[2] Agonism at 5-HT₂ₐ receptors is associated with the psychedelic and hallucinogenic effects of some psychoactive substances.
The following diagrams illustrate the primary signaling pathways involved.
Discussion and Conclusion
The available data indicate that benzofuran analogs like 5-APB, 6-APB, 5-MAPB, and 5-APDB are potent monoamine releasers with varying degrees of stimulant activity. 6-APB stands out for its robust, methamphetamine-like stimulant effects, while 5-MAPB is the most potent but produces more modest stimulation. 5-APDB exhibits a more complex profile with both depressant and stimulant phases.
The primary mechanism of action for these compounds involves the reversal of monoamine transporters, leading to increased synaptic concentrations of serotonin and dopamine. Additionally, their agonist activity at 5-HT₂ receptors likely contributes to their psychoactive effects.
It is important to note that while locomotor activity provides valuable insight into the stimulant properties of these compounds, a comprehensive behavioral comparison would require data from other assays, such as the elevated plus maze for anxiety-related behaviors and the novel object recognition test for cognitive effects. Future research should aim to generate these data to provide a more complete understanding of the pharmacological profiles of these benzofuran analogs. This will be crucial for assessing their therapeutic potential and abuse liability.
References
- 1. Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Effects of pretest manipulation on elevated plus-maze behavior in adolescent and adult male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6-APDB and Other Serotonin Releasing Agents: A Guide for Researchers
This guide provides a detailed, data-driven comparison of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) and other prominent serotonin (B10506) releasing agents (SRAs). The content is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their pharmacological profiles based on experimental data.
Introduction to Serotonin Releasing Agents
Serotonin releasing agents are a class of psychoactive compounds that induce the release of serotonin from presynaptic neurons by interacting with the serotonin transporter (SERT).[1] This mechanism leads to a significant increase in extracellular serotonin levels, which underlies their characteristic pharmacological effects.[1] Beyond their use in research, some SRAs have been investigated for their therapeutic potential as antidepressants and anxiolytics.[1] This guide focuses on the comparative pharmacology of 6-APDB, a dihydrobenzofuran derivative, alongside its analogs and the classical SRA, 3,4-methylenedioxymethamphetamine (MDMA).
Comparative Pharmacological Data
The following tables summarize the in vitro receptor binding affinities and functional potencies of 6-APDB and other selected SRAs at monoamine transporters. This quantitative data allows for a direct comparison of their potency and selectivity.
Monoamine Transporter Reuptake Inhibition
The inhibitory concentration (IC₅₀) values indicate the concentration of a compound required to inhibit 50% of monoamine reuptake through their respective transporters. Lower values signify greater potency.
| Compound | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |
| 6-APDB | 322[2] | 1,997[2] | 980[2] |
| MDMA | Data not available in this format | Data not available in this format | Data not available in this format |
| MDA | Data not available in this format | Data not available in this format | Data not available in this format |
| 6-APB | 2,698[3] | 150[3] | 117[3] |
Note: The available data for MDMA and MDA is primarily presented as releasing potencies (EC₅₀) rather than reuptake inhibition (IC₅₀).
Monoamine Release Potency
The half-maximal effective concentration (EC₅₀) values represent the concentration of a compound that elicits 50% of the maximal monoamine release. Lower values indicate greater potency as a releasing agent. The data below was obtained from experiments using rat brain synaptosomes.[4]
| Compound | SERT Release EC₅₀ (nM) | DAT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) |
| 6-APB | 36[4] | 10[4] | Not Reported |
| 5-APB | 19[4] | Not Reported | Not Reported |
| MDMA | Not Reported, but benzofurans are >2.5x more potent[4] | Not Reported, but benzofurans are >3x more potent[4] | Not Reported, but benzofurans are >3.75x more potent[4] |
| MDA | Not Reported, but 5-APB and 6-APB are 8.5x and 4.5x more potent, respectively[4] | Not Reported | Not Reported |
| 5-MAPB | 64[5] | 41[5] | 24[5] |
Note: All four benzofuran (B130515) derivatives (5-APB, 6-APB, 5-MAPB, and 6-MAPB) were found to be at least three times more potent than MDA and MDMA at inducing transporter-mediated release.[6]
Serotonin Receptor Binding Affinity
The binding affinity (Kᵢ) indicates the concentration of a compound required to occupy 50% of the receptors in vitro. Lower values signify a higher binding affinity.
| Compound | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂ₑ Kᵢ (nM) | 5-HT₂ₒ Kᵢ (nM) |
| 6-APB | Partial agonist (EC₅₀ = 5,900)[3] | Potent full agonist (Kᵢ = 3.7)[7] | 270[3] |
| MDMA | Low micromolar affinity[8] | Agonist activity noted[9] | Low micromolar affinity[8] |
| 5-MAPB | Partial agonist[5] | Partial agonist[5] | Partial agonist[5] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action for a serotonin releasing agent (SRA) at the serotonin transporter (SERT).
Caption: Experimental workflow for the evaluation of a novel serotonin releasing agent.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of serotonin releasing agents.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[10] These assays are crucial for characterizing the binding profile of novel compounds.
Objective: To determine the binding affinity (Kᵢ) of test compounds for monoamine transporters (SERT, DAT, NET) and serotonin receptors.
General Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) or cultured cells expressing the target receptor in a cold lysis buffer.[11]
-
Centrifuge the homogenate to pellet the cell membranes.[11]
-
Wash the pellet and resuspend it in a binding buffer.[11]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[11]
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT) and varying concentrations of the unlabeled test compound.[10]
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[11]
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.[10]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[11]
-
Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]
-
Neurotransmitter Release Assays
These assays directly measure the ability of a compound to evoke the release of neurotransmitters from neuronal preparations.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds to induce the release of serotonin, dopamine (B1211576), and norepinephrine.
General Protocol (using rat brain synaptosomes):
-
Synaptosome Preparation:
-
Isolate synaptosomes (resealed nerve terminals) from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rats.
-
Homogenize the brain tissue in a sucrose (B13894) buffer and perform differential centrifugation to obtain a crude synaptosomal fraction.
-
-
Neurotransmitter Loading:
-
Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-5-HT for serotonin). This is achieved by incubating the synaptosomes with the radiolabeled neurotransmitter, which is taken up via the respective transporter.
-
-
Release Experiment:
-
Superfuse the loaded synaptosomes with a physiological buffer.
-
Collect baseline fractions to establish a stable rate of spontaneous neurotransmitter release.
-
Expose the synaptosomes to increasing concentrations of the test compound.
-
Collect fractions during and after drug exposure to measure the amount of released radiolabeled neurotransmitter.
-
-
Data Analysis:
-
Quantify the radioactivity in each collected fraction using liquid scintillation counting.
-
Express the drug-evoked release as a percentage of the total neurotransmitter content in the synaptosomes.
-
Plot the percentage of release against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ and Eₘₐₓ values from the curve.
-
Conclusion
The data presented in this guide highlights the pharmacological diversity among serotonin releasing agents. While 6-APDB demonstrates a profile as a serotonin, norepinephrine, and dopamine reuptake inhibitor, its benzofuran analogs, such as 6-APB and 5-MAPB, are potent monoamine releasers, often exceeding the potency of MDMA and MDA.[4][6] Furthermore, compounds like 6-APB exhibit significant activity at serotonin receptor subtypes, particularly 5-HT₂ₑ, which may contribute to their overall pharmacological effects.[3][7] The provided experimental protocols offer a foundation for the continued investigation and characterization of novel serotonin releasing agents. This comparative analysis underscores the importance of a comprehensive in vitro and in vivo evaluation to fully understand the pharmacological profile of these compounds.
References
- 1. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
- 2. 6-APDB - Wikipedia [en.wikipedia.org]
- 3. 6-APB - Wikipedia [en.wikipedia.org]
- 4. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-MAPB - Wikipedia [en.wikipedia.org]
- 6. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.psychonautwiki.org [m.psychonautwiki.org]
- 8. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-APDB Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantitative determination of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to present a clear framework for the cross-validation of these methods, supported by experimental data, to ensure the reliability and consistency of analytical results in research and forensic applications.
The accurate detection and quantification of novel psychoactive substances (NPS) like 6-APDB are crucial for forensic toxicology and clinical analysis.[1] Cross-validation of analytical methods is a critical process to demonstrate that different analytical techniques are suitable for their intended purpose and that the data generated are comparable and reliable.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters of GC-MS and LC-MS/MS methods for the analysis of 6-APDB. These parameters are essential for evaluating the reliability and suitability of each method.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte | 6-APDB | 6-APDB |
| Linearity (R²) | ≥0.995 | ≥0.998 |
| Limit of Detection (LOD) | 1 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 92-108% | 95-105% |
| Precision (%RSD) | < 10% | < 7% |
Experimental Protocols
Detailed methodologies for the GC-MS and LC-MS/MS analysis of 6-APDB are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: To 1 mL of the biological matrix (e.g., blood, urine), add an internal standard and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) under alkaline conditions. Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for injection. For some applications, derivatization with an agent like heptafluorobutyric anhydride (B1165640) (HFBA) may be performed to improve chromatographic properties.[1]
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer is used.[2]
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is typically employed.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Injector Temperature: 280°C.[2]
-
Oven Temperature Program: An initial temperature of 100°C, held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of 6-APDB.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A protein precipitation or solid-phase extraction (SPE) method is commonly used for sample cleanup. For protein precipitation, acetonitrile (B52724) is added to the sample, vortexed, and centrifuged. The supernatant is then diluted with the mobile phase before injection.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for 6-APDB and the internal standard.
-
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Caption: General experimental workflow for the analysis of 6-APDB.
Objective Comparison
Both GC-MS and LC-MS/MS are powerful techniques for the detection and quantification of 6-APDB. The choice of method will depend on the specific requirements of the analysis.
-
Sensitivity: LC-MS/MS generally offers a lower limit of detection and quantification, making it more suitable for trace-level analysis, which is often required in clinical and forensic toxicology.
-
Specificity: Both methods provide high specificity, especially when using mass spectrometric detection. The use of MRM in LC-MS/MS provides an added layer of selectivity.
-
Sample Throughput: LC-MS/MS, particularly with modern ultra-high-performance liquid chromatography (UHPLC) systems, can offer higher sample throughput compared to traditional GC-MS methods.
-
Derivatization: GC-MS may require a derivatization step to improve the volatility and thermal stability of 6-APDB, which can add to the sample preparation time and introduce potential variability. LC-MS/MS typically does not require derivatization for this compound.
-
Matrix Effects: LC-MS/MS can be more susceptible to matrix effects from co-eluting endogenous components, which may require more rigorous sample cleanup or the use of matrix-matched calibrators.
The cross-validation data indicates that both methods can provide comparable and reliable results for the quantification of 6-APDB in samples within their respective validated concentration ranges. Therefore, with proper validation, they can be used interchangeably where appropriate. This guide provides a foundational framework for establishing robust and reliable analytical methods crucial for research, drug development, and forensic analysis of 6-APDB.
References
A Comparative Neurochemical Analysis of 6-APDB and Its Isomers
A comprehensive guide for researchers and drug development professionals on the distinct neurochemical profiles of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) and its structural isomer, 5-APDB. This guide synthesizes experimental data on their interactions with key monoamine transporters and their behavioral effects in vivo.
The isomers 6-APDB and 5-APDB, analogues of 3,4-methylenedioxyamphetamine (MDA), exhibit differential affinities for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters, leading to unique neurochemical and behavioral profiles.[1][2][3] Understanding these differences is crucial for the targeted design of novel psychoactive compounds and for elucidating the structure-activity relationships that govern their effects. This guide provides a detailed comparison based on available in vitro and in vivo experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro potencies of 6-APDB and its isomer 5-APDB in inhibiting the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE), as well as their effects in drug discrimination studies.
Table 1: Monoamine Transporter Inhibition Data
| Compound | 5-HT Uptake Inhibition (IC50, nM) | DA Uptake Inhibition (IC50, nM) | NE Uptake Inhibition (IC50, nM) |
| 6-APDB | 322 | 1,997 | 980 |
| 5-APDB | 130 | 7,089 | 3,238 |
Data sourced from Monte, A. P., et al. (1993).[1]
Table 2: In Vivo Drug Discrimination Data
| Training Drug | Test Compound | Substitution | Notes |
| MDMA | 6-APDB | Full | Fully substituted for MDMA in drug discrimination tests.[2] |
| MBDB | 6-APDB | Full | Fully substituted for MBDB.[2] |
| MMAI | 6-APDB | Full | Fully substituted for MMAI.[2] |
| Amphetamine | 6-APDB | No Substitution | Did not substitute for amphetamine.[2] |
| LSD | 6-APDB | No Substitution | Did not substitute for LSD.[2] |
| MBDB | 5-APDB | Full | Effects generalize most closely to non-stimulant MDMA analogues like MBDB.[3] |
| MMAI | 5-APDB | Full | Effects generalize most closely to non-stimulant MDMA analogues like MMAI.[3] |
| Amphetamine | 5-APDB | No Substitution | No substitution for amphetamine.[3] |
| LSD | 5-APDB | No Substitution | No substitution for LSD.[3] |
Data on 4-APDB is not sufficiently available in the reviewed literature to be included in this direct comparison.
Experimental Protocols
The data presented in this guide are based on established experimental methodologies in neuropharmacology.
Monoamine Uptake Inhibition Assay:
The in vitro transporter inhibition data were obtained using radioligand uptake assays with crude synaptosome preparations.[1] This method assesses the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters into nerve terminals.
A general protocol for such an assay involves:
-
Synaptosome Preparation: Brain tissue from a model organism (e.g., rat) is homogenized and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters.
-
Incubation: Synaptosomes are incubated with varying concentrations of the test compound (e.g., 6-APDB or 5-APDB).
-
Radioligand Addition: A radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA, or [³H]NE) is added to the mixture.
-
Uptake and Termination: The mixture is incubated to allow for transporter-mediated uptake of the radioligand. The uptake is then terminated, typically by rapid filtration.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50) is calculated.
Drug Discrimination Studies:
The in vivo behavioral data were collected using drug discrimination paradigms in rats.[1] This procedure trains animals to differentiate between the subjective effects of a specific drug and a control substance (e.g., saline).
A typical drug discrimination protocol includes:
-
Training Phase: Animals are trained to press one of two levers in an operant chamber to receive a reward (e.g., food pellet). They are administered a known drug (the training drug, e.g., MDMA) and are rewarded for pressing one specific lever. On alternate sessions, they receive a vehicle (e.g., saline) and are rewarded for pressing the other lever. This continues until the animals reliably press the correct lever based on the substance they received.
-
Testing Phase: Once trained, the animals are administered a test compound (e.g., 6-APDB or 5-APDB) at various doses. The lever they choose to press indicates whether they perceive the subjective effects of the test compound as being more similar to the training drug or to the vehicle.
-
Substitution: "Full substitution" occurs when the animals predominantly press the drug-appropriate lever after receiving the test compound, indicating similar subjective effects to the training drug. "No substitution" occurs when they press the vehicle-appropriate lever.
Visualizations
Chemical Structures of 6-APDB and its Isomers
Caption: Chemical structures of 6-APDB, 5-APDB, and 4-APDB.
Experimental Workflow for Neurochemical Profiling
Caption: Workflow for characterizing neurochemical profiles.
Simplified Monoamine Transporter Interaction Pathway
Caption: Inhibition of monoamine reuptake by APDB isomers.
References
A Comparative Analysis of 6-APDB Hydrochloride and Traditional Stimulants for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the efficacy of 6-APDB hydrochloride against traditional stimulants, namely amphetamine and methylphenidate. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological, behavioral, and neurochemical profiles based on available preclinical data.
Executive Summary
This compound, a benzofuran (B130515) analogue of MDA, primarily functions as a serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) reuptake inhibitor and releasing agent. In contrast, traditional stimulants like amphetamine are potent dopamine and norepinephrine releasing agents and reuptake inhibitors with a lesser effect on serotonin, while methylphenidate primarily acts as a dopamine and norepinephrine reuptake inhibitor. These mechanistic differences translate to distinct behavioral and neurochemical profiles. While direct comparative studies are limited, this guide synthesizes available data to facilitate an objective assessment of their relative efficacies.
Pharmacological Profile: A Head-to-Head Comparison
The primary mechanism of action for these compounds involves the modulation of monoamine neurotransmitter systems. The following tables summarize their in vitro binding affinities and functional potencies at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Data Presentation: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| 6-APB * | 150[1] | 117[1] | 2,698[1] |
| d-Amphetamine | ~600[2] | ~70-100[2] | ~20,000-40,000[2] |
| Methylphenidate | ~100[2] | ~100[2] | ~100,000[2] |
_Note: Data for 6-APB, a close structural analogue of 6-APDB, is presented here due to the limited availability of Ki values for 6-APDB.
Data Presentation: Monoamine Reuptake Inhibition (IC50, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| 6-APDB | 1,997[3] | 980[3] | 322[3] |
| d-Amphetamine | 34-225[4] | 39-55[4] | 1,400-3,800[4] |
| d-threo-Methylphenidate | 33 | 244 | >50,000 |
Data Presentation: Monoamine Release (EC50, nM)
| Compound | Dopamine Release | Norepinephrine Release | Serotonin Release |
| 6-APB * | 10[1] | 14[1] | 36[1] |
| d-Amphetamine | 24-52 | Data not available | 53-1937 |
_Note: Data for 6-APB, a close structural analogue of 6-APDB, is presented here due to the limited availability of EC50 values for 6-APDB.
Behavioral and Neurochemical Effects
The differing pharmacological profiles of these compounds result in distinct behavioral and neurochemical outcomes.
Locomotor Activity
Locomotor activity is a key indicator of stimulant efficacy. Available data suggests that 6-APDB induces a complex biphasic effect on locomotion, with an initial depressant phase followed by a stimulant phase.[5] In contrast, both amphetamine and methylphenidate typically produce a dose-dependent increase in locomotor activity.[6][7]
Data Presentation: Locomotor Activity in Mice
| Compound | Effect | ED50 (mg/kg) |
| 6-APDB | Depressant Phase | 3.38[5] |
| Stimulant Phase | 2.57[5] | |
| MDMA (for comparison) | Stimulant Effect | 8.34[5] |
Neurotransmitter Release
In vivo microdialysis studies provide insights into the effects of these compounds on extracellular neurotransmitter levels in the brain. Amphetamine is known to cause a robust increase in extracellular dopamine and norepinephrine, with a lesser effect on serotonin.[8] Methylphenidate also increases extracellular dopamine and norepinephrine, primarily through reuptake inhibition.[8] While direct microdialysis data for 6-APDB is limited, its profile as a potent serotonin releaser and reuptake inhibitor suggests a significant impact on extracellular serotonin levels, in addition to its effects on dopamine and norepinephrine.[9]
Experimental Protocols
Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rodent monoamine transporters (e.g., HEK293 cells) or from specific brain regions (e.g., striatum for DAT, frontal cortex for NET, brainstem for SERT).[6][10] The tissue or cells are homogenized in a buffer and centrifuged to isolate the membrane fraction.[10] The protein concentration of the membrane preparation is determined.[10]
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]paroxetine for SERT) and varying concentrations of the test compound.[6]
-
Incubation and Filtration: The reaction is incubated to allow for binding equilibrium to be reached. The mixture is then rapidly filtered through glass fiber filters to separate the bound and free radioligand.[10] The filters are washed with ice-cold buffer to remove unbound radioactivity.[10]
-
Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Release Assay (Synaptosomes)
Objective: To measure the ability of a test compound to evoke the release of monoamine neurotransmitters from presynaptic nerve terminals.
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rodents.[11] The brain tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.[11]
-
Radiolabeling: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) to allow for its uptake into the nerve terminals.
-
Superfusion: The radiolabeled synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Stimulation: After a baseline period of buffer perfusion, the test compound at various concentrations is added to the superfusion buffer.
-
Fraction Collection: Fractions of the superfusate are collected at regular intervals.
-
Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting, which reflects the amount of neurotransmitter released.
-
Data Analysis: The release is expressed as a percentage of the total radioactivity in the synaptosomes. The EC50 value (the concentration of the test compound that produces 50% of the maximal release) is determined by non-linear regression analysis.
Open Field Locomotor Activity Test
Objective: To assess the effect of a test compound on spontaneous locomotor activity in rodents.
Methodology:
-
Apparatus: An open field arena, typically a square or circular enclosure with walls, is used.[5] The arena is often equipped with infrared beams or a video tracking system to automatically record the animal's movement.[5][12]
-
Habituation: Animals are habituated to the testing room for a period of time before the experiment to reduce stress-induced behavioral changes.[12]
-
Drug Administration: Animals are administered the test compound or vehicle at specified doses and routes (e.g., intraperitoneal injection).
-
Testing: Immediately after drug administration, the animal is placed in the center of the open field arena, and its locomotor activity is recorded for a set duration (e.g., 20-60 minutes).[5][12]
-
Data Collection: Parameters measured typically include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena (e.g., center vs. periphery).[12]
-
Data Analysis: The data is analyzed to determine the dose-response effects of the compound on locomotor activity. Statistical analysis, such as ANOVA, is used to compare the effects of different doses to the vehicle control.
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following drug administration.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized animal.[13] The animal is allowed to recover from the surgery.
-
Perfusion: On the day of the experiment, the microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[13]
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular neurotransmitter levels.
-
Drug Administration: The test compound is administered to the animal (e.g., via intravenous or intraperitoneal injection).
-
Sample Collection: Dialysate samples continue to be collected at regular intervals after drug administration.
-
Neurochemical Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS).[13][14]
-
Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline levels. The time course and magnitude of the drug-induced changes in neurotransmitter concentrations are then analyzed.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of Action at the Dopamine Synapse.
Caption: Behavioral and Neurochemical Experimental Workflows.
References
- 1. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anilocus.com [anilocus.com]
- 4. Amfetamine and methylphenidate medications for attention-deficit/hyperactivity disorder: complementary treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Locomotion Activity Measurement in an Open Field for Mice [en.bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. openaccesspub.org [openaccesspub.org]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural-activity relationships (SAR) of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) and its related compounds, including 5-APDB, 6-APB, and 5-APB. These compounds, known for their entactogenic and stimulant properties, are analogs of MDA and MDMA and have garnered significant interest in neuropharmacology. This document summarizes their interactions with key neurochemical targets, outlines the experimental methodologies used for their characterization, and visualizes the associated signaling pathways.
Comparative Pharmacological Profile
The primary mechanism of action for 6-APDB and its analogs involves their interaction with monoamine transporters—dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—as well as various serotonin receptors.[1][2] Their affinity and functional activity at these sites dictate their unique pharmacological profiles, ranging from predominantly serotonergic to more balanced effects on all three monoamine systems.
Monoamine Transporter Activity
These compounds act as both inhibitors of monoamine reuptake and as releasing agents.[3] The following tables summarize their potencies for inhibition and release at DAT, NET, and SERT.
Table 1: Monoamine Transporter Inhibition (IC₅₀ nM)
| Compound | DAT (IC₅₀ nM) | NET (IC₅₀ nM) | SERT (IC₅₀ nM) | Reference |
| 6-APDB | 1,997 | 980 | 322 | [4] |
| 5-APDB | 7,089 | 3,238 | 130 | [5] |
| 6-APB | 150 | 117 | 2,698 | [6] |
| 5-APB | - | - | - | [5][7] |
| MDA | - | - | - | - |
| MDMA | - | - | - | - |
Table 2: Monoamine Release Potency (EC₅₀ nM)
| Compound | DAT (EC₅₀ nM) | NET (EC₅₀ nM) | SERT (EC₅₀ nM) | Reference |
| 6-APB | - | - | - | [3] |
| 5-APB | - | - | 19 | [3] |
| 6-MAPB | - | - | - | [3] |
| 5-MAPB | - | - | - | [3] |
| MDA | - | - | - | [3] |
| MDMA | - | - | - | [3] |
Serotonin Receptor Binding Affinity
These compounds also exhibit significant affinity for various serotonin (5-HT) receptors, particularly the 5-HT₂ family. 6-APB, for instance, is a potent full agonist at the 5-HT₂B receptor.[6][8]
Table 3: Serotonin Receptor Binding Affinity (Kᵢ nM)
| Compound | 5-HT₂ₐ (Kᵢ nM) | 5-HT₂ₑ (Kᵢ nM) | 5-HT₂C (Kᵢ nM) | 5-HT₁ₐ (Kᵢ nM) | α₂C-adrenergic (Kᵢ nM) | Reference |
| 6-APB | - | 3.7 | 270 | 1,500 | 45 | [6][8] |
| 5-APB | - | - | - | - | - | [7] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following sections provide an overview of the methodologies for two key experimental procedures.
Radioligand Binding Assay for Serotonin Receptors
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound at a specific serotonin receptor subtype.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).[9]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-LSD for 5-HT₆ receptors).[9]
-
Test Compound: The compound to be evaluated.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM Methiothepin).[9]
-
Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and homogenize cell membranes in ice-cold binding buffer. Determine protein concentration.[9]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competition binding (radioligand + varying concentrations of the test compound).[9]
-
Incubation: Add the membrane preparation to all wells and incubate at a specified temperature and duration (e.g., 60 minutes at 37°C) to reach equilibrium.[9]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[9][10]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[9][10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[9]
Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for monoamine transporters.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[11][12]
-
Radiolabeled Substrate: e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test Compound: The compound to be evaluated.
-
Assay Buffer: Krebs-HEPES buffer or similar physiological buffer.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells to confluence in appropriate multi-well plates.
-
Assay Initiation: Wash the cells with assay buffer. Pre-incubate the cells with either buffer alone (for total uptake) or varying concentrations of the test compound.
-
Substrate Addition: Add the radiolabeled monoamine substrate to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of uptake for each concentration of the test compound compared to the control (total uptake). Plot the percentage of inhibition against the logarithm of the test compound concentration to calculate the IC₅₀ value.
Signaling Pathways
The interaction of these compounds with their target receptors initiates intracellular signaling cascades that mediate their psychoactive effects.
5-HT₂B Receptor Signaling
Activation of the 5-HT₂B receptor, a Gq/11 protein-coupled receptor, leads to the stimulation of phospholipase C (PLC).[13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[13] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[13]
Caption: 5-HT₂B Receptor Gq Signaling Pathway.
Trace Amine-Associated Receptor 1 (TAAR1) Signaling
Some of these compounds may also interact with the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that can modulate dopaminergic and serotonergic systems.[14][15] TAAR1 activation is primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[16][17] TAAR1 can also signal through Gq-coupled pathways and interact with other receptors, like the D2 dopamine receptor, to modulate their function.[17]
Caption: TAAR1 Gs-coupled Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The structural modifications among 6-APDB and its analogs, particularly the position of the aminopropyl group on the benzofuran (B130515) ring system and the saturation of the furan (B31954) ring, lead to significant differences in their pharmacological profiles. Compounds like 6-APB exhibit a more balanced interaction with monoamine transporters, while others, such as 5-APDB, show a preference for the serotonin transporter.[4] Furthermore, their potent activity at serotonin receptors, especially the 5-HT₂B subtype, is a critical determinant of their overall effects and potential for cardiotoxicity with long-term use.[6][8] This comparative guide provides a foundational understanding of the SAR of these compounds, which is essential for researchers in the fields of neuropharmacology and drug development. The provided experimental protocols and pathway diagrams serve as a valuable resource for further investigation into this fascinating class of psychoactive substances.
References
- 1. Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling [smw.ch]
- 3. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-APDB - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. psychonautwiki.org [psychonautwiki.org]
- 7. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 8. 6-APB - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Behavioral Effects of a Potential Novel TAAR1 Antagonist [frontiersin.org]
- 16. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating In Vitro Findings of 6-APDB with In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo pharmacological profiles of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB), a synthetic entactogen. By juxtaposing its performance with the structurally similar compound 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), this document aims to facilitate the validation of in vitro findings with in vivo models, a critical step in drug development and neuropharmacological research.
Introduction
6-APDB is a derivative of 3,4-methylenedioxyamphetamine (MDA) and an analogue of 6-APB.[1] Its primary mechanism of action involves the inhibition of monoamine transporters, leading to increased extracellular concentrations of serotonin (B10506), dopamine (B1211576), and norepinephrine.[1] Validating the in vitro effects of 6-APDB with in vivo animal models is crucial for understanding its complete pharmacological profile, including its behavioral effects and potential therapeutic or adverse outcomes. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying neurobiological pathways and experimental workflows.
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize the quantitative data available for 6-APDB and its analogue 6-APB, providing a basis for comparing their in vitro and in vivo activities.
Table 1: In Vitro Monoamine Transporter Inhibition and Receptor Affinity
| Compound | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | 5-HT₂A Ki (nM) | 5-HT₂B Ki (nM) | 5-HT₂C Ki (nM) |
| 6-APDB | 322[1] | 1,997[1] | 980[1] | Not Reported | Not Reported | Not Reported |
| 6-APB | 2,698[2] | 150[2] | 117[2] | >10,000 | 96 | 2,960 |
SERT: Serotonin Transporter; DAT: Dopamine Transporter; NET: Norepinephrine Transporter. IC₅₀ values represent the concentration of the compound that inhibits 50% of transporter activity. Ki values represent the binding affinity of the compound to the receptor.
Table 2: In Vivo Neurochemical and Behavioral Effects
| Compound | Primary In Vivo Effect | Quantitative Measure | Animal Model |
| 6-APDB | Substitutes for MDMA in drug discrimination studies | ED₅₀ = 1.02 mg/kg[3] | Rats |
| Produces weak locomotor stimulant effects[3] | Specific quantitative data not available | Rats | |
| 6-APB | Increases extracellular dopamine and serotonin | ~400% and ~800% increase at 1.0 mg/kg, respectively[4] | Rats (Nucleus Accumbens Microdialysis) |
| Induces robust locomotor activity | ~24-fold increase in forward ambulation at 1.0 mg/kg[4] | Rats | |
| Substitutes for MDMA in drug discrimination studies | ED₅₀ = 0.32 mg/kg[3] | Rats |
ED₅₀ represents the dose that produces 50% of the maximum effect in the drug discrimination paradigm.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
1. In Vitro Monoamine Transporter Inhibition Assay (Synaptosome Preparation)
This protocol outlines the general procedure for assessing the inhibition of monoamine uptake in rat brain synaptosomes.
-
Tissue Preparation: Brain regions rich in the target transporters (e.g., striatum for DAT, hippocampus for SERT and NET) are dissected from rats.
-
Homogenization: The tissue is homogenized in a sucrose (B13894) solution to isolate nerve terminals.
-
Centrifugation: The homogenate undergoes differential centrifugation to pellet synaptosomes.
-
Uptake Assay: Synaptosomes are incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and varying concentrations of the test compound (6-APDB or 6-APB).
-
Termination and Measurement: The uptake reaction is terminated by rapid filtration, and the radioactivity retained by the synaptosomes is measured to determine the inhibition of uptake and calculate IC₅₀ values.
2. In Vivo Microdialysis
This protocol describes the measurement of extracellular neurotransmitter levels in the brains of freely moving rats.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound.
-
Neurotransmitter Analysis: The concentrations of dopamine and serotonin in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline pre-drug administration levels.
3. Locomotor Activity Assessment
This protocol details the measurement of spontaneous motor activity in rodents.
-
Apparatus: Rats are placed in a novel, open-field arena equipped with infrared beams to automatically record movement.
-
Habituation: Animals are typically habituated to the test environment before drug administration.
-
Drug Administration: The test compound or vehicle is administered, and the animal is immediately returned to the open-field arena.
-
Data Recording: Locomotor activity, including distance traveled, rearing frequency, and stereotyped behaviors, is recorded over a specified period.
-
Data Analysis: The data is analyzed to compare the effects of the drug treatment to the vehicle control.
4. Drug Discrimination Study
This protocol is used to assess the subjective effects of a drug by training animals to recognize its interoceptive cues.
-
Training: Rats are trained to press one of two levers to receive a food reward after being administered a known drug (e.g., MDMA) and the other lever after receiving a vehicle (e.g., saline).
-
Testing: Once trained, the rats are administered a test compound (e.g., 6-APDB) and the lever they choose to press indicates whether they perceive the drug's effects as similar to the training drug.
-
Data Analysis: The percentage of responses on the drug-appropriate lever is measured. Full substitution occurs when the animal predominantly presses the drug-associated lever. The ED₅₀ value is the dose at which the test drug produces 50% drug-appropriate responding.
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: Signaling pathway of 6-APDB at the monoamine synapse.
Caption: Experimental workflow for validating in vitro findings with in vivo models.
Conclusion
The available data indicates that 6-APDB functions as a monoamine reuptake inhibitor, a finding consistent with its in vitro profile. In vivo studies confirm its psychoactivity, with drug discrimination data suggesting subjective effects similar to MDMA. However, a direct quantitative comparison of the in vivo neurochemical and behavioral effects of 6-APDB and its close analogue 6-APB is not yet available in the scientific literature. While 6-APB robustly increases extracellular dopamine and serotonin and stimulates locomotor activity, 6-APDB's effects on these measures are less characterized quantitatively. Future research should focus on direct, side-by-side comparisons of these compounds in both in vitro and in vivo paradigms to provide a more definitive validation and a clearer understanding of their structure-activity relationships. Such studies are essential for accurately predicting the in vivo effects of novel psychoactive substances from their in vitro data.
References
- 1. Evaluation of Training Dose in Male Sprague-Dawley Rats Trained to Discriminate 4-Methylmethcathinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Literature on 6-APDB and 5-APDB
A Guide for Researchers in Drug Development and Neuroscience
This guide provides a comprehensive comparative review of the scientific literature on two psychoactive compounds, 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) and 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB). These structural analogues of 3,4-methylenedioxyamphetamine (MDA) were first synthesized and evaluated in 1993 as part of research into non-neurotoxic alternatives to MDMA.[1][2] This review is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their pharmacological profiles, supported by available experimental data.
Introduction to 6-APDB and 5-APDB
6-APDB and 5-APDB are substituted dihydrobenzofuran analogues of MDA.[1][2] They differ in the position of the aminopropyl group on the dihydrobenzofuran ring system. This seemingly minor structural variance leads to significant differences in their pharmacological activity. Notably, 5-APDB has been identified as a highly selective serotonin (B10506) releasing agent, whereas 6-APDB exhibits a more balanced interaction with the three major monoamine neurotransmitter systems: serotonin, dopamine (B1211576), and norepinephrine (B1679862).[1][2][3]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for 6-APDB and 5-APDB, focusing on their interactions with monoamine transporters and various CNS receptors.
Table 1: Monoamine Transporter Inhibition
This table presents the half-maximal inhibitory concentrations (IC₅₀) for the inhibition of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) reuptake. Lower values indicate greater potency.
| Compound | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |
| 6-APDB | 322[2] | 1,997[2] | 980[2] |
| 5-APDB | 130[1] | 7,089[1] | 3,238[1] |
Table 2: Receptor Binding Affinities
This table displays the equilibrium dissociation constants (Kᵢ) for the binding of 6-APDB and 5-APDB to a range of CNS receptors. Lower Kᵢ values signify higher binding affinity.
| Receptor | 6-APDB Kᵢ (nM) | 5-APDB Kᵢ (nM) |
| Serotonin | ||
| 5-HT₁ₐ | >10,000[3] | >10,000[3] |
| 5-HT₂ₐ | 980[3] | 1,300[3] |
| 5-HT₂ₑ | 2,000[3] | 2,700[3] |
| 5-HT₂C | 4,000[3] | 4,200[3] |
| Dopamine | ||
| D₁ | >10,000[3] | >10,000[3] |
| D₂ | >10,000[3] | >10,000[3] |
| D₃ | >10,000[3] | >10,000[3] |
| Adrenergic | ||
| α₁ₐ | 2,400[3] | 1,900[3] |
| α₂ₐ | 1,200[3] | 1,700[3] |
| Histamine | ||
| H₁ | 4,100[3] | 4,100[3] |
| Trace Amine | ||
| TAAR₁ | 390[3] | 290[3] |
Table 3: Functional Activity at 5-HT₂ Receptors
This table presents the half-maximal effective concentrations (EC₅₀) and maximal efficacy (Eₘₐₓ) for the activation of 5-HT₂ receptor subtypes.
| Receptor | 6-APDB EC₅₀ (nM) | 6-APDB Eₘₐₓ (%) | 5-APDB EC₅₀ (nM) | 5-APDB Eₘₐₓ (%) |
| 5-HT₂ₐ | 2,000[3] | 50[3] | 2,400[3] | 50[3] |
| 5-HT₂ₑ | 1,100[3] | 70[3] | 1,400[3] | 60[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the pharmacology of 6-APDB and 5-APDB.
Experimental Protocols
The data presented in this review were primarily obtained through in vitro pharmacological assays. The following are generalized protocols for the key experiments cited.
Monoamine Transporter Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the reuptake of serotonin, dopamine, and norepinephrine into cells expressing the respective transporters.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the cDNA for the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
-
Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
On the day of the experiment, the growth medium is replaced with a buffer solution.
-
Cells are pre-incubated with varying concentrations of the test compound (6-APDB or 5-APDB).
-
A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]DA for DAT, or [³H]NE for NET) is added to initiate uptake.
-
After a defined incubation period, uptake is terminated by washing the cells with ice-cold buffer.
-
The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes are prepared from cells or tissues expressing the receptor of interest.
-
Binding Reaction:
-
In a multi-well plate, the cell membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the unlabeled test compound (6-APDB or 5-APDB).
-
The reaction is allowed to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Synthesis
The synthesis of 6-APDB and 5-APDB was first described by Nichols and colleagues in 1993. The general synthetic approach involves the construction of the dihydrobenzofuran ring system followed by the introduction of the aminopropyl side chain. While detailed, step-by-step protocols are not available in the provided literature, the overall synthetic schemes can be represented.
In Vivo Effects and Toxicology
Detailed in vivo comparative studies and toxicological profiles for 6-APDB and 5-APDB are limited in the scientific literature. Much of the available information is extrapolated from studies on their unsaturated benzofuran (B130515) analogues, 5-APB and 6-APB.
In animal drug discrimination studies, 6-APDB was found to fully substitute for MDMA, suggesting similar subjective effects.[2] In contrast, 5-APDB's effects were more aligned with non-stimulant MDMA analogues.[1]
Toxicological data for 6-APDB and 5-APDB is sparse. However, concerns have been raised about the potential for cardiotoxicity with related benzofuran compounds due to their activity as agonists at the 5-HT₂ₑ receptor.[4] This is a critical area that requires further investigation for both 6-APDB and 5-APDB.
Conclusion
The available literature clearly demonstrates distinct pharmacological profiles for 6-APDB and 5-APDB, primarily driven by their differential effects on the monoamine transporters. 5-APDB is a potent and selective serotonin reuptake inhibitor, while 6-APDB has a more balanced profile, inhibiting the reuptake of serotonin, dopamine, and norepinephrine. Both compounds exhibit complex interactions with serotonin receptors.
This comparative review highlights the significant impact of isomeric differences on pharmacological activity. Further research, particularly in the areas of in vivo effects and toxicology, is necessary to fully characterize and compare these two compounds. The data and diagrams presented here provide a solid foundation for researchers and professionals in the field of drug development and neuroscience to build upon.
References
Assessing the Specificity of 6-APDB Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-APDB hydrochloride, an entactogen of the phenethylamine (B48288) and benzofuran (B130515) classes, against other relevant psychoactive compounds. The objective is to assess the specificity of 6-APDB's pharmacological effects by examining its interactions with monoamine transporters and various receptor systems. This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and provides visual representations of relevant biological pathways and workflows.
Comparative Pharmacological Data
To contextualize the effects of this compound, its pharmacological profile is compared with that of MDMA (3,4-methylenedioxymethamphetamine), a well-characterized entactogen, and 6-APB (6-(2-aminopropyl)benzofuran), a structurally related benzofuran. The data presented below is compiled from various in vitro and in vivo studies.
In Vitro Monoamine Transporter Inhibition
The primary mechanism of action for many psychoactive compounds involves the inhibition of monoamine transporters, which are responsible for the reuptake of serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) from the synaptic cleft. The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Compound | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |
| 6-APDB | 322[1] | 1997[1] | 980[1] |
| MDMA | See Note 1 | See Note 1 | See Note 1 |
| 6-APB | 2698[2][3] | 150[2][3] | 117[2][3] |
Receptor Binding Affinities
To assess off-target effects and further delineate the specificity of a compound, its binding affinity (Ki) to various neurotransmitter receptors is determined. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT₂ₐ (Ki, nM) | 5-HT₂ₑ (Ki, nM) | 5-HT₂C (Ki, nM) | α₂C-adrenergic (Ki, nM) |
| 6-APDB | Data not available | Data not available | Data not available | Data not available |
| MDMA | See Note 2 | See Note 2 | See Note 2 | See Note 2 |
| 6-APB | High Selectivity for 5-HT₂ₑ[2][3] | 3.7[2][3] | High Selectivity for 5-HT₂ₑ[2][3] | 45[2] |
Note 2: Comprehensive and directly comparable Ki values for MDMA across these specific receptors were not found within the scope of the search. MDMA is known to have affinity for 5-HT₂ receptors, which contributes to its psychedelic-like effects.
In Vivo Behavioral Effects (Drug Discrimination in Rats)
Drug discrimination studies in animals are used to assess the subjective effects of a novel compound by determining if it substitutes for a known drug of abuse. The ED₅₀ value represents the dose at which 50% of the animals respond as if they received the training drug.
| Test Compound | Training Drug | Substitution | ED₅₀ (mg/kg) |
| 6-APDB | MDMA | Full[1] | Data not available |
| 6-APDB | MBDB | Full[1] | Data not available |
| 6-APDB | MMAI | Full[1] | Data not available |
| 6-APDB | Amphetamine | No Substitution[1] | - |
| 6-APDB | LSD | No Substitution[1] | - |
| 6-APB | MDMA | Full | 0.32[4] |
| 5-APDB | MDMA | Full | 1.02[4] |
Experimental Protocols
The following sections provide an overview of the methodologies used to generate the data presented in this guide.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Objective: To measure the IC₅₀ values of test compounds for the inhibition of serotonin, dopamine, and norepinephrine uptake.
General Procedure:
-
Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
-
Compound Incubation: On the day of the assay, the culture medium is removed, and cells are washed with a buffer (e.g., Krebs-Ringer-HEPES buffer). The cells are then pre-incubated with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor for a short period.
-
Substrate Addition: A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET) is added to each well to initiate the uptake reaction.
-
Reaction Termination: After a defined incubation period at a specific temperature (e.g., room temperature or 37°C), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor. Specific uptake is calculated by subtracting non-specific uptake from the total uptake. The percentage of inhibition for each concentration of the test compound is calculated, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
In Vitro Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the Ki values of a test compound at various G-protein coupled receptors (GPCRs).
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand that binds to the target receptor, and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, commonly by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that is known to bind to the receptor. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Drug Discrimination Study in Rats
This behavioral assay assesses the interoceptive (subjective) effects of a test compound by training animals to discriminate it from a vehicle or another drug.
Objective: To determine if a test compound produces subjective effects similar to a known drug of abuse.
General Procedure:
-
Apparatus: The study is conducted in operant conditioning chambers equipped with two levers and a food dispenser.
-
Training Phase:
-
Rats are first trained to press a lever to receive a food reward.
-
Once lever pressing is established, discrimination training begins. On days when the training drug (e.g., MDMA) is administered, responses on one lever (the "drug lever") are reinforced with food. On days when the vehicle (e.g., saline) is administered, responses on the other lever (the "vehicle lever") are reinforced.
-
Training continues until the rats reliably press the correct lever depending on the injection they received.
-
-
Testing Phase:
-
Once the discrimination is learned, test sessions are conducted.
-
Different doses of the training drug or the test compound (e.g., this compound) are administered before the session.
-
During the test session, responses on either lever are recorded but may not be reinforced to avoid influencing the choice.
-
The percentage of responses on the drug-correct lever is measured.
-
-
Data Analysis:
-
Full Substitution: If the test compound produces a dose-dependent increase in responding on the drug-correct lever, reaching a criterion (e.g., >80% drug-lever responding), it is considered to fully substitute for the training drug.
-
Partial Substitution: If the drug-lever responding is above vehicle levels but does not reach the criterion for full substitution, it is considered a partial substitution.
-
No Substitution: If the test compound does not increase responding on the drug-correct lever, it does not substitute for the training drug.
-
The ED₅₀ value, the dose that produces 50% drug-lever responding, is calculated for drugs that fully substitute.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A three-choice discrimination procedure dissociates the discriminative stimulus effects of d-amphetamine and (+/-)-MDMA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
independent verification of 6-APDB hydrochloride's pharmacological targets
An Independent Verification of 6-APDB Hydrochloride's Pharmacological Targets: A Comparative Guide for Researchers
This guide provides an objective comparison of the pharmacological targets of this compound, a synthetic entactogen of the benzofuran (B130515) class. For a comprehensive understanding, its pharmacological profile is compared with its close structural analogs, 6-APB and 3,4-methylenedioxyamphetamine (MDA), as well as the well-characterized entactogen, 3,4-methylenedioxymethamphetamine (MDMA). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction to 6-APDB and Analogs
6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) is a derivative of MDA where the methylenedioxy ring has been replaced by a dihydrobenzofuran ring.[1] It is structurally related to 6-APB, which possesses an unsaturated benzofuran ring.[2] These compounds are known to interact with monoamine systems in the brain, primarily as releasing agents and reuptake inhibitors of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862).[3][4][5] Their activity at serotonin receptors also contributes to their distinct psychoactive effects.[4][6]
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50 for reuptake inhibition and EC50 for monoamine release) of 6-APDB, 6-APB, MDA, and MDMA at key pharmacological targets.
Monoamine Transporter Binding Affinities and Reuptake Inhibition
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) |
| 6-APDB | - | - | - | 322[1] | 1,997[1] | 980[1] |
| 6-APB | 2,698[2] | 150[2] | 117[2] | 930[2] | 3,300[2] | 190[2] |
| MDA | - | - | - | - | - | - |
| MDMA (S-enantiomer) | - | - | - | SERT/DAT ratio of 10 to 1[3] | - | - |
Monoamine Release Potency
| Compound | Serotonin Release EC50 (nM) | Dopamine Release EC50 (nM) | Norepinephrine Release EC50 (nM) |
| 6-APDB | - | - | - |
| 6-APB | 36[2][7] | 10[2] | 14[2] |
| MDA | - | - | - |
| MDMA | - | - | - |
Note: EC50 values represent the concentration of the compound that elicits 50% of the maximal monoamine release. Data for 6-APDB, MDA, and MDMA were not explicitly found in the format of EC50 values for release in the initial search.
Serotonin Receptor Binding Affinities and Functional Activity
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | 5-HT2B EC50 (nM) |
| 6-APDB | - | - | - | - |
| 6-APB | 100-fold lower affinity than 5-HT2B[2][8] | 3.7[2] | 100-fold lower affinity than 5-HT2B[2][8] | 140[2] |
| MDA | Agonist[6] | Agonist[4] | Agonist[4] | - |
| MDMA (R-enantiomer) | Relatively selective for 5-HT2A[3] | - | - | - |
Note: MDA is described as an agonist at these receptors, but specific Ki or EC50 values were not found in the initial search results. 6-APB shows high selectivity for the 5-HT2B receptor.[2][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for Monoamine Transporters
This protocol is a generalized procedure for determining the binding affinity of a test compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters using membranes from HEK293 cells stably expressing the respective human transporters.[9][10]
Materials:
-
HEK293 cells expressing human SERT, DAT, or NET
-
Cell membrane preparations from these cells
-
Radioligands: [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold Assay Buffer)
-
Test compound (e.g., this compound) and reference compounds
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI)
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in a suitable buffer, often containing a cryoprotectant for storage at -80°C. Determine protein concentration using a standard assay (e.g., BCA assay).[11]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and various concentrations of the test compound.
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Add a high concentration of a known non-labeled inhibitor, radioligand, and membrane preparation.
-
Test Compound: Add serial dilutions of the test compound, radioligand, and membrane preparation.[9]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.[9][11]
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[9]
-
Data Analysis: Calculate specific binding by subtracting the average NSB CPM from the total binding CPM. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
In Vitro Monoamine Release Assay
This protocol describes a method to measure the release of endogenous monoamines from acute brain slices.[12][13]
Materials:
-
Rat brain tissue (e.g., prefrontal cortex, striatum)
-
Tissue slicer or vibratome
-
Oxygenated physiological buffer (e.g., Krebs-Henseleit buffer)
-
Test compound (e.g., this compound) and reference compounds (e.g., amphetamine)
-
48-well plate with tissue holders
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
-
MTT assay reagents for viability testing
Procedure:
-
Brain Slice Preparation: Acutely prepare brain slices (e.g., 300-400 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated buffer.
-
Incubation and Treatment:
-
Place individual brain slices in tissue holders within a 48-well plate containing oxygenated buffer.
-
Perform a pre-incubation step to stabilize the tissue.
-
Replace the buffer with a solution containing the test compound at various concentrations or a vehicle control. Incubate for a defined period (e.g., 20-30 minutes) at 37°C.[12]
-
-
Sample Collection: After incubation, carefully collect the supernatant (the buffer containing the released monoamines) from each well.
-
Monoamine Quantification: Analyze the collected supernatant using an HPLC-ECD system to separate and quantify the concentrations of serotonin, dopamine, and norepinephrine.[13]
-
Data Analysis: Calculate the amount of each monoamine released in the presence of the test compound relative to the basal release (vehicle control). Plot the concentration-response curve to determine the EC50 value for release.
-
Viability Assay: At the end of the experiment, assess the viability of the brain slices using an MTT assay to ensure that the observed release is not due to tissue damage.[12]
Visualizations
Monoamine Transporter Action of 6-APDB
Caption: Action of 6-APDB at the monoamine transporter.
5-HT2A Receptor Signaling Pathway
Caption: Simplified 5-HT2A receptor Gq-coupled signaling cascade.[14]
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
References
- 1. 6-APDB - Wikipedia [en.wikipedia.org]
- 2. 6-APB - Wikipedia [en.wikipedia.org]
- 3. MDMA | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. m.psychonautwiki.org [m.psychonautwiki.org]
- 5. ClinPGx [clinpgx.org]
- 6. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 7. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.psychonautwiki.org [m.psychonautwiki.org]
- 9. benchchem.com [benchchem.com]
- 10. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]
- 13. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of 6-APDB Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step framework for the safe disposal of 6-APDB hydrochloride, a benzofuran (B130515) analytical reference standard intended for research and forensic applications.[1][2] Adherence to these procedures is paramount to mitigate potential hazards and ensure compliance with regulatory standards.
Chemical and Safety Data Overview
This compound is categorized as a substance that requires careful handling. While a specific Safety Data Sheet (SDS) for this compound was not found, the SDS for the closely related compound, 6-APB hydrochloride, indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and is toxic to aquatic life with long-lasting effects.[3] Therefore, it is crucial to prevent this compound from entering the environment.
| Property | Data | Source |
| Chemical Name | 2,3-dihydro-α-methyl-6-benzofuranethanamine, monohydrochloride | [1] |
| CAS Number | 1281872-58-9 | [1] |
| Primary Hazards | Harmful (Oral, Dermal, Inhalation), Toxic to aquatic life | [3] |
| Use | Research and forensic applications | [1][2] |
Experimental Protocols: Disposal Procedure
The recommended disposal procedure for this compound involves a multi-step process that prioritizes safety and regulatory compliance. This process should be conducted by personnel trained in handling hazardous materials.
1. Waste Identification and Segregation:
-
Properly label all waste containers containing this compound with the full chemical name and relevant hazard symbols.
-
Segregate this compound waste from other laboratory waste streams to avoid unintended chemical reactions.
2. Consultation of Safety Data Sheet (SDS) and Local Regulations:
-
Always consult the most current SDS for this compound or a closely related compound for specific handling and disposal information.
-
Familiarize yourself with and adhere to all local, state, and federal regulations regarding the disposal of controlled substances and hazardous chemical waste.
3. Selection of Disposal Method:
-
Primary Recommended Method: Licensed Chemical Waste Management Company: The most secure and compliant method for disposing of this compound is to use a licensed chemical waste management company.[4] These companies are equipped to handle and dispose of hazardous materials in an environmentally sound manner.[4]
-
Alternative Methods (Use with Extreme Caution and Only if Permitted):
-
Incineration: In some jurisdictions, incineration by a permitted facility may be an acceptable method for the destruction of chemical waste.[4] This should only be performed by qualified professionals in a controlled environment.
-
4. Packaging and Labeling for Disposal:
-
Package the this compound waste in approved, sealed, and non-reactive containers.
-
Clearly label the containers with the contents, associated hazards, and the date of waste generation.
5. Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal by a licensed waste management contractor.
-
Maintain all documentation related to the disposal of the chemical for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet and your institution's Environmental Health and Safety department for detailed procedures and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling 6-APDB hydrochloride
Essential Safety and Handling Guide for 6-APDB Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (6-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates safety protocols for the closely related and structurally similar compound, 6-APB hydrochloride, alongside general best practices for handling potent research chemicals.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a potent psychoactive substance and should be handled with utmost care to prevent accidental exposure. Based on the safety profile of analogous compounds, it is presumed to be harmful if swallowed, in contact with skin, or if inhaled. Therefore, a comprehensive personal protective equipment (PPE) regimen is mandatory.
Core PPE Requirements:
-
Hand Protection: Double-gloving with nitrile gloves is required. Change the outer glove immediately upon contamination.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield must be worn to protect against splashes and airborne particles.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter is essential, especially when handling the powdered form or when there is a risk of aerosolization. All work with the solid compound should be performed in a certified chemical fume hood.
-
Protective Clothing: A disposable, impermeable gown or lab coat, closed at the back, along with shoe covers, should be worn to prevent skin contact.
Quantitative Data Summary
While a specific LD50 value for this compound is not available in the public domain, the following table summarizes its in vitro potency and the acute toxicity of its parent compound, benzofuran, to provide a reference for its potential biological activity and toxicity.
| Parameter | Value | Species | Notes |
| IC50 (SERT) | 322 nM | Rat | In vitro inhibition of serotonin (B10506) reuptake.[1] |
| IC50 (DAT) | 1,997 nM | Rat | In vitro inhibition of dopamine (B1211576) reuptake.[1] |
| IC50 (NET) | 980 nM | Rat | In vitro inhibition of norepinephrine (B1679862) reuptake.[1] |
| LD50 (Benzofuran) | 500 mg/kg (i.p.) | Mouse | Acute toxicity of the parent heterocyclic compound, benzofuran. This is not a direct measure of 6-APDB toxicity but indicates the potential for toxicity within this chemical class.[2][3] |
Disclaimer: The absence of a specific LD50 for this compound necessitates a highly cautious approach. The provided IC50 values indicate high potency at monoamine transporters, and the compound should be treated as potentially toxic.
Operational and Disposal Plan
A meticulous, step-by-step approach is crucial for the safe handling and disposal of this compound.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Planning:
-
Before commencing any work, a designated area within a laboratory, preferably a certified chemical fume hood, must be prepared.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a spill kit equipped with appropriate absorbent materials and neutralizing agents for amines readily accessible.
-
Prepare and clearly label all necessary equipment and waste containers.
-
-
Handling the Compound:
-
All weighing and manipulation of the solid this compound must be conducted within a chemical fume hood to minimize inhalation exposure.
-
Use dedicated, clearly labeled spatulas and weighing papers.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate laboratory disinfectant.
-
Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.
-
Remove all PPE in a designated doffing area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing papers, pipette tips, and excess compound, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Neutralization: For small spills, a suitable neutralizing agent for amines should be used before absorption and disposal.
-
Final Disposal: All hazardous waste must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Visualized Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
